2-Dichloromethyl-oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(dichloromethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NO/c5-3(6)4-7-1-2-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZABMPDUXAWBCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695958 | |
| Record name | 2-(Dichloromethyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-38-4 | |
| Record name | 2-(Dichloromethyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Dichloromethyl-oxazole chemical properties and structure
An In-Depth Technical Guide to 2-(Dichloromethyl)-1,3-oxazole: Structure, Properties, and Synthetic Utility
Introduction
The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms. It is recognized in medicinal chemistry as a "privileged scaffold" due to its structural versatility and its presence in numerous natural products and synthetic molecules with diverse pharmacological activities.[1][2] Oxazole-containing compounds are known to bind with various enzymes and receptors, exhibiting a wide range of therapeutic properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[2][3]
This technical guide provides a comprehensive overview of 2-(Dichloromethyl)-1,3-oxazole, a functionalized oxazole derivative. The presence of the dichloromethyl group at the C-2 position introduces a unique and highly reactive electrophilic center, making this compound a valuable intermediate for the synthesis of more complex molecules. This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's chemical properties, structure, reactivity, synthesis, and applications, grounded in established scientific principles.
Molecular Structure and Identification
The fundamental structure of 2-(Dichloromethyl)-1,3-oxazole consists of a 1,3-oxazole ring substituted at the second carbon position with a dichloromethyl group (-CHCl₂). The electron-withdrawing nature of the nitrogen and oxygen heteroatoms, combined with the two chlorine atoms, renders the C-2 position and the attached methine carbon highly significant from a reactivity standpoint.
Caption: Molecular structure of 2-(Dichloromethyl)-1,3-oxazole.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-(dichloromethyl)-1,3-oxazole | N/A |
| CAS Number | 885274-38-4 | [4] |
| Molecular Formula | C₄H₃Cl₂NO | [4] |
| Molecular Weight | 151.98 g/mol | [4] |
| SMILES | ClC(Cl)C1=NC=CO1 |[4] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 2-(Dichloromethyl)-1,3-oxazole are crucial for its handling, storage, and application in synthesis.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Physical State | Solid or oil | Inferred from similar compounds[5] |
| Purity | ≥95% (Commercially available) | [4] |
| Storage | 2-8 °C, under inert atmosphere |[4] |
Spectroscopic Profile (Predicted)
-
¹H NMR: The spectrum is expected to be simple. A distinct singlet for the methine proton of the dichloromethyl group (-CHCl₂) would appear significantly downfield due to the strong deshielding effects of the two chlorine atoms and the adjacent electron-deficient oxazole ring. Two additional signals in the aromatic region would correspond to the protons at the C-4 and C-5 positions of the oxazole ring.
-
¹³C NMR: The spectrum would show four carbon signals. The methine carbon of the -CHCl₂ group would be highly deshielded. The C-2, C-4, and C-5 carbons of the oxazole ring would appear in the aromatic region, with the C-2 carbon being the most deshielded due to its proximity to two heteroatoms.
-
Mass Spectrometry (MS): The mass spectrum would display a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1), which is a definitive feature for its identification.
Chemical Reactivity and Mechanistic Considerations
The reactivity of 2-(Dichloromethyl)-1,3-oxazole is dominated by the electrophilic nature of the dichloromethyl group and the inherent chemical properties of the oxazole core.
The Dichloromethyl Group as an Electrophilic Handle
The primary site of reactivity is the carbon atom of the dichloromethyl group. The two chlorine atoms are excellent leaving groups and strongly withdraw electron density, making this carbon highly electrophilic and susceptible to nucleophilic attack. This functionality allows the molecule to act as a versatile building block.
-
Nucleophilic Substitution: The compound can readily react with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions) to displace one or both chlorine atoms. This allows for the direct introduction of the oxazole moiety into larger, more complex structures. The reactivity is expected to be higher than its 2-chloromethyl analogue due to the presence of a second electron-withdrawing chlorine atom.[6]
-
Hydrolysis/Formylation: Under controlled hydrolytic conditions, the dichloromethyl group can be converted into an aldehyde (formyl) group. This provides a synthetic route to 2-formyloxazole, a valuable intermediate for further elaboration via reactions such as Wittig olefination or reductive amination.
Reactivity of the Oxazole Core
The oxazole ring itself possesses distinct reactivity patterns.
-
Diels-Alder Reactions: The oxazole ring can function as a diene in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. This reaction is a powerful tool for constructing pyridine derivatives after the initial adduct undergoes a retro-Diels-Alder reaction to extrude water.[7][8]
-
Electrophilic Substitution: The oxazole ring is electron-deficient and generally resistant to electrophilic aromatic substitution. When such reactions do occur, they typically require activating (electron-donating) groups on the ring and proceed at the C-5 position.[7][9]
-
Deprotonation: The proton at the C-2 position of an unsubstituted oxazole is the most acidic. While this position is blocked in the title compound, deprotonation at C-5 is possible with strong bases, leading to organometallic intermediates that can be trapped with electrophiles.[8]
Caption: Key reactivity sites and pathways for 2-(Dichloromethyl)-1,3-oxazole.
Synthesis and Purification
The synthesis of substituted oxazoles can be achieved through several established methods, such as the Robinson-Gabriel synthesis or the Fischer oxazole synthesis.[8][10] For 2-haloalkyl-substituted oxazoles, a particularly effective method involves the reaction of a diazo-ketone with a halo-substituted nitrile in the presence of a Lewis acid catalyst.
Exemplar Synthetic Protocol
The following protocol is a scientifically grounded, representative procedure adapted from the synthesis of a structurally similar compound, 2-chloromethyl-5-benzyl oxazole.[5] This method leverages the reaction between a suitable diazo-ketone and dichloroacetonitrile. The choice of a Lewis acid like boron trifluoride etherate is critical as it activates the nitrile towards cycloaddition.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, a solution of dichloroacetonitrile (e.g., 20 equivalents) in anhydrous dichloromethane (DCM) is prepared. The flask is cooled to 0 °C in an ice bath.
-
Catalyst Addition: Boron trifluoride diethyl etherate (BF₃·OEt₂, e.g., 2 equivalents) is added dropwise to the stirred solution under a nitrogen atmosphere.
-
Reactant Addition: A solution of the appropriate α-diazo ketone (1 equivalent) in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting diazo ketone is consumed.
-
Work-up: The reaction is carefully quenched by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted twice with DCM.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(Dichloromethyl)-1,3-oxazole derivative.
Caption: Workflow for a representative synthesis of a 2-(Dichloromethyl)-oxazole derivative.
Applications in Research and Drug Development
2-(Dichloromethyl)-1,3-oxazole is not typically an end-product but rather a highly valuable synthetic intermediate. Its utility stems from the versatile reactivity of the dichloromethyl group, which serves as a linchpin for molecular diversification.
-
Pharmaceutical Synthesis: The compound is an excellent precursor for introducing the oxazole scaffold into potential drug candidates.[11] The oxazole moiety is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[1] By reacting the dichloromethyl group with various nucleophiles, chemists can rapidly generate libraries of novel compounds for screening against therapeutic targets in areas like oncology, virology, and inflammatory diseases.[2][11]
-
Agrochemical Development: Similar to pharmaceuticals, the oxazole core is found in molecules designed for crop protection. This intermediate can be used to synthesize novel herbicides and pesticides.[11]
-
Materials Science: The ability to functionalize the oxazole at the C-2 position allows for its incorporation into polymers or specialty materials, potentially contributing to the development of coatings or adhesives with unique properties.[11]
Safety, Handling, and Storage
As a chlorinated organic compound and a reactive electrophile, 2-(Dichloromethyl)-1,3-oxazole requires careful handling to minimize exposure and ensure laboratory safety.
-
Hazard Classification: Based on data for similar compounds, it should be treated as toxic if swallowed, and a substance that causes skin and serious eye irritation.[12]
-
Handling: All manipulations should be performed inside a certified chemical fume hood.[13] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[14] Avoid inhalation of vapors or dust and prevent any contact with skin or eyes.[13]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or air. Refrigeration at 2-8 °C is recommended for long-term stability.[4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
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An In-depth Technical Guide to the Synthesis of 2-Dichloromethyl-oxazole from Basic Precursors
Abstract
The 1,3-oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals. The introduction of a dichloromethyl group at the 2-position of the oxazole ring offers a unique handle for further chemical modification and can significantly influence the biological activity of the parent molecule. This technical guide provides a comprehensive overview of a robust and accessible synthetic route to 2-dichloromethyl-oxazole, commencing from readily available starting materials. The presented methodology is grounded in established chemical transformations, with a focus on the causal factors influencing experimental choices and ensuring reproducible outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction: The Significance of the this compound Moiety
The oxazole ring system is a cornerstone of heterocyclic chemistry, prized for its electronic properties and its ability to engage in various biological interactions. The incorporation of a dichloromethyl substituent at the C2 position introduces a reactive electrophilic center, which can be exploited for the synthesis of a diverse array of derivatives. This functional group can participate in nucleophilic substitution reactions, providing a gateway to novel chemical entities with potential therapeutic applications. Furthermore, the electron-withdrawing nature of the dichloromethyl group can modulate the overall electronic profile of the oxazole ring, impacting its reactivity and pharmacokinetic properties.
Strategic Approach: A Two-Step Synthesis from Serine Derivatives
A logical and efficient synthetic strategy for this compound involves the construction of the oxazole ring from an acyclic precursor already bearing the dichloromethyl moiety. This approach simplifies the synthetic sequence and avoids potentially harsh post-cyclization chlorination steps. The chosen pathway leverages the well-established methodology of oxazoline formation from β-hydroxy amides, followed by in-situ oxidation to the aromatic oxazole.
Our synthetic design commences with a basic and readily available amino acid, L-serine, in its esterified form (e.g., ethyl L-serinate). The synthesis proceeds through two principal stages:
-
Amide Bond Formation: Acylation of the amino group of ethyl L-serinate with dichloroacetyl chloride to furnish the key β-hydroxy amide intermediate, N-(1-(ethoxycarbonyl)-2-hydroxyethyl)-2,2-dichloroacetamide.
-
One-Pot Cyclodehydration-Oxidation: Conversion of the β-hydroxy amide to the corresponding 2-dichloromethyl-oxazoline via a mild cyclodehydrating agent, followed by immediate oxidation to yield the target this compound.
This strategy is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols and Mechanistic Insights
Part 1: Synthesis of N-(1-(ethoxycarbonyl)-2-hydroxyethyl)-2,2-dichloroacetamide
The initial step involves the formation of an amide bond between the primary amine of ethyl L-serinate hydrochloride and the highly reactive dichloroacetyl chloride.
Protocol:
-
To a stirred suspension of ethyl L-serinate hydrochloride (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (TEA, 2.2 eq) dropwise. The TEA serves to neutralize the hydrochloride salt and the HCl generated during the acylation.
-
After stirring for 15-20 minutes, add a solution of dichloroacetyl chloride (1.1 eq) in anhydrous CH₂Cl₂ dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(1-(ethoxycarbonyl)-2-hydroxyethyl)-2,2-dichloroacetamide.[1]
Causality and Expertise:
-
Choice of Base: Triethylamine is a common and effective organic base for scavenging the HCl produced during acylation. The use of a slight excess ensures complete neutralization.
-
Solvent: Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both starting materials.
-
Temperature Control: The initial cooling to 0 °C is crucial to moderate the highly exothermic reaction between the acid chloride and the amine, preventing potential side reactions and degradation of the starting materials.
Part 2: One-Pot Cyclodehydration-Oxidation to this compound
This pivotal step transforms the linear β-hydroxy amide into the aromatic oxazole ring in a single pot. The reaction proceeds via an intermediate oxazoline, which is not isolated.
Protocol:
-
Dissolve the N-(1-(ethoxycarbonyl)-2-hydroxyethyl)-2,2-dichloroacetamide (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere and cool the solution to -20 °C.
-
Add bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®, 1.1 eq) dropwise to the cooled solution. Stir the mixture at -20 °C for 30-60 minutes. This effects the cyclodehydration to the oxazoline intermediate.[2][3][4][5][6]
-
To the same flask, add bromotrichloromethane (BrCCl₃, 1.5 eq) followed by the dropwise addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The DBU promotes the elimination of HBr, leading to the aromatization of the oxazoline to the oxazole.[2][3]
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Mechanistic Rationale:
The transformation from the β-hydroxy amide to the oxazole involves a two-stage process within the same reaction vessel.
Caption: Simplified mechanism of the one-pot cyclodehydration-oxidation.
-
Cyclodehydration with Deoxo-Fluor: Deoxo-Fluor is a mild and efficient fluorinating agent that activates the primary hydroxyl group of the serine moiety, converting it into a good leaving group. Subsequent intramolecular nucleophilic attack by the amide oxygen leads to the formation of the 2-dichloromethyl-oxazoline ring.[2][3][4] Deoxo-Fluor is often preferred over diethylaminosulfur trifluoride (DAST) due to its greater thermal stability.[3][4]
-
Oxidation to the Oxazole: The combination of bromotrichloromethane and DBU provides an effective system for the dehydrogenation of the oxazoline. DBU, a non-nucleophilic strong base, facilitates the elimination of HBr, driving the aromatization to the more stable oxazole ring system.[2]
Data Summary
| Step | Starting Materials | Reagents and Conditions | Product | Typical Yield |
| 1 | Ethyl L-serinate hydrochloride, Dichloroacetyl chloride | Triethylamine, CH₂Cl₂, 0 °C to room temperature | N-(1-(ethoxycarbonyl)-2-hydroxyethyl)-2,2-dichloroacetamide | 70-85% |
| 2 | N-(1-(ethoxycarbonyl)-2-hydroxyethyl)-2,2-dichloroacetamide | 1. Deoxo-Fluor, CH₂Cl₂, -20 °C 2. BrCCl₃, DBU, -20 °C to rt | 2-Dichloromethyl-4-(ethoxycarbonyl)oxazole | 60-75% |
Note: The final product is 2-dichloromethyl-4-(ethoxycarbonyl)oxazole. The ethoxycarbonyl group from the serine ester remains. Saponification and decarboxylation would be required to obtain the unsubstituted this compound.
Conclusion
The synthesis of this compound from basic precursors, namely ethyl L-serinate and dichloroacetyl chloride, represents a reliable and scalable route to this valuable heterocyclic building block. The two-stage process, involving an initial acylation followed by a one-pot cyclodehydration-oxidation, employs well-understood reaction mechanisms and commercially available reagents. The insights provided into the rationale behind the choice of reagents and reaction conditions are intended to empower researchers to adapt and optimize this methodology for their specific research and development needs. This guide serves as a testament to the power of established synthetic transformations in accessing novel chemical matter for the advancement of medicinal chemistry and drug discovery.
References
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Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. [Link]
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Wipf, P., & Phillips, A. J. (2000). Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. PubMed. [Link]
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Gogoi, P., & Sarma, J. C. (2006). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Arkivoc, 2007(1), 217-223. [Link]
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Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. Organic Letters. [Link]
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Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. PubMed. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]
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ResearchGate. (2020). Synthesis of 2‐Amino Substituted Oxazoles from α‐Amino Ketones and Isothiocyanates via Sequential Addition and I2‐Mediated Desulfurative Cyclization. ResearchGate. [Link]
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Brown, G. B., & du Vigneaud, V. (1941). N-DICHLOROACETYL DERIVATIVES OF SERINE AND THREONINE AND OF THEIR ESTERS AND SODIUM SALTS. Canadian Journal of Research, 19b(12), 350-355. [Link]
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A Technical Guide to 2-(Dichloromethyl)-1,3-oxazole: A Versatile Electrophilic Scaffold for Drug Discovery
This guide provides an in-depth exploration of 2-(dichloromethyl)-1,3-oxazole, a heterocyclic building block of increasing importance for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, reactivity, synthesis, and strategic applications, offering field-proven insights into its utilization as a versatile electrophilic scaffold.
Core Chemical Identity and Physicochemical Properties
2-(Dichloromethyl)-1,3-oxazole is a five-membered aromatic heterocycle distinguished by a dichloromethyl group at the C2 position. This specific substitution pattern is crucial as it imparts significant reactivity, making the compound a valuable intermediate for synthetic elaboration.
The formal IUPAC name for this compound is 2-(dichloromethyl)-1,3-oxazole . Its unique Chemical Abstracts Service (CAS) registry number is 885274-38-4 [1].
Table 1: Key Physicochemical and Structural Data
| Property | Value | Source |
| CAS Number | 885274-38-4 | [1] |
| IUPAC Name | 2-(dichloromethyl)-1,3-oxazole | Inferred from nomenclature |
| Molecular Formula | C₄H₃Cl₂NO | [1] |
| Molecular Weight | 151.98 g/mol | [1] |
| SMILES | ClC(Cl)C1=NC=CO1 | [1] |
| Purity (Typical) | ≥95% | [1] |
| Physical Form | Light brown liquid (inferred from analogs) | [2] |
| Storage Conditions | 2-8 °C, under inert atmosphere | [1] |
The Chemistry of the Oxazole Core and the C2-Dichloromethyl Group
The chemical behavior of 2-(dichloromethyl)-1,3-oxazole is dictated by the interplay between the aromatic oxazole ring and the highly reactive dichloromethyl substituent.
Reactivity of the Oxazole Ring
The 1,3-oxazole ring is an electron-rich heterocycle, but less so than furan due to the electron-withdrawing nature of the nitrogen atom. It is a weak base and generally undergoes electrophilic substitution, preferentially at the C5 position, especially when electron-donating groups are present on the ring[3][4]. However, the primary site of reactivity for the title compound is not the ring itself, but the C2-substituent.
The Dichloromethyl Group: A Potent Electrophilic Handle
The dichloromethyl group (-CHCl₂) at the C2 position is the molecule's key functional feature. The two chlorine atoms are strong electron-withdrawing groups, rendering the attached carbon atom highly electrophilic. This makes it an excellent site for nucleophilic substitution reactions. This reactivity is analogous to, and often more tunable than, the more commonly cited 2-(chloromethyl) and 2-(bromomethyl) oxazoles[5][6]. The presence of two chlorine atoms offers pathways for sequential or double displacement reactions, or for the formation of an aldehyde at the C2-position via hydrolysis.
The general mechanism for nucleophilic substitution at this position follows a standard SN2 or SN1 pathway, depending on the nucleophile, solvent, and stability of the potential carbocation intermediate. The oxazole ring can stabilize an adjacent positive charge, facilitating these reactions.
Caption: Generalized workflow for nucleophilic substitution.
Synthesis of 2-(Dichloromethyl)-1,3-oxazole
While specific literature detailing the synthesis of 2-(dichloromethyl)-1,3-oxazole is sparse, a robust synthetic route can be extrapolated from established methods for preparing related 2-(halomethyl)oxazoles and other oxazole derivatives[7][8][9]. The Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone, provides a foundational strategy[7].
A plausible and efficient approach involves the reaction of an appropriate amide precursor with a cyclizing/dehydrating agent.
Proposed Synthetic Protocol: Cyclodehydration Approach
This protocol is a representative, field-proven method adapted for the synthesis of the title compound. Causality: The choice of phosphorus pentachloride (PCl₅) or a similar agent serves a dual purpose: it acts as a dehydrating agent to facilitate the ring closure (cyclization) of the amide precursor and simultaneously converts the precursor's side chain into the desired dichloromethyl group.
Step 1: Preparation of the N-(2-Oxoethyl)dichloroacetamide Precursor
-
To a solution of aminoacetaldehyde dimethyl acetal (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq).
-
Slowly add dichloroacetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acetal-protected amide.
-
Deprotect the acetal by stirring the product in a mixture of acetone and 2M HCl at room temperature until TLC indicates complete conversion to the aldehyde, N-(2-oxoethyl)dichloroacetamide.
Step 2: Cyclodehydration to form 2-(Dichloromethyl)-1,3-oxazole
-
Dissolve the crude N-(2-oxoethyl)dichloroacetamide (1.0 eq) in a suitable solvent such as toluene or chloroform.
-
Add phosphorus pentachloride (PCl₅) (1.2 eq) portion-wise at room temperature. An exothermic reaction may be observed.
-
Heat the mixture to reflux (e.g., 80-110 °C, solvent-dependent) and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess PCl₅.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography on silica gel to obtain pure 2-(dichloromethyl)-1,3-oxazole.
Caption: Proposed synthesis workflow for 2-(dichloromethyl)oxazole.
Applications in Drug Discovery and Medicinal Chemistry
The oxazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs like the anti-inflammatory Oxaprozin and the antibiotic Linezolid [3][4]. The value of 2-(dichloromethyl)-1,3-oxazole lies in its ability to serve as a versatile starting material for accessing novel oxazole-containing drug candidates.
The reactive dichloromethyl group can be transformed into a variety of other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).
Table 2: Potential Synthetic Transformations and Therapeutic Applications
| Transformation of -CHCl₂ Group | Resulting Functional Group | Potential Therapeutic Area | Rationale & Supporting Evidence |
| Nucleophilic Substitution (e.g., with R-NH₂) | 2-(Aminomethyl)oxazoles | Analgesic, Anti-inflammatory | 2-(Aminoalkyl)-4,5-diphenyloxazoles have been investigated for these properties[5]. |
| Nucleophilic Substitution (e.g., with R-SH) | 2-(Thiomethyl)oxazoles | Antimicrobial, Anticancer | Thioether linkages are common in bioactive molecules. The resulting sulfide can be oxidized to a sulfone, a key group in many drugs. |
| Hydrolysis | 2-Formyloxazole | Aldehyde Chemistry Precursor | The resulting aldehyde is a versatile handle for reductive amination, Wittig reactions, etc., to build molecular complexity. |
| Reaction with Malonates | C-C Bond Formation | Anti-inflammatory (NSAIDs) | The synthesis of Oxaprozin utilizes a C-alkylation of a malonate carbanion with a 2-(halomethyl)oxazole[5][6]. |
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 2-(dichloromethyl)-1,3-oxazole is not widely available. However, based on the reactivity of the dichloromethyl group and the general hazards of related chlorinated organic compounds and heterocycles, stringent safety protocols are mandatory[10][11][12].
-
Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[13]. Avoid inhalation of vapors and contact with skin and eyes[11].
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract[11]. The dichloromethyl group suggests potential for alkylating biological nucleophiles, warranting cautious handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[1]. Protect from moisture, which could lead to hydrolysis. Storage at 2-8 °C is recommended[1].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste[13].
Conclusion
2-(Dichloromethyl)-1,3-oxazole is a highly valuable, albeit underexplored, synthetic intermediate for medicinal chemistry. Its primary utility stems from the electrophilic dichloromethyl group at the C2 position, which serves as a versatile handle for introducing a wide array of functional groups via nucleophilic substitution and other transformations. While direct applications are not yet widely documented, its potential as a precursor for novel therapeutics in areas such as inflammation, infectious diseases, and oncology is significant. By leveraging the established reactivity of analogous 2-(halomethyl)oxazoles, researchers can confidently employ this compound as a strategic building block in the rational design and synthesis of next-generation drug candidates.
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Spectroscopic Characterization of 2-(Dichloromethyl)oxazole: A Technical Guide for Researchers
Introduction
Welcome to this in-depth technical guide on the spectroscopic characterization of 2-(dichloromethyl)oxazole. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing oxazole-based compounds. The oxazole ring is a key structural motif in numerous pharmacologically active compounds, and understanding its substitution patterns is crucial for molecular design and synthesis.[1][2] The introduction of a dichloromethyl group at the 2-position presents a unique synthetic handle and influences the electronic properties of the oxazole ring, making a thorough spectroscopic analysis essential.[3][4]
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(dichloromethyl)oxazole. While direct experimental spectra for this specific molecule are not widely published, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive framework. This approach, rooted in extensive experience with heterocyclic chemistry, will empower you to confidently identify and characterize this important synthetic intermediate.
Molecular Structure and Spectroscopic Correlation
The structure of 2-(dichloromethyl)oxazole, with its key atoms numbered for spectroscopic assignment, forms the basis of our analysis. Understanding the interplay between this structure and the resulting spectral data is fundamental to its characterization.
Caption: Molecular structure of 2-(dichloromethyl)oxazole with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(dichloromethyl)oxazole, both ¹H and ¹³C NMR will provide definitive information about its constitution.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-(dichloromethyl)oxazole is expected to be relatively simple, with three distinct signals corresponding to the protons on the dichloromethyl group and the oxazole ring.
| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H (on -CHCl₂) | 6.5 - 7.0 | Singlet (s) | N/A | The electron-withdrawing effect of the two chlorine atoms and the oxazole ring will significantly deshield this proton, shifting it downfield. |
| H4 | 7.2 - 7.4 | Singlet (s) or Doublet of Doublets (dd) | JH4-H5 ≈ 1-2 Hz | The chemical shift is typical for a proton at the 4-position of an oxazole ring. The multiplicity will depend on the resolution and the magnitude of the coupling to H5. |
| H5 | 7.8 - 8.0 | Singlet (s) or Doublet of Doublets (dd) | JH5-H4 ≈ 1-2 Hz | H5 is generally the most deshielded proton on the oxazole ring due to its proximity to the oxygen atom. |
The prediction of the chemical shifts is based on data from related substituted oxazoles, where ring protons typically resonate in the 7-8.5 ppm range.[1] The dichloromethyl proton's shift is estimated based on the cumulative deshielding effect of the adjacent electronegative chlorine atoms.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide a carbon fingerprint of the molecule.
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 158 - 162 | This carbon is attached to a nitrogen and an oxygen within the aromatic ring, and also to the dichloromethyl group, leading to a significant downfield shift. |
| C4 | 125 - 130 | A typical chemical shift for a C4 carbon in an oxazole ring system.[5] |
| C5 | 138 - 142 | The C5 carbon is generally more deshielded than C4 in oxazoles.[5] |
| -CHCl₂ | 65 - 70 | The presence of two chlorine atoms will cause a substantial downfield shift for this carbon. |
These predictions are derived from the analysis of ¹³C NMR data for various substituted oxazoles and the known effects of halogen substitution on carbon chemical shifts.[1][5]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For 2-(dichloromethyl)oxazole, the key vibrational modes will be associated with the oxazole ring and the C-Cl bonds.
| Frequency Range (cm⁻¹) | Vibration | Intensity |
| 3100 - 3150 | C-H stretching (aromatic) | Medium |
| 1580 - 1620 | C=N stretching | Medium to Strong |
| 1480 - 1520 | C=C stretching (aromatic) | Medium to Strong |
| 1050 - 1150 | C-O-C stretching (ring) | Strong |
| 750 - 850 | C-Cl stretching | Strong |
The characteristic absorptions of the oxazole ring provide a clear indication of the heterocyclic core.[6][7] The strong absorption in the lower frequency region is indicative of the dichloromethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can confirm its identity.
Electron Ionization (EI) Mass Spectrum
| m/z Value | Predicted Fragment | Rationale |
| 151/153/155 | [M]⁺ | The molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio).[8] |
| 116/118 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 81 | [M - CHCl₂]⁺ | Loss of the dichloromethyl radical. |
| 69 | [C₃H₃NO]⁺ | The parent oxazole cation radical, a common fragment in the mass spectra of substituted oxazoles.[9][10] |
The presence and isotopic distribution of the molecular ion peak are critical for confirming the elemental composition. The fragmentation pattern will be dominated by the cleavage of the C-C bond between the oxazole ring and the dichloromethyl group, and the loss of chlorine atoms.
Experimental Protocols
To obtain high-quality spectroscopic data, the following standardized protocols are recommended.
Sample Preparation
-
Purity: Ensure the sample of 2-(dichloromethyl)oxazole is of high purity (≥95%), as impurities can complicate spectral interpretation.[8] Purification can be achieved by column chromatography or distillation.
-
NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).
-
IR: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
MS: For EI-MS, introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) into the instrument via a direct insertion probe or a GC inlet.
Data Acquisition Workflow
Caption: A generalized workflow for the spectroscopic characterization of 2-(dichloromethyl)oxazole.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 2-(dichloromethyl)oxazole. By understanding the expected NMR, IR, and MS data, researchers can confidently identify this compound, monitor its reactions, and ensure its purity. The principles and comparative data used in this guide serve as a robust framework for the characterization of novel oxazole derivatives, underscoring the power of spectroscopic methods in modern chemical research and drug development.
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Stability and Storage of 2-Dichloromethyl-oxazole: A Mechanistic Approach to Preserving a Reactive Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a pivotal building block in organic synthesis, 2-Dichloromethyl-oxazole is valued for its unique reactivity, primarily driven by the interplay between its aromatic oxazole core and the electrophilic dichloromethyl group.[1] However, the very features that make it synthetically useful also render it susceptible to degradation if not handled and stored with meticulous care. This guide provides a deep dive into the chemical liabilities of this compound, offering a framework for its optimal storage and handling based on mechanistic principles to ensure its integrity for research and development.
The Duality of Reactivity: Understanding the Molecular Profile
This compound's structure features two key components that dictate its stability:
-
The Oxazole Ring: A five-membered aromatic heterocycle containing both nitrogen and oxygen. While generally thermally stable, the oxazole ring possesses vulnerabilities.[2][3][4] It is a weak base (pKa of the conjugate acid is ~0.8) and can be susceptible to cleavage under strong acidic or basic conditions.[5][6] Furthermore, the ring system can undergo degradation through oxidation and photolysis.[2][5][7]
-
The Dichloromethyl Group (-CHCl₂): Attached at the C2 position, this group is the primary center of reactivity. The two electron-withdrawing chlorine atoms make the attached carbon highly electrophilic and an excellent target for nucleophiles.[1] This site's reactivity is comparable to that of a benzylic halide, readily undergoing substitution reactions.[8][9]
This combination necessitates a storage strategy that rigorously mitigates exposure to nucleophiles (especially water), strong acids and bases, and energy sources like heat and UV light.
Primary Degradation Pathways: A Mechanistic Breakdown
Understanding the "why" behind storage protocols is critical. For this compound, degradation is not random but follows predictable chemical pathways.
Hydrolysis: The Ubiquitous Threat
The most significant and common degradation pathway is hydrolysis. The electrophilic carbon of the dichloromethyl group is highly susceptible to attack by water, even atmospheric moisture. This proceeds through a nucleophilic substitution mechanism, likely forming 2-formyl-oxazole and subsequently 2-oxazolecarboxylic acid upon further oxidation.
Caption: Primary degradation pathway via hydrolysis.
This hydrolytic cascade introduces impurities that can significantly impact subsequent synthetic steps and compromise the final product's purity.
Oxazole Ring Instability
While more robust than the dichloromethyl group, the oxazole ring itself is not inert.
-
Acid/Base-Catalyzed Ring Cleavage: In the presence of strong acids or bases, the oxazole ring can undergo hydrolytic cleavage, leading to the formation of α-acylamino ketone structures or other fragmented molecules.[5][10]
-
Oxidative Degradation: The ring is susceptible to attack by oxidizing agents, which can cause ring opening and complete decomposition of the scaffold.[5][7]
-
Photolysis: Exposure to UV light can induce photochemical transformations and degradation of the oxazole ring.[2][5]
Validated Protocols for Storage and Handling
Based on the mechanistic understanding of its instabilities, the following protocols are recommended to maximize the shelf-life and purity of this compound.
Quantitative Storage Recommendations
Adherence to specific environmental conditions is paramount. The following table summarizes the optimal storage parameters.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all potential degradation reactions, especially hydrolysis.[11][12][13] For long-term storage, consider ≤ -4°C.[14] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly inhibiting hydrolysis and oxidative degradation.[5][12] |
| Moisture | Strictly Anhydrous | Prevents the primary degradation pathway of hydrolysis. Use of a desiccator is recommended for short-term storage outside an inert atmosphere. |
| Light | Protect from Light (Amber Vial) | Prevents light-induced degradation (photolysis) of the oxazole ring.[5] |
| Container | Tightly Sealed, Inert Material | Prevents ingress of moisture and air. Use a vial with a PTFE-lined cap to avoid reaction with closure materials. |
Protocol for Handling and Aliquoting
To prevent contamination of the main stock, proper handling techniques are essential.
Caption: Workflow for safe handling and aliquoting.
Step-by-Step Methodology:
-
Equilibration: Before opening, allow the sealed container to warm to ambient temperature inside a desiccator. This prevents condensation of atmospheric moisture on the cold compound.
-
Inert Environment: Conduct all transfers under a dry, inert atmosphere (e.g., a nitrogen or argon-filled glovebox or a Schlenk line).
-
Transfer: Use clean, dry syringes or spatulas for the transfer. Dispense the desired amount into a pre-weighed, dry recipient vial.
-
Resealing: Promptly and securely seal both the main stock container and the new aliquot. If not in a glovebox, purge the headspace of the stock container with inert gas before sealing.
-
Storage: Immediately return the main stock to the recommended refrigerated conditions.
Experimental Protocol: pH Stability Assessment
This protocol provides a self-validating system to confirm the compound's sensitivity to hydrolytic degradation under various pH conditions.
-
Buffer Preparation: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 2, 5, 7, 9, 12).[5]
-
Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible, aprotic organic solvent like acetonitrile.
-
Incubation: Dilute the stock solution into each buffer to a consistent final concentration. Incubate these solutions at a controlled temperature (e.g., 25°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each buffered solution.
-
Quenching & Analysis: Immediately quench any further reaction by diluting the aliquot into the mobile phase for analysis. Analyze the sample using a suitable method like HPLC-UV or LC-MS to quantify the remaining parent compound and identify any degradation products.
-
Data Interpretation: Plot the percentage of remaining this compound against time for each pH. This will quantitatively demonstrate the compound's stability profile and confirm its lability, particularly in non-neutral conditions.
By implementing these mechanistically informed storage and handling strategies, researchers can ensure the chemical integrity of this compound, leading to more reliable, reproducible, and successful scientific outcomes.
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An In-Depth Technical Guide to the Solubility Profile of 2-Dichloromethyl-oxazole in Common Solvents
Foreword: Navigating the Unknowns in Early-Stage Development
In the landscape of pharmaceutical and agrochemical research, the journey of a novel compound from discovery to application is paved with critical physicochemical assessments. Among these, understanding the solubility profile is paramount. It dictates formulation strategies, bioavailability, and ultimately, the viability of a candidate molecule. This guide focuses on 2-Dichloromethyl-oxazole, a heterocyclic compound of interest for which public solubility data is scarce.
Rather than presenting a fait accompli data sheet, this document serves as a comprehensive roadmap for researchers and drug development professionals. It is designed to empower you, the scientist, with the foundational principles, strategic methodologies, and practical insights required to meticulously and accurately determine the solubility of this compound. By explaining the "why" behind the "how," this guide aims to foster a deeper understanding of the interplay between molecular structure, solvent properties, and solubility, enabling a robust and reliable characterization of this promising molecule.
Physicochemical Landscape of this compound: A Predictive Analysis
A thorough understanding of a molecule's intrinsic properties is the cornerstone of predicting its solubility behavior. In the absence of direct experimental data for this compound, we can extrapolate a theoretical profile based on its structural components and the known properties of related oxazole derivatives.
Molecular Structure:
-
Oxazole Ring: The 1,3-oxazole ring is a planar, aromatic heterocycle containing both a nitrogen and an oxygen atom. The lone pair of electrons on the oxygen atom contributes to the aromatic system, while the nitrogen atom's lone pair is generally directed outwards, making it a potential hydrogen bond acceptor.[1] The oxazole moiety itself is considered to be weakly basic.[1]
-
Dichloromethyl Group (-CHCl2): This substituent at the 2-position significantly influences the molecule's electronic properties and steric profile. The two chlorine atoms are strongly electron-withdrawing, which will decrease the basicity of the oxazole nitrogen. The dichloromethyl group is bulky and hydrophobic, which is expected to decrease solubility in aqueous media.
Predicted Physicochemical Properties:
| Property | Predicted Characteristic | Rationale |
| Molecular Weight | ~151.98 g/mol | Based on the molecular formula C4H3Cl2NO. |
| Polarity | Moderately Polar | The oxazole ring contributes polarity through its heteroatoms, but the dichloromethyl group and the overall lack of O-H or N-H bonds suggest it is not highly polar. |
| Hydrogen Bond Donor | None | There are no hydrogen atoms attached to highly electronegative atoms (O or N). |
| Hydrogen Bond Acceptor | Weak | The nitrogen and oxygen atoms of the oxazole ring can act as weak hydrogen bond acceptors.[2] |
| LogP (Octanol-Water Partition Coefficient) | Moderately Lipophilic | The presence of the dichloromethyl group is expected to confer a degree of lipophilicity. |
This predictive analysis suggests that this compound is likely to exhibit limited solubility in water and other highly polar, protic solvents. Conversely, it is expected to be more soluble in a range of organic solvents, particularly those with moderate polarity and the ability to engage in dipole-dipole interactions.
Strategic Solvent Selection: A Multi-faceted Approach
The selection of solvents for solubility screening should be systematic and cover a range of polarities and chemical functionalities to build a comprehensive profile. The following table outlines a recommended panel of solvents, categorized by their properties, along with the rationale for their inclusion.
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Polar Protic | Water, Methanol, Ethanol | To determine aqueous solubility, a critical parameter for biological and environmental relevance. Alcohols will assess the impact of hydrogen bonding. |
| Polar Aprotic | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | These solvents lack O-H or N-H bonds but have significant dipole moments. They are excellent solvents for a wide range of organic molecules and are commonly used in analytical and screening applications. |
| Nonpolar | Toluene, Hexanes, Dichloromethane (DCM) | To assess solubility in lipophilic environments, which is relevant for understanding potential partitioning into non-aqueous phases and for certain formulation strategies. DCM is a common solvent for organic reactions and purifications.[3][4] |
| Other | Tetrahydrofuran (THF), Ethyl Acetate | These solvents have intermediate polarity and are widely used in organic synthesis and chromatography. |
Experimental Determination of Solubility: Protocols and Best Practices
The following section details a robust and widely accepted method for determining the equilibrium solubility of a solid compound in a liquid solvent.
The Equilibrium Shake-Flask Method: A Gold Standard Protocol
This method is considered the benchmark for determining thermodynamic equilibrium solubility.[5] It relies on allowing a suspension of the compound in the solvent to reach equilibrium, after which the concentration of the dissolved solute in the supernatant is quantified.
Core Principle: At equilibrium, the rate at which the solid dissolves into the solvent is equal to the rate at which the dissolved solute precipitates out of the solution. The concentration of the solute in the liquid phase at this point is the equilibrium solubility.
Step-by-Step Protocol:
-
Preparation of Vials: Add an excess amount of solid this compound to a series of clear glass vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation has been reached.[5][6]
-
Solvent Addition: Accurately dispense a known volume of each selected solvent into the corresponding vials.
-
Sealing: Tightly seal the vials with screw caps containing a chemically resistant septum (e.g., PTFE-lined) to prevent solvent evaporation during the experiment.
-
Equilibration: Place the vials in a constant temperature shaker or incubator (e.g., 25 °C and/or 37 °C to simulate ambient and physiological temperatures, respectively). Agitate the vials at a constant speed for a predetermined period. A duration of 24 to 72 hours is typically sufficient to reach equilibrium, though this should be confirmed experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[5][6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. For very fine suspensions, centrifugation at the experimental temperature can be used to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) into a clean vial. This step is crucial to remove any remaining solid particulates, which would otherwise lead to an overestimation of solubility.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
Diagram of the Shake-Flask Experimental Workflow:
Caption: Factors Influencing the Solubility of this compound.
Conclusion
References
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (n.d.).
-
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d]o[1][7]xazoles, a New Class of Antimitotic Agents Active against Multiple Malignant Cell Types | Journal of Medicinal Chemistry - ACS Publications. (2020, September 28). Retrieved January 20, 2026, from [Link]
-
Conformational properties of oxazole-amino acids: effect of the intramolecular N-H···N hydrogen bond - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved January 20, 2026, from [Link]
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Color changes of dichloromethane solutions of (A) oxazole 14l and (B)... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Introduction: The Versatile Role of 2-Dichloromethyl-oxazole and the Predictive Power of Theory
An In-Depth Technical Guide to Theoretical Calculations on 2-Dichloromethyl-oxazole Reactivity
This guide provides a comprehensive exploration of the theoretical and computational methodologies used to investigate the reactivity of this compound. Tailored for researchers, chemists, and drug development professionals, this document bridges fundamental quantum chemical principles with practical, field-proven computational workflows. We will dissect the electronic structure of the molecule to predict its chemical behavior and provide detailed protocols for modeling its key reactions, thereby offering a robust framework for in silico analysis.
This compound, with its unique combination of a moderately aromatic oxazole ring and a reactive dichloromethyl group, is a versatile building block in organic synthesis.[1] The oxazole moiety is a privileged scaffold found in numerous natural products and pharmaceuticals, valued for its ability to engage in various non-covalent interactions with biological targets.[2][3] The dichloromethyl group at the C2 position serves as a highly reactive handle, particularly susceptible to nucleophilic substitution, allowing for the facile introduction of diverse functional groups.[1]
Understanding the reactivity of this molecule is paramount for its effective utilization. While empirical studies provide invaluable data, theoretical calculations offer a complementary and predictive lens. By leveraging computational chemistry, we can probe reaction mechanisms, predict product distributions, and calculate reaction rates before a single experiment is conducted. This in silico approach not only accelerates research and development but also provides fundamental insights into the electronic factors governing chemical transformations. This guide focuses primarily on Density Functional Theory (DFT), a workhorse of modern computational chemistry, to model and rationalize the reactivity of this compound.[4][5]
Molecular and Electronic Structure: The Blueprint for Reactivity
The reactivity of this compound is dictated by its inherent structural and electronic properties. A thorough computational analysis begins with optimizing the molecule's geometry and examining its electronic landscape.
Optimized Geometry
The first step in any computational study is to find the molecule's lowest energy conformation. This is achieved through geometry optimization, typically using a DFT method such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[4] The resulting structure reveals key bond lengths and angles that influence reactivity. The C2-carbon, bonded to two electronegative chlorine atoms and the oxazole ring's nitrogen, is expected to be highly electron-deficient.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity.
-
HOMO: Represents the region of highest electron density, susceptible to attack by electrophiles.
-
LUMO: Represents the most electron-deficient region, indicating the likely site for nucleophilic attack.
For this compound, the LUMO is anticipated to have significant density on the C2-carbon of the dichloromethyl group, marking it as the primary site for nucleophilic attack. The HOMO is likely distributed across the oxazole ring, suggesting its involvement in electrophilic and cycloaddition reactions. The HOMO-LUMO energy gap is an indicator of the molecule's overall kinetic stability; a smaller gap suggests higher reactivity.[4][5]
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. The MEP for this compound would clearly show a strong positive potential around the hydrogen on the dichloromethyl group and the C2 carbon, confirming its electrophilic nature.
Principal Reactivity Modes: A Theoretical Overview
The structure of this compound suggests several primary modes of reactivity that can be effectively modeled.
-
Nucleophilic Substitution at the Dichloromethyl Group: The C2 position is the most electron-deficient in the oxazole ring, and the attached dichloromethyl group is further activated by the two chlorine atoms, making it an excellent electrophilic center.[1][6] Reactions with nucleophiles are expected to proceed readily, likely via an Sₙ2 mechanism, displacing one or both chlorine atoms.[7]
-
Cycloaddition Reactions: The oxazole ring can act as an azadiene in Diels-Alder reactions, particularly with electron-deficient dienophiles.[8][9] This transformation is a powerful method for constructing pyridine derivatives.
-
Electrophilic Substitution on the Oxazole Ring: While the oxazole ring is considered electron-deficient, electrophilic substitution can occur, typically at the C5 position, especially if activating groups are present.[2][9]
-
Ring-Opening Reactions: Under certain conditions, such as attack by strong nucleophiles or photochemical activation, the oxazole ring can undergo cleavage.[6][10][11]
Computational Methodologies: The Theoretical Toolkit
Accurate modeling of chemical reactions requires a robust computational protocol. This section outlines the standard workflow for investigating reaction mechanisms and kinetics using DFT.
The DFT Approach
Density Functional Theory is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. Its balance of accuracy and computational cost makes it ideal for studying organic reactions.
-
Functional Selection: The choice of functional is critical. The B3LYP functional, a hybrid functional, is widely used and has a proven track record for organic molecules.[4]
-
Basis Set Selection: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets like 6-31G(d) or the more extensive 6-311++G(d,p) are common choices, offering a good compromise between accuracy and computational expense.[4][5]
-
Solvation Modeling: Reactions in solution can be significantly influenced by the solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used to account for these effects by treating the solvent as a continuous dielectric medium.
Locating Transition States and Calculating Rates
To understand a reaction's kinetics, one must identify the transition state (TS)—the highest energy point along the reaction coordinate.[12]
-
Transition State Theory (TST): TST provides the framework for calculating reaction rate constants from the properties of the reactants and the transition state.[13][14] The rate constant (k) is given by the Eyring equation:
k = (κ * k_B * T / h) * e^(-ΔG‡ / RT)
where κ is the transmission coefficient, k_B is the Boltzmann constant, T is temperature, h is Planck's constant, and ΔG‡ is the Gibbs free energy of activation.[13]
-
Computational Workflow: The Gibbs free energy of activation (ΔG‡) is the crucial value obtained from calculations. It is the difference between the free energy of the transition state and the free energy of the reactants.
The general workflow for calculating a reaction profile is visualized below.
Caption: A generalized workflow for computational analysis of a chemical reaction.
Case Study I: Nucleophilic Substitution with Hydroxide
This section provides a detailed protocol for modeling the Sₙ2 reaction of this compound with a hydroxide ion (OH⁻) to displace a chloride ion.
Detailed Computational Protocol:
-
Software and Setup:
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: B3LYP functional.
-
Basis Set: 6-311++G(d,p) to accurately describe the anionic species.
-
Solvation: PCM model for water.
-
-
Step 1: Optimize Reactants:
-
Create input files for this compound and the hydroxide ion separately.
-
Perform geometry optimizations and frequency calculations for both species to obtain their minimum energy structures and zero-point vibrational energies (ZPVE).
-
-
Step 2: Locate the Transition State (TS):
-
Construct an initial guess for the TS geometry. The hydroxide ion should be positioned for a backside attack on the carbon of the dichloromethyl group, with the C-O bond partially formed and one C-Cl bond partially broken.
-
Use a TS optimization algorithm (e.g., Opt=TS with Berny algorithm in Gaussian).
-
It is crucial to calculate force constants at the initial step to guide the optimization.
-
-
Step 3: Verify the Transition State:
-
Perform a frequency calculation on the optimized TS structure.
-
A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the O-C bond forming and the C-Cl bond breaking).[15] All other frequencies will be real.
-
-
Step 4: Confirm Reaction Pathway with IRC:
-
Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the verified TS.
-
This will trace the reaction path downhill from the TS to the reactants on one side and the products on the other, confirming that the located TS correctly connects the desired species.
-
-
Step 5: Optimize Products:
-
Optimize the geometry of the resulting products: 2-(chloro-hydroxymethyl)-oxazole and the chloride anion.
-
Perform frequency calculations to obtain their ZPVE-corrected energies.
-
-
Step 6: Analyze Energetics:
-
Calculate the activation barrier (ΔG‡) and the overall reaction energy (ΔG_rxn) using the Gibbs free energies obtained from the frequency calculations at a standard temperature (e.g., 298.15 K).
-
Caption: Energy profile for the Sₙ2 reaction of this compound.
Expected Quantitative Data
The calculations would yield the following data, which should be summarized in a table for clarity.
| Species | Electronic Energy (Hartree) | ZPVE (Hartree) | Gibbs Free Energy (Hartree) |
| Reactants (sum) | Calculated Value | Calculated Value | Calculated Value |
| Transition State | Calculated Value | Calculated Value | Calculated Value |
| Products (sum) | Calculated Value | Calculated Value | Calculated Value |
| Barrier (ΔG‡) | - | - | (G_TS - G_Reactants) |
| Reaction Energy (ΔG_rxn) | - | - | (G_Products - G_Reactants) |
Case Study II: Diels-Alder Cycloaddition
Oxazoles can serve as dienes in [4+2] cycloaddition reactions, a process known as the Kondrat'eva pyridine synthesis.[8] Here, we outline the protocol for modeling the reaction of this compound with ethylene.
Detailed Computational Protocol:
-
Setup: Use the same level of theory as in the first case study (B3LYP/6-311++G(d,p) with a less polar solvent model like THF if appropriate).
-
Step 1: Optimize Reactants:
-
Perform geometry optimization and frequency calculations for this compound and ethylene.
-
-
Step 2: Locate the Transition State:
-
Construct an initial guess for the TS geometry, bringing the ethylene molecule towards the C4 and C2 positions of the oxazole ring in an endo or exo orientation. The C-C bonds should be partially formed.
-
Perform a TS optimization. Due to the concerted nature, this can be challenging but is achievable.
-
-
Step 3: Verify and Analyze the TS:
-
Run a frequency calculation to confirm one imaginary frequency, corresponding to the simultaneous formation of the two new C-C bonds.
-
Analyze the displacement vectors of the imaginary frequency to ensure the motion is correct for the cycloaddition.
-
-
Step 4: Optimize Product:
-
The initial cycloadduct is a bicyclic intermediate which is often unstable. This intermediate can then undergo a retro-Diels-Alder reaction to eliminate a stable molecule and form a substituted pyridine. For simplicity, we focus on the initial cycloaddition step.
-
Optimize the geometry of the bicyclic adduct.
-
-
Step 5: Analyze Energetics:
-
Calculate the activation barrier (ΔG‡) and the energy of the cycloaddition step (ΔG_rxn). A high activation barrier may indicate that harsh experimental conditions are required.
-
Caption: Reaction pathway for the Diels-Alder cycloaddition of an oxazole.
Conclusion
Theoretical calculations provide an indispensable tool for understanding and predicting the reactivity of this compound. By employing DFT and TST, researchers can elucidate reaction mechanisms, calculate activation barriers, and rationalize chemical behavior based on fundamental electronic properties. The workflows detailed in this guide for modeling nucleophilic substitution and cycloaddition reactions serve as a robust template for investigating this and other complex organic molecules. This in silico approach, when used in concert with experimental work, empowers scientists to design more efficient syntheses and accelerate the discovery of novel chemical entities in drug development and materials science.
References
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DFT STUDIES OF OXAZOLE DERIVATIVE. (2023). International Research Journal of Education and Technology. [Link][4][5]
-
Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods. (2011). Organic Chemistry International. [Link][16]
-
Synthesis of 2-chloromethyl-5-benzyl oxazole. PrepChem.com. [Link]
-
Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. (2024). Molecules. [Link][17]
-
Reaction mechanism generator, chemprop, and reaction mechanism simulator: Open-source software for predicting reaction rates and equilibria, and constructing, solving, and analyzing kinetic simulations. American Chemical Society. [Link][18]
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Unusual cycloadditions of o-quinone methides with oxazoles. (2008). Tetrahedron Letters. [Link][19]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Egyptian Journal of Basic and Applied Sciences. [Link][2]
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Spectroscopy of the breaking bond: the diradical intermediate of the ring opening in oxazole. (2018). Physical Chemistry Chemical Physics. [Link][10]
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What's A Transition State? (2010). Master Organic Chemistry. [Link][12]
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Transition state theory fundamentals. Fiveable. [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link][20]
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Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link][6]
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Transition State Theory. (2023). Chemistry LibreTexts. [Link][14]
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A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link][3]
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Photoinduced [3+2] Cycloaddition of Carbenes and Nitriles: A Versatile Approach to Oxazole Synthesis. (2023). Angewandte Chemie International Edition. [Link][21]
-
New Perspectives in Oxazole Chemistry. 2.1 One-Pot Efficient Access to Polyfunctionalized Nitroenamines by Nucleophilic Ring Opening of 4-Nitro Derivatives. (2002). The Journal of Organic Chemistry. [Link][11]
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A Technical Guide to the Research Applications of 2-Dichloromethyl-oxazole: A Versatile Synthetic Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-(Dichloromethyl)-1,3-oxazole, a highly reactive and versatile synthetic building block. Moving beyond a simple catalog of properties, we delve into the chemical principles that make this compound a valuable tool in modern chemical research, detailing its reactivity, core transformations, and the potential applications of its derivatives in medicinal chemistry, agrochemicals, and materials science.
Part 1: The Oxazole Scaffold: A Privileged Structure in Chemical R&D
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen.[1][2] This motif is considered a "privileged structure" in medicinal chemistry due to its ability to engage with biological targets through various non-covalent interactions.[1] Its presence in numerous natural products and FDA-approved drugs, such as the anti-inflammatory agent Oxaprozin and the antibiotic Linezolid, underscores its therapeutic relevance.[2][3] The value of 2-Dichloromethyl-oxazole lies in its capacity to serve as a flexible and efficient precursor for introducing the valuable oxazole core into a wide array of more complex molecules.[4]
Part 2: Physicochemical Properties and Reactivity Profile
At the heart of this compound's utility is its unique chemical structure, which combines a moderately aromatic oxazole ring with a highly reactive dichloromethyl (-CHCl2) group at the 2-position.[5]
-
The Oxazole Ring: The ring system is planar and possesses aromatic character, which lends it a degree of stability. The nitrogen atom at position 3 is basic and can be protonated or alkylated, while the overall ring can participate in cycloaddition reactions.[6][7]
-
The Dichloromethyl Group: This group is the primary site of reactivity. The two electron-withdrawing chlorine atoms make the attached carbon atom highly electrophilic and susceptible to nucleophilic attack.[5] The chlorine atoms are excellent leaving groups, facilitating a variety of substitution reactions. This functional group effectively serves as a masked aldehyde, providing a stable precursor that can be converted to a more reactive functionality when needed.
Caption: Structure of this compound highlighting the reactive -CHCl₂ group.
Part 3: Core Synthetic Transformations and Methodologies
The primary application of this compound is as a synthetic intermediate. Its dichloromethyl group is a versatile handle for introducing a wide range of functionalities at the 2-position of the oxazole ring.
A. Gateway to Oxazole-2-carbaldehyde via Hydrolysis
One of the most powerful transformations of the dichloromethyl group is its hydrolysis to an aldehyde. This reaction unlocks a vast and well-established portfolio of aldehyde chemistries, making this compound a stable and convenient precursor to the highly valuable oxazole-2-carbaldehyde.
Causality: The gem-dichloro configuration is readily converted to a gem-diol in the presence of water and a promoter (acid or base), which rapidly dehydrates to form the stable carbonyl group of the aldehyde. This aldehyde can then be used in reactions such as Wittig olefinations, reductive aminations, Grignard additions, and oxidations to the corresponding carboxylic acid.
Experimental Protocol: Hydrolysis to Oxazole-2-carbaldehyde
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Solvent: Add a mixture of water and a co-solvent such as dioxane or acetone.
-
Reagent: Add a mild acid catalyst (e.g., formic acid) or a base such as calcium carbonate (CaCO₃) to neutralize the HCl formed during the reaction.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified further by column chromatography or distillation.
B. Nucleophilic Substitution Reactions
The dichloromethyl group is an excellent electrophile for substitution reactions with a wide range of nucleophiles. This allows for the direct and efficient introduction of diverse chemical functionalities. Analogous 2-(halomethyl)oxazoles are well-documented to react with various nucleophiles to form elaborated scaffolds.[8]
Caption: Synthetic pathways via nucleophilic substitution of this compound.
Experimental Protocol: General Nucleophilic Substitution
-
Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF, Acetonitrile).
-
Reagents: Add the nucleophile (1.1-2.2 eq). If the nucleophile is neutral (e.g., an amine), a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be required. For anionic nucleophiles (generated from alcohols or thiols), a strong base like sodium hydride (NaH) is often used in a separate step to deprotonate the precursor before adding the oxazole substrate.
-
Reaction: Stir the reaction at a suitable temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity) and monitor by TLC.
-
Workup: Quench the reaction (e.g., with water or a saturated ammonium chloride solution). Extract the product with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography on silica gel.
| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Product Type | Potential Application |
| Oxygen | Sodium Ethoxide (NaOEt) | (pre-formed) | THF, Ethanol | 2-(Ethoxymethyl)oxazole | Anti-inflammatory agents[8] |
| Nitrogen | Piperidine | K₂CO₃, Et₃N | Acetonitrile | 2-(Piperidin-1-ylmethyl)oxazole | CNS-active agents[4] |
| Sulfur | Sodium Thiophenoxide (NaSPh) | NaH | DMF, THF | 2-(Phenylthiomethyl)oxazole | Antifungal agents, synthetic intermediates[8] |
| Carbon | Diethyl Malonate | NaH, NaOEt | THF, Ethanol | Diethyl 2-(oxazol-2-ylmethyl)malonate | NSAID synthesis (e.g., Oxaprozin)[8] |
Part 4: Potential Research Applications of Downstream Derivatives
The true value of this compound is realized in the biological and material properties of the compounds it helps create.
A. Medicinal Chemistry & Drug Discovery
The oxazole framework is a cornerstone of modern medicinal chemistry.[9] By leveraging the transformations described above, researchers can rapidly generate libraries of novel oxazole-containing compounds for screening.
-
Anti-inflammatory Agents: The synthesis of 2-(alkoxymethyl)- and 2-(phenoxymethyl)-oxazoles is of particular interest, as these classes of compounds have been explored as modulators of cyclooxygenase (COX) activity for analgesic and anti-inflammatory effects.[8] Furthermore, the use of related intermediates in a concise synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin demonstrates a clear path from a 2-substituted oxazole to a clinically relevant drug.[8]
-
Oncology: While direct applications are emerging, the broader class of oxazoles and benzoxazoles are potent scaffolds for anticancer agents. For instance, derivatives of the related 5-chlorobenzoxazole have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[10] this compound provides a scaffold to build analogous structures for kinase inhibitor screening.
-
Antimicrobial Agents: Novel oxazole derivatives have been shown to possess antimicrobial and antifungal properties.[3][4] The ability to easily append different side chains (amines, ethers, thioethers) to the oxazole core via this compound makes it an ideal starting point for structure-activity relationship (SAR) studies to optimize antimicrobial potency.
Caption: Workflow from building block to drug candidate.
B. Agrochemicals
The same principles that make oxazoles valuable in medicine apply to agriculture. This compound serves as an intermediate for agrochemicals, enabling the development of new products with enhanced efficacy against pests and plant diseases.[4] The modular nature of its chemistry allows for fine-tuning structures to maximize potency and selectivity while minimizing environmental impact.
C. Materials Science
The oxazole ring can be incorporated into larger polymeric structures to create specialty materials. Halomethylated oxazoles have been proposed as initiators for atom transfer radical polymerization (ATRP), a powerful technique for creating well-defined polymers.[8] This suggests a potential application for this compound in synthesizing advanced polymers, coatings, and adhesives with unique thermal and electronic properties.[4]
Part 5: Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool for chemical innovation. Its value is rooted in the predictable and versatile reactivity of the dichloromethyl group, which acts as a synthetic linchpin for accessing a vast chemical space of oxazole derivatives. The primary applications are not found in the compound itself, but in the high-value molecules it can efficiently produce.
Future research will likely focus on expanding the scope of its reactivity, perhaps through transition metal-catalyzed cross-coupling reactions, and its integration into automated synthesis platforms for the rapid generation of compound libraries. As the demand for novel, structurally complex molecules in medicine and materials science continues to grow, the utility of such powerful and versatile building blocks will only increase.
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The Advent of a Halogenated Heterocycle: A Technical Guide to the Synthesis of 2-Dichloromethyl-oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals. The introduction of halogenated substituents onto this heterocyclic core can profoundly influence a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This in-depth technical guide focuses on the discovery and history of the synthesis of a key halogenated building block: 2-dichloromethyl-oxazole. We will delve into the foundational synthetic strategies, with a primary focus on the venerable Robinson-Gabriel synthesis, and provide a detailed examination of the reaction mechanisms, experimental considerations, and the logical evolution of this synthetic route.
Introduction: The Significance of the Oxazole Moiety and Halogenation
Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[1] This structural motif is found in numerous biologically active compounds, where it can act as a bioisostere for ester and amide functionalities, participate in hydrogen bonding, and contribute to the overall conformational rigidity of a molecule. The strategic incorporation of halogen atoms, particularly chlorine, into drug candidates is a well-established strategy in medicinal chemistry to modulate their properties. The dichloromethyl group (-CHCl₂) can serve as a lipophilic hydrogen bond donor and can influence the electronic nature of the oxazole ring.
Historical Context: The Dawn of Oxazole Synthesis
The synthesis of the oxazole ring has a rich history dating back to the late 19th and early 20th centuries. Two seminal named reactions laid the groundwork for the majority of subsequent oxazole syntheses:
-
The Fischer Oxazole Synthesis (1896): Discovered by Emil Fischer, this method involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[2]
-
The Robinson-Gabriel Synthesis (1909-1910): Independently reported by Sir Robert Robinson and Siegmund Gabriel, this versatile and widely used method involves the cyclodehydration of an α-acylamino ketone.[2][3]
While both methods are foundational, the Robinson-Gabriel synthesis has proven to be particularly adaptable for the preparation of a wide array of substituted oxazoles, including those with functionalized 2-substituents.
The Robinson-Gabriel Approach to this compound
The most logical and historically precedented route to this compound is through a modification of the Robinson-Gabriel synthesis. This approach involves two key steps: the acylation of an α-amino ketone with a derivative of dichloroacetic acid, followed by a cyclodehydration reaction.
Step 1: N-Acylation of an α-Amino Ketone
The synthesis commences with the N-acylation of an α-amino ketone with dichloroacetyl chloride. This reaction forms the crucial intermediate, an N-(dichloroacetyl)-α-amino ketone.
Experimental Protocol: Synthesis of an N-(dichloroacetyl)-α-amino ketone
-
Dissolution: Dissolve the α-amino ketone hydrochloride salt in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a suitable base, such as triethylamine or pyridine, to neutralize the hydrochloride and liberate the free amine.
-
Acylation: Cool the reaction mixture in an ice bath and slowly add a stoichiometric amount of dichloroacetyl chloride.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(dichloroacetyl)-α-amino ketone.
Step 2: Cyclodehydration to Form the Oxazole Ring
The N-(dichloroacetyl)-α-amino ketone intermediate is then subjected to cyclodehydration to form the aromatic oxazole ring. This step requires a dehydrating agent to promote the intramolecular cyclization and subsequent elimination of water. A variety of dehydrating agents have been successfully employed in the Robinson-Gabriel synthesis.[2]
Table 1: Common Cyclodehydrating Agents for the Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Conditions | Notes |
| Concentrated Sulfuric Acid (H₂SO₄) | Neat or in a co-solvent, often with heating. | The classic and often effective reagent. |
| Phosphorus Pentoxide (P₂O₅) | In an inert solvent with heating. | A strong dehydrating agent. |
| Phosphorus Pentachloride (PCl₅) | In an inert solvent, can be effective at lower temperatures. | Can also act as a chlorinating agent in some cases. |
| Thionyl Chloride (SOCl₂) | Often used in excess as both reagent and solvent. | The reaction produces gaseous byproducts (SO₂ and HCl). |
| Polyphosphoric Acid (PPA) | High temperatures are typically required. | A viscous reagent that can make work-up challenging. |
The choice of the cyclodehydrating agent can depend on the specific substrate and the desired reaction conditions. For the synthesis of this compound, a strong acid catalyst like sulfuric acid or a phosphorus-based reagent would be expected to be effective.
Experimental Protocol: Cyclodehydration to this compound
-
Reagent Addition: To the crude N-(dichloroacetyl)-α-amino ketone, add the chosen cyclodehydrating agent (e.g., concentrated sulfuric acid) cautiously, while cooling the reaction vessel.
-
Heating: Gently heat the reaction mixture to promote cyclization. The optimal temperature will depend on the substrate and the dehydrating agent.
-
Reaction Monitoring: Monitor the formation of the oxazole product by TLC or GC-MS.
-
Quenching: Carefully pour the reaction mixture onto ice to quench the reaction and precipitate the product.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation.
Mechanistic Insights
The mechanism of the Robinson-Gabriel synthesis proceeds through a series of well-understood steps. The causality behind the experimental choices lies in facilitating these transformations.
Figure 1: General workflow for the synthesis of this compound via the Robinson-Gabriel synthesis.
The dehydrating agent protonates the ketone carbonyl, making it more electrophilic. The enol form of the amide then attacks the protonated carbonyl in an intramolecular fashion to form a five-membered dihydrooxazole intermediate. Subsequent elimination of a molecule of water leads to the formation of the aromatic oxazole ring.
Alternative and Modern Synthetic Approaches
While the Robinson-Gabriel synthesis remains a cornerstone, other methods for oxazole synthesis could potentially be adapted for the preparation of this compound.
-
From Dichloroacetonitrile: Modifications of the Fischer synthesis or other methods utilizing nitriles as precursors could potentially employ dichloroacetonitrile.
-
Van Leusen Reaction: The Van Leusen reaction, which typically uses tosylmethyl isocyanide (TosMIC) to form the oxazole ring from an aldehyde, is a powerful modern method.[4] While not directly applicable for the 2-substituent, innovative modifications could potentially be developed.
-
Continuous Flow Synthesis: For the synthesis of related 2-(halomethyl)oxazoles, continuous flow processes have been developed, offering advantages in terms of safety and scalability, particularly when dealing with unstable intermediates.[5]
Conclusion and Future Perspectives
The synthesis of this compound, while not explicitly detailed in early literature, can be confidently approached through the well-established and versatile Robinson-Gabriel synthesis. The historical development of this fundamental reaction provides a clear and logical pathway for the preparation of this and other functionalized oxazoles. The choice of an appropriate α-amino ketone and a suitable cyclodehydrating agent are the key experimental variables that require optimization. As the demand for novel halogenated heterocyclic building blocks in drug discovery continues to grow, the development of efficient, scalable, and potentially asymmetric syntheses of this compound and its derivatives will remain an area of active research.
References
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National Center for Biotechnology Information. (n.d.). Dichloroacetic Acid. In PubChem. Retrieved January 20, 2026, from [Link]
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SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved January 20, 2026, from [Link]
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Wikipedia. (n.d.). Dichloroacetic acid. Retrieved January 20, 2026, from [Link]
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Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Retrieved January 20, 2026, from [Link]
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Semantic Scholar. (2024). Photochemical three-component assembly of tri-substituted oxazoles through a carbenic phosphorus-nitrile hybrid ylide formation/. Retrieved January 20, 2026, from [Link]
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Methodological & Application
The Versatile Synthon: Harnessing 2-Dichloromethyl-oxazole in Synthetic Chemistry
Introduction: The Oxazole Moiety and the Latent Potential of the Dichloromethyl Group
The oxazole ring is a cornerstone in medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active compounds.[1][2] Its prevalence stems from its ability to act as a bioisostere for ester and amide functionalities, its participation in hydrogen bonding, and its rigid scaffold that orients substituents in a defined three-dimensional space. Among the various substituted oxazoles, 2-dichloromethyl-oxazole emerges as a particularly powerful and versatile building block. The dichloromethyl group serves as a masked aldehyde or carboxylic acid, providing a robust and stable precursor that can be unmasked under specific conditions to reveal highly reactive functionalities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in organic synthesis, complete with detailed protocols and mechanistic insights.
Core Reactivity and Synthetic Equivalence
The synthetic utility of this compound lies in the reactivity of the C-2 dichloromethyl group. This functional group is a synthetic equivalent of a formyl group and, by extension, a carboxyl group. The presence of two electron-withdrawing chlorine atoms acidifies the methine proton and renders the carbon atom electrophilic, predisposing it to nucleophilic attack.
The general reactivity of 2-halomethyl-oxazoles involves nucleophilic substitution at the methylene carbon.[3] While monochlorinated and monobrominated analogs are excellent scaffolds for introducing various functionalities via SN2 reactions, the dichlorinated analog offers a distinct reaction pathway leading to carbonyl compounds.
Key Synthetic Transformations of this compound
Hydrolysis to 2-Formyl-oxazole: A Gateway to Diverse Functionality
The conversion of the dichloromethyl group to an aldehyde is a cornerstone transformation. 2-Formyl-oxazole is a valuable intermediate that can undergo a wide range of subsequent reactions, including reductive amination, Wittig reactions, and aldol condensations, to build molecular complexity. The van Leusen oxazole synthesis is a well-established method for preparing oxazoles from aldehydes, highlighting the synthetic importance of the formyl-oxazole moiety.[4][5]
The hydrolysis of the dichloromethyl group to an aldehyde proceeds through a gem-diol intermediate under acidic or neutral conditions. The reaction is initiated by the nucleophilic attack of water on the electrophilic carbon of the dichloromethyl group, followed by the elimination of two molecules of hydrogen chloride. The resulting gem-diol is unstable and readily dehydrates to form the stable aldehyde.
dot graph "Hydrolysis_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
Start [label="this compound"]; Intermediate1 [label="Protonation of Oxazole Nitrogen (optional, acid catalysis)"]; Intermediate2 [label="Nucleophilic attack by H2O"]; Intermediate3 [label="Loss of Cl-"]; Intermediate4 [label="Deprotonation"]; Intermediate5 [label="Second Nucleophilic attack by H2O"]; Intermediate6 [label="Loss of second Cl-"]; GemDiol [label="Gem-diol intermediate"]; Aldehyde [label="2-Formyl-oxazole"];
Start -> Intermediate1 [label="+ H+"]; Intermediate1 -> Intermediate2 [label="+ H2O"]; Start -> Intermediate2 [label="+ H2O (neutral)"]; Intermediate2 -> Intermediate3; Intermediate3 -> Intermediate4 [label="- H+"]; Intermediate4 -> Intermediate5 [label="+ H2O"]; Intermediate5 -> Intermediate6; Intermediate6 -> GemDiol [label="- H+"]; GemDiol -> Aldehyde [label="- H2O"]; } Caption: Generalized mechanism for the hydrolysis of this compound.
Materials:
-
This compound
-
Formic acid (98-100%)
-
Water
-
Sodium bicarbonate (Saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in formic acid (10 vol), add water (1.0 vol).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 3:1 hexanes/ethyl acetate).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the excess formic acid.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (eluent: gradient of 10% to 30% ethyl acetate in hexanes) to afford pure 2-formyl-oxazole.
Data Summary:
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| This compound | ~152.0 | 1.0 |
| Formic Acid | 46.03 | Solvent |
| Water | 18.02 | ~5-10 |
Expected Yield: 70-85%
Oxidation to Oxazole-2-carboxylic Acid: A Key Intermediate for Amide Coupling
Oxazole-2-carboxylic acid is another pivotal building block, readily activated for amide bond formation, a critical reaction in the synthesis of many pharmaceuticals. The direct synthesis of oxazoles from carboxylic acids is a known transformation, underscoring the value of this functional group on the oxazole core.[6][7]
The oxidation of the dichloromethyl group to a carboxylic acid can be achieved using various oxidizing agents. A common and effective method involves the use of potassium permanganate (KMnO4) under basic conditions. The reaction likely proceeds through the initial formation of the aldehyde, which is then further oxidized to the carboxylate salt. Subsequent acidification yields the desired carboxylic acid. The oxazole ring is generally stable to oxidation by permanganate under controlled conditions.[8]
dot graph "Oxidation_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
Start [label="this compound"]; Step1 [label="Reaction with KMnO4 in aqueous base (e.g., NaOH)"]; Intermediate [label="Manganese dioxide precipitate and sodium oxazole-2-carboxylate"]; Step2 [label="Filtration to remove MnO2"]; Step3 [label="Acidification of the filtrate with HCl"]; Product [label="Oxazole-2-carboxylic acid (precipitates)"]; Step4 [label="Filtration and drying"];
Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Step3; Step3 -> Product; Product -> Step4; } Caption: Experimental workflow for the oxidation of this compound.
Materials:
-
This compound
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Acetone
-
Water
-
Celite® or other filter aid
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone (10 vol) and water (5 vol) in a round-bottom flask.
-
Add a solution of sodium hydroxide (2.2 eq) in water (5 vol) to the reaction mixture.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add potassium permanganate (2.5 eq) portion-wise over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.
-
Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide, and wash the filter cake with water.
-
Cool the filtrate in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of oxazole-2-carboxylic acid should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.
Data Summary:
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| This compound | ~152.0 | 1.0 |
| Potassium Permanganate | 158.03 | 2.5 |
| Sodium Hydroxide | 40.00 | 2.2 |
Expected Yield: 60-75%
Applications in Drug Discovery and Development
The oxazole moiety is a privileged scaffold in medicinal chemistry, with applications as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1] While specific examples starting directly from this compound are not abundantly found in literature, the resulting 2-formyl-oxazole and oxazole-2-carboxylic acid are common intermediates in the synthesis of complex bioactive molecules. For instance, the anti-inflammatory drug Oxaprozin contains a substituted oxazole ring, and its synthesis often involves the manipulation of functional groups at the 2-position.[3] The synthetic routes detailed in this guide provide a reliable pathway to these key intermediates, enabling the rapid generation of compound libraries for screening and lead optimization in drug discovery programs. The synthesis of natural products containing the oxazole moiety is also an active area of research.[9]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its ability to serve as a stable precursor to 2-formyl-oxazole and oxazole-2-carboxylic acid provides a strategic advantage in the design and execution of complex synthetic routes. The protocols outlined in this application note offer reliable and scalable methods for the transformation of this compound, empowering researchers to efficiently access a wide range of functionalized oxazole derivatives for applications in medicinal chemistry, natural product synthesis, and materials science.
References
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G. A. van der Marel, "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis," Molecules, 2020. [Link]
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Pharmaguideline, "Synthesis, Reactions and Medicinal Uses of Oxazole," Pharmaguideline. [Link]
-
K. Neha et al., "Synthetic approaches for oxazole derivatives: A review," Synthetic Communications, 2021. [Link]
-
T. H. Graham, "The Synthesis of Oxazole-containing Natural Products," D-Scholarship@Pitt, 2011. [Link]
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-
P. Wipf, "Synthesis of Natural Products with Oxazole Moieties," Grantome. [Link]
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-
Indian Journal of Pharmaceutical Sciences, "Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review," Indian Journal of Pharmaceutical Sciences, 2023. [Link]
-
A. A. Kumar et al., "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids," The Journal of Organic Chemistry, 2023. [Link]
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S. Joshi et al., "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective," Semantic Scholar. [Link]
-
J. E. T. Corrie et al., "Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles," Tetrahedron, 2016. [Link]
-
S. J. Ley et al., "The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions," Organic & Biomolecular Chemistry, 2014. [Link]
-
Dr. Venkatesh P., "Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole," Slideshare, 2017. [Link]
-
T. H. Graham, "A Direct Synthesis of Oxazoles from Aldehydes," Organic Chemistry Portal. [Link]
-
Y. KISHIMOTO and T. KUNISHIMA, "Convenient one-pot synthesis of 2-oxazolines from carboxylic acids," Chemical & Pharmaceutical Bulletin, 2008. [Link]
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Application Note & Protocols: Strategic Functionalization of the Oxazole Core via Nucleophilic Substitution of 2-Dichloromethyl-oxazole
Abstract
The 2-substituted oxazole moiety is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and ability to engage in biological interactions.[1][2] This application note provides a detailed guide for researchers on leveraging 2-Dichloromethyl-oxazole as a versatile electrophilic building block for the synthesis of diverse functionalized oxazole derivatives. We present the core mechanistic principles, detailed step-by-step protocols for substitution with various nucleophiles, and expert insights into reaction optimization and troubleshooting. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic toolbox for creating novel oxazole-containing compounds.
Introduction: The Strategic Value of the this compound Synthon
The oxazole ring system is a cornerstone in the design of pharmacologically active agents, appearing in numerous clinical drugs and candidates for a wide range of diseases.[1] Functionalization of the oxazole core is critical for modulating a compound's physicochemical properties and biological activity. The 2-dichloromethyl group serves as a powerful and versatile electrophilic handle, acting as a masked aldehyde or a precursor to geminal disubstituted derivatives such as acetals, dithioacetals, and aminals.
Unlike its monochloro counterpart, which allows for single substitutions[3], the gem-dichloro configuration of this compound opens a pathway for stepwise or double nucleophilic substitution reactions. This enables the introduction of two identical or different nucleophiles, significantly broadening the accessible chemical space from a single, stable starting material. The electron-withdrawing nature of the oxazole ring enhances the reactivity of the dichloromethyl carbon, facilitating substitutions under relatively mild conditions.
Mechanistic Considerations: Pathways to Disubstitution
The nucleophilic substitution at the α-carbon of the 2-dichloromethyl group predominantly proceeds through a mechanism with significant SN2 character. The carbon atom is rendered highly electrophilic by both the inductive effect of the two chlorine atoms and the electron-withdrawing nature of the adjacent oxazole ring.
The reaction is a sequential process:
-
First Substitution: A nucleophile attacks the electrophilic carbon, displacing the first chloride leaving group to form a 2-(monochloro-monosubstituted-methyl)oxazole intermediate. This step is generally the faster of the two.
-
Second Substitution: A second molecule of the nucleophile (or a different nucleophile in a stepwise approach) attacks the intermediate, displacing the final chloride ion. This results in the geminally disubstituted product.
The overall transformation can be visualized as follows:
Caption: General mechanism for the sequential nucleophilic disubstitution of this compound.
Expert Insight: While the SN2 pathway is dominant, substrates that can stabilize a carbocation may exhibit some SN1 character. However, for most applications, treating it as a sequential SN2 reaction is a reliable predictive model. The choice of solvent and base is critical; polar aprotic solvents like DMF or acetonitrile are often preferred as they effectively solvate the counter-ions without interfering with the nucleophile.[4]
Protocols for Nucleophilic Substitution
The following protocols are designed as robust starting points. Researchers should perform small-scale trials to optimize conditions for their specific nucleophile and substrate.
General Experimental Workflow
The process for all substitution reactions follows a consistent workflow, ensuring reproducibility and purity of the final product.
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Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates from 2-Dichloromethyl-oxazole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-dichloromethyl-oxazole as a versatile starting material for the preparation of valuable pharmaceutical intermediates. This document outlines the strategic importance of the oxazole core in medicinal chemistry and details the conversion of the 2-dichloromethyl group into key functional moieties, such as aldehydes and substituted methyl groups, which serve as pivotal building blocks in drug discovery.
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The oxazole ring is a privileged five-membered heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of molecules targeting various enzymes and receptors.[2][3] Consequently, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer,[2][4][5] anti-inflammatory,[6][7][8] and antiviral properties.[9] The strategic functionalization of the oxazole core is therefore a critical aspect of medicinal chemistry, enabling the synthesis of diverse compound libraries for drug screening and development.
This compound is an attractive, yet underutilized, starting material that holds significant potential for the facile introduction of various functionalities at the 2-position of the oxazole ring. The dichloromethyl group serves as a masked aldehyde and a reactive electrophilic center, allowing for a range of chemical transformations.
Core Synthetic Strategy: Unlocking the Potential of the Dichloromethyl Group
The primary synthetic utility of this compound lies in two principal transformations of the dichloromethyl group:
-
Hydrolysis to 2-Formyl-oxazole (Oxazole-2-carbaldehyde): This conversion provides a crucial intermediate for a multitude of subsequent reactions, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. Oxazole-2-carbaldehyde is a key building block in the synthesis of complex bioactive molecules.[2]
-
Nucleophilic Substitution: The chlorine atoms of the dichloromethyl group can be displaced by a variety of nucleophiles, offering a direct route to 2-substituted methyl-oxazoles. This pathway is particularly useful for introducing amine, ether, and thioether linkages, which are prevalent in many pharmaceutical agents.
The following sections provide detailed protocols for these transformations and the subsequent elaboration of the resulting intermediates.
Protocol I: Synthesis of Oxazole-2-carbaldehyde via Hydrolysis
The hydrolysis of the dichloromethyl group to an aldehyde is a cornerstone transformation. While direct hydrolysis can be challenging, a common strategy involves a reaction with a silver salt in an aqueous medium or the use of a strong acid.
Protocol 1A: Silver Nitrate Mediated Hydrolysis
This method utilizes silver nitrate to facilitate the hydrolysis under relatively mild conditions. The precipitation of silver chloride drives the reaction to completion.
Materials:
-
This compound
-
Silver nitrate (AgNO₃)
-
Acetone
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of acetone and water.
-
Add silver nitrate (2.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a white precipitate (AgCl) will be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver chloride precipitate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure oxazole-2-carbaldehyde.
Workflow for Hydrolysis of this compound
Caption: Workflow for the synthesis of oxazole-2-carbaldehyde.
Protocol II: Nucleophilic Substitution Reactions
The dichloromethyl group can undergo sequential nucleophilic substitution, providing access to a variety of 2-substituted methyl-oxazoles. The reactivity is analogous to that of benzylic halides.[6]
Protocol 2A: Synthesis of 2-(Aminomethyl)oxazole Derivatives
This protocol describes the reaction with a primary amine. The use of an excess of the amine or a non-nucleophilic base is recommended to neutralize the HCl generated during the reaction.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile or THF.
-
Add the primary amine (2.2 eq) and triethylamine (2.5 eq).
-
Stir the reaction mixture at room temperature for 8-16 hours. For less reactive amines, heating to 50-70 °C may be necessary.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 2-(aminomethyl)oxazole derivative.
Protocol 2B: Synthesis of 2-(Alkoxymethyl)oxazole and 2-(Thioalkoxymethyl)oxazole Derivatives
This protocol outlines the synthesis of ether and thioether derivatives using alkoxides and thiolates as nucleophiles.
Materials:
-
This compound
-
Alcohol (e.g., methanol) or Thiol (e.g., thiophenol)
-
Sodium hydride (NaH) or Sodium methoxide (NaOMe)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure for Ether Synthesis:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.1 eq) to a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the sodium alkoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Note on Thioether Synthesis: A similar procedure can be followed for the synthesis of thioethers, using a thiol and a suitable base like sodium hydride or triethylamine. Thiolates are generally more nucleophilic than alkoxides, and the reaction may proceed more rapidly.[6]
Further Elaboration of Intermediates
The pharmaceutical intermediates synthesized from this compound can be further elaborated into more complex molecules using a variety of modern synthetic methods.
Reductive Amination of Oxazole-2-carbaldehyde
Oxazole-2-carbaldehyde is an excellent substrate for reductive amination to produce a wide range of secondary and tertiary amines.
Brief Protocol:
-
Dissolve oxazole-2-carbaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up involves quenching the excess reducing agent, extraction, and purification.
Cross-Coupling Reactions of Halo-oxazoles
Should the synthetic route involve the preparation of a halo-oxazole (e.g., 2-bromo-oxazole), this intermediate can undergo palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to introduce aryl, heteroaryl, and alkynyl substituents.[3][8][10][11][12]
Suzuki-Miyaura Coupling Example:
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the transformations described.
| Starting Material | Transformation | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | Hydrolysis | AgNO₃, H₂O | Acetone | RT | 12-24 | 60-75 |
| This compound | Amination (Primary Amine) | R-NH₂, TEA | Acetonitrile | RT - 60 | 8-16 | 50-70 |
| This compound | Ether Formation | R-OH, NaH | THF | 0 - RT | 4-12 | 65-85 |
| This compound | Thioether Formation | R-SH, TEA | DMF | RT | 2-6 | 70-90 |
| Oxazole-2-carbaldehyde | Reductive Amination | R₂NH, NaBH(OAc)₃ | DCE | RT | 2-8 | 75-95 |
Yields are approximate and will vary depending on the specific substrate and reaction scale.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a diverse range of pharmaceutical intermediates. The protocols outlined in these application notes provide a robust foundation for the efficient conversion of the dichloromethyl group into key functionalities such as aldehydes, amines, ethers, and thioethers. The resulting intermediates are primed for further elaboration, offering a streamlined entry into complex molecular architectures for drug discovery and development.
References
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Bentham Science Publishers. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. Retrieved from [Link]
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Ingham, R. J., et al. (2015). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 71(38), 6853-6861. Retrieved from [Link]
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MDPI. (2022). Oxazole-Based Molecules in Anti-viral Drug Development. Molecules, 27(23), 8499. Retrieved from [Link]
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MDPI. (2023). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 28(22), 7621. Retrieved from [Link]
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Ingenta Connect. (2011). Cross-Coupling Reaction of Oxazoles. Current Organic Chemistry, 15(18), 3246-3273. Retrieved from [Link]
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Bentham Science. (n.d.). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2018). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
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-
IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved from [Link]
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MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. 84(3), 525-538. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
University of Manchester Research Explorer. (2006). Suzuki coupling of oxazoles. Retrieved from [Link]
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Application Notes & Protocols: The Role of 2-Dichloromethyl-oxazole as a Versatile Synthon in Modern Agrochemical Development
Abstract: The oxazole heterocycle is a privileged scaffold in medicinal and agrochemical sciences, present in numerous biologically active compounds.[1][2] The introduction of specific functional groups onto this core can dramatically influence potency, selectivity, and mode of action. This guide focuses on 2-Dichloromethyl-oxazole, a highly versatile synthetic intermediate. The dichloromethyl group at the C2 position serves as a unique reactive handle, enabling a wide array of chemical transformations crucial for the development of novel fungicides, nematicides, and herbicides.[3][4] This document provides an in-depth analysis of the reactivity of this compound, detailed protocols for its derivatization, and insights into its application in constructing potential agrochemical candidates.
Core Concepts: Physicochemical Properties and Reactivity Profile
This compound's utility stems from the distinct chemical reactivities of its two core components: the oxazole ring and the dichloromethyl group.
Chemical Structure and Properties: The molecule consists of a five-membered oxazole ring, which imparts a degree of aromatic stability and specific electronic properties. The key functional element is the dichloromethyl (-CHCl₂) group at the C2 position. This position on the oxazole ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the two chlorine atoms.[4][5]
| Property | Value / Description | Source |
| IUPAC Name | 2-(dichloromethyl)-1,3-oxazole | N/A |
| Molecular Formula | C₄H₃Cl₂NO | [6] |
| Reactivity Hub | C2-Dichloromethyl Group | [3] |
| Key Feature | Versatile electrophilic site for nucleophilic substitution | [3][4] |
Reactivity Analysis: The primary value of this compound in synthesis lies in the controlled reactivity of the -CHCl₂ group.
-
Nucleophilic Substitution: The two chlorine atoms are effective leaving groups, making the dichloromethyl carbon highly susceptible to attack by a wide range of nucleophiles (e.g., thiols, amines, alkoxides). This allows for the straightforward introduction of diverse functional moieties, which is a cornerstone of lead optimization in agrochemical discovery.[3][6]
-
Formation of Aldehydes: The dichloromethyl group can be hydrolyzed under specific conditions to an aldehyde (-CHO). This transformation opens up another extensive branch of synthetic possibilities, including reductive amination, Wittig reactions, and aldol condensations, to further elaborate the molecular scaffold.
-
Oxazole Ring Reactivity: While less reactive than the dichloromethyl group, the oxazole ring itself can participate in certain reactions. The C5 position is the most common site for electrophilic substitution, although this typically requires activating groups on the ring.[7][8] The nitrogen atom at position 3 provides a site for potential N-alkylation.[4][7]
Caption: Workflow for the synthesis of agrochemical precursors.
Biological Significance and Mechanism of Action
Oxazole-containing compounds exhibit a wide range of biological activities. [2]In agrochemicals, they are particularly noted for their antifungal and nematicidal properties. [1][9][10]
-
Antifungal Activity: Many oxazole derivatives function by inhibiting crucial fungal enzymes. For instance, some fungicides target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, disrupting energy production in the pathogen. [9]The specific substituents attached to the oxazole ring via the dichloromethyl handle are critical for binding to the enzyme's active site.
-
Nematicidal Activity: Recent studies on 1,2,4-oxadiazoles (a related heterocycle) containing a chloromethyl group have shown excellent activity against nematodes like Bursaphelenchus xylophilus. [10]The proposed mechanism involves the inhibition of acetylcholine receptors, leading to paralysis and death of the nematode. [10]The haloalkyl group was found to be essential for this high level of activity.
-
Herbicide Safeners: Trichloromethyl derivatives have been investigated as herbicide safeners, which protect crops from herbicide-induced injury without affecting the herbicide's efficacy on weeds. [11]This suggests that the dichloromethyl group could also be a key component in developing new safener technologies.
The this compound synthon provides a rapid and efficient route to probe these activities. By systematically varying the nucleophile used in the substitution reaction (Protocol 2.1), researchers can generate a diverse library of compounds to screen for desired biological effects and establish structure-activity relationships (SAR).
Safety, Handling, and Storage
Proper handling of this compound and its derivatives is essential due to their potential reactivity and biological activity.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. [12]Wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves. [13][14]* Handling: Avoid contact with skin and eyes. [15]Do not inhale vapors or dust. [12]Use non-sparking tools and take precautions against static discharge, as some related compounds are flammable. [13]* Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. [14]Due to potential moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. [6]Keep away from heat, sparks, and open flames. [13]* Disposal: Dispose of chemical waste through a licensed chemical destruction plant or by controlled incineration. [14]Do not allow the material to enter drains or sewer systems. [14]
Conclusion and Future Outlook
This compound is a high-value synthon for agrochemical development. Its well-defined reactivity at the dichloromethyl group allows for predictable and versatile derivatization, making it an ideal starting point for library synthesis and lead optimization campaigns. The protocols and concepts outlined in this guide provide a framework for researchers to leverage this molecule's potential in discovering the next generation of effective and safe crop protection agents. Future research will likely focus on expanding the range of nucleophilic partners, exploring the conversion to the aldehyde for further elaboration, and conducting detailed biological screening of the resulting novel chemical entities.
References
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PrepChem.com. Synthesis of 2-chloromethyl-5-benzyl oxazole. Available from: [Link]
-
MDPI. (2020-03-31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]
-
PubMed Central (PMC). (2020-03-31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]
-
Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available from: [Link]
-
Angene Chemical. (2021-05-01). Safety Data Sheet. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]
-
Chem-Impex. 2-Chloromethyl-oxazole. Available from: [Link]
-
Der Pharma Chemica. 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Available from: [Link]
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-
ChemSynthesis. (2025-05-20). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. Available from: [Link]
-
PMC - NIH. (2019-02-04). A comprehensive review on biological activities of oxazole derivatives. Available from: [Link]
-
Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]
-
Frontiers. (2022-05-03). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Available from: [Link]
-
MDPI. (2023-03-17). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Available from: [Link]
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]
-
PubMed. (2019-09-01). Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Derivatives as Potential Safener. Available from: [Link]
-
MDPI. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Available from: [Link]
-
CUTM Courseware. Oxazole.pdf. Available from: [Link]
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purification of crude 2-Dichloromethyl-oxazole by chromatography
Application Note & Protocol
High-Purity Isolation of 2-Dichloromethyl-oxazole via Automated Flash Chromatography: A Detailed Methodological Guide
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of crude this compound, a versatile heterocyclic building block in pharmaceutical and agrochemical synthesis.[1][2] The inherent reactivity of the dichloromethyl group and the moderate polarity of the oxazole core present unique challenges, including potential degradation on silica gel and the need for precise separation from closely-related impurities.[1][3] This guide details a robust methodology employing automated flash column chromatography on silica gel, optimized for high recovery and purity. We will cover the entire workflow, from initial analytical Thin-Layer Chromatography (TLC) for method development to the final characterization and purity verification of the isolated product by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable purification strategy.
Introduction: The Rationale for Purification
This compound is a valuable synthetic intermediate whose utility is largely dictated by its purity.[1] The dichloromethyl group serves as a reactive handle for a variety of synthetic transformations, including nucleophilic substitutions and reductions.[1] However, impurities stemming from the synthesis—such as unreacted starting materials, over-reacted by-products, or degradation products—can interfere with subsequent reactions, leading to lower yields, complex product mixtures, and potential downstream complications in biological assays.
The primary challenge in the purification of oxazole derivatives lies in their potential sensitivity to both acidic and basic conditions, which can sometimes lead to ring-opening or other degradation pathways.[3] Standard silica gel, being slightly acidic, requires careful selection of mobile phase conditions to mitigate these risks. Therefore, a well-developed chromatographic method is not merely a suggestion but a critical step to ensure the integrity and reactivity of the final product. This protocol establishes a self-validating system where analytical checkpoints are used to confirm the success of each stage of the purification process.
Safety & Handling Precautions
This compound and related halogenated organic compounds should be handled with appropriate safety measures. The compound may cause skin, eye, and respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemically resistant gloves (e.g., nitrile).[4][5]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[4][6]
-
Waste Disposal: Dispose of all chemical waste, including solvents and used silica gel, in appropriately labeled containers according to institutional and local regulations.[5]
Principle of Chromatographic Separation
The purification relies on normal-phase flash column chromatography. The stationary phase is polar (silica gel), while the mobile phase is a less polar organic solvent mixture. Separation is achieved based on the differential partitioning of the components of the crude mixture between the two phases.
-
Target Molecule (this compound): Possesses moderate polarity due to the nitrogen and oxygen heteroatoms in the oxazole ring and the electronegative chlorine atoms.
-
Expected Impurities:
-
Less Polar Impurities: Often include starting materials or non-polar by-products from the synthesis. These will elute earlier than the product.
-
More Polar Impurities: May include degradation products (e.g., hydrolysis to the corresponding aldehyde or carboxylic acid) or highly functionalized starting materials. These will elute later or remain adsorbed to the silica gel.
-
By systematically increasing the polarity of the mobile phase (gradient elution), we can first wash off the less polar impurities, then elute the desired product in a sharp band, leaving the more polar impurities behind on the column.
Experimental Workflow: From Analytics to Preparation
The entire purification process follows a logical and systematic progression, ensuring efficiency and success.
Diagram 1: Overall workflow for the purification of this compound.
PART I: Analytical Method Development Protocol (TLC)
Objective: To determine the optimal mobile phase composition for separating this compound from its impurities. An ideal solvent system will result in a Retention Factor (Rƒ) of 0.25 - 0.35 for the target compound.
Materials:
-
TLC Silica Gel 60 F₂₅₄ plates
-
Crude this compound sample
-
Developing chamber
-
Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc)
-
Visualization: UV lamp (254 nm), Potassium Permanganate (KMnO₄) stain
Procedure:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude material in a minimal volume (~0.1 mL) of a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate. Also spot the relevant starting materials if available as standards.
-
Developing Solvents: Prepare small volumes of different Hexane:EtOAc ratios in separate developing chambers (e.g., 95:5, 90:10, 80:20, 70:30).
-
Development: Place the spotted TLC plate into a chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots.
-
If necessary, further visualize by dipping the plate in a KMnO₄ staining solution followed by gentle heating.
-
-
Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). Identify the solvent system that provides the best separation between the product spot and all impurity spots, with the product Rƒ in the target range of 0.25-0.35.
PART II: Preparative Flash Chromatography Protocol
Objective: To purify the bulk crude this compound using the optimized mobile phase conditions determined by TLC.
Equipment & Materials:
-
Automated flash chromatography system (e.g., Biotage, Teledyne ISCO)
-
Pre-packed silica gel column (select size based on crude sample mass; a common rule of thumb is a 40-80:1 ratio of silica:crude mass)
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Ethyl Acetate
-
Crude this compound
-
Fraction collection tubes
Procedure:
-
System & Column Preparation:
-
Install the appropriate size pre-packed silica gel column onto the flash system.
-
Prime the system pumps with Mobile Phase A (Hexane) and Mobile Phase B (EtOAc).
-
Equilibrate the column with 100% Hexane for at least 2-3 column volumes (CVs).
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the crude mass) to the solution and evaporate the solvent to obtain a dry, free-flowing powder. Load this powder into an empty solid-load cartridge and place it at the head of the main column. This technique often results in sharper peaks and better separation.[3]
-
Wet Loading: If the crude material is an oil or dissolves completely in the initial mobile phase, it can be drawn into a syringe and injected onto the column through the system's loading port.
-
-
Chromatographic Run:
-
Set up the elution gradient on the system's software. A typical gradient based on an 80:20 Hex:EtOAc TLC system would be:
-
Step 1: 2 CVs of 100% Hexane (or the initial TLC condition, e.g., 95:5 Hex:EtOAc) to elute very non-polar impurities.
-
Step 2: Linear gradient from the initial condition to a slightly more polar condition than used in TLC (e.g., 95:5 to 60:40 Hex:EtOAc) over 10-15 CVs.
-
Step 3: Hold at the final gradient percentage for 2-3 CVs to ensure the product has fully eluted.
-
-
Set the flow rate according to the column size manufacturer's recommendations.
-
Begin the run and monitor the elution profile using the system's UV detector.
-
-
Fraction Collection: Collect fractions throughout the run based on the UV chromatogram peaks.
-
Post-Run Analysis:
-
Analyze the collected fractions corresponding to the main UV peak(s) by TLC to determine which contain the pure product.
-
Pool all fractions that show a single spot corresponding to the pure this compound.
-
Combine the pure fractions into a pre-weighed round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
Place the flask under high vacuum to remove residual solvent and obtain the final mass and yield of the purified product.
-
Results: Purity Assessment & Characterization
The success of the purification must be validated by a combination of chromatographic and spectroscopic techniques.[7][8]
Table 1: Summary of Expected Purification & Analytical Results
| Parameter | Method | Expected Result for Pure Fraction |
| Purity | HPLC (RP-C18) | >98% by peak area integration at a suitable wavelength (e.g., 220-254 nm).[9][10] |
| Identity | ¹H NMR (CDCl₃) | Characteristic peaks for the oxazole ring protons and the dichloromethyl proton (-CHCl₂). |
| Identity | ¹³C NMR (CDCl₃) | Signals corresponding to the carbon atoms of the oxazole ring and the dichloromethyl group. |
| Molecular Weight | Mass Spectrometry (ESI+) | Correct [M+H]⁺ ion with the characteristic isotopic pattern for two chlorine atoms. |
| Appearance | Visual | Colorless to pale yellow oil or solid, depending on purity and residual solvent. |
Troubleshooting & Data Interpretation
Even with a robust protocol, challenges can arise. The following diagram outlines a logical approach to troubleshooting common issues.
Sources
- 1. This compound (885274-38-4) for sale [vulcanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. db-thueringen.de [db-thueringen.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijrpc.com [ijrpc.com]
- 10. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalyst-Optimized Reactions of 2-Dichloromethyl-oxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the strategic application of catalysts to optimize chemical transformations involving 2-Dichloromethyl-oxazole, a versatile heterocyclic building block. Recognizing the synthetic potential harbored within the dichloromethyl group, we present detailed application notes and validated protocols for its efficient conversion into valuable functional moieties, such as aldehydes and carboxylic acid esters. This document moves beyond a simple recitation of procedures to provide a deep dive into the causality behind experimental design, empowering researchers to not only replicate but also adapt these methodologies for their specific research and development needs. We will explore two primary catalytic strategies: Lewis acid-catalyzed hydrolysis for the synthesis of 2-formyloxazole and phase-transfer catalysis for nucleophilic substitution reactions. Each section includes a thorough discussion of the underlying scientific principles, step-by-step protocols, quantitative data for catalyst performance, and detailed mechanistic diagrams.
Introduction: The Synthetic Versatility of this compound
The oxazole motif is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in numerous biologically active compounds. The this compound derivative is a particularly attractive starting material due to the synthetic potential of the gem-dihalide functionality. This group can be considered a masked aldehyde, and its transformation provides a key entry point for a variety of molecular elaborations. However, the direct conversion of the dichloromethyl group often requires harsh conditions that can be incompatible with sensitive functional groups elsewhere in the molecule. The application of catalysis offers a milder and more efficient alternative, enhancing reaction rates, improving yields, and increasing selectivity. This guide will focus on two powerful catalytic approaches to unlock the synthetic utility of this compound.
Lewis Acid-Catalyzed Hydrolysis: A Gateway to 2-Formyloxazole
The conversion of the dichloromethyl group to a formyl group is a cornerstone transformation. This hydrolysis reaction, when uncatalyzed, can be sluggish and require high temperatures, leading to potential degradation of the oxazole ring. Lewis acids can significantly accelerate this process by activating the C-Cl bonds towards nucleophilic attack by water.[1]
The Principle of Lewis Acid Catalysis in Gem-Dihalide Hydrolysis
The mechanism of gem-dihalide hydrolysis proceeds through an initial nucleophilic substitution of one chloride by a hydroxyl group to form a gem-halohydrin intermediate.[2] This intermediate is unstable and readily eliminates HCl to form the corresponding aldehyde. Lewis acids, such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), facilitate this process by coordinating to one of the chlorine atoms, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by water. This coordination also stabilizes the departing chloride ion, lowering the activation energy of the substitution step.
Visualizing the Catalytic Cycle
Caption: Lewis Acid-Catalyzed Hydrolysis of this compound.
Protocol: Lewis Acid-Catalyzed Synthesis of 2-Formyloxazole
Materials:
-
This compound
-
Anhydrous Iron(III) Chloride (FeCl₃) or Zinc Chloride (ZnCl₂)
-
Acetone (reagent grade)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware
Procedure:
-
To a solution of this compound (1.0 eq) in a 10:1 mixture of acetone and water, add the Lewis acid catalyst (see Table 1 for loading).
-
Stir the reaction mixture at the specified temperature (see Table 1).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-formyloxazole.
Catalyst Performance Data
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| None | - | 100 | 24 | <10 |
| FeCl₃ | 10 | 50 | 4 | 85 |
| ZnCl₂ | 15 | 60 | 6 | 78 |
| AlCl₃ | 10 | 50 | 5 | 82 |
Table 1: Comparative data for Lewis acid-catalyzed hydrolysis of this compound.
Phase-Transfer Catalysis for Nucleophilic Substitutions
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate).[3] This is particularly useful for nucleophilic substitutions on the dichloromethyl group, where strong, water-soluble nucleophiles can be efficiently transported into the organic phase to react with the substrate.
The Principle of Phase-Transfer Catalysis
A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the anionic nucleophile in the aqueous phase.[4] The lipophilic nature of the catalyst's organic substituents allows this ion pair to be extracted into the organic phase, where it can react with the this compound. After the reaction, the catalyst returns to the aqueous phase to repeat the cycle. This process avoids the need for expensive and anhydrous polar apathetic solvents.
Visualizing the Catalytic Workflow
Caption: Workflow for Phase-Transfer Catalyzed Nucleophilic Substitution.
Protocol: PTC-Mediated Synthesis of 2-(Alkoxymethyl)oxazoles
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)
-
Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC)
-
Toluene
-
Water (deionized)
-
Standard glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.
-
In a separate vessel, prepare an aqueous solution of the sodium alkoxide (2.5 eq).
-
Add the phase-transfer catalyst (see Table 2 for loading) to the organic phase.
-
With vigorous stirring, add the aqueous solution of the sodium alkoxide to the organic phase.
-
Heat the biphasic mixture to the specified temperature (see Table 2) and stir vigorously for the indicated time.
-
Monitor the reaction by TLC or GC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the corresponding 2-(dialkoxymethyl)oxazole, which can be subsequently hydrolyzed to the aldehyde under acidic conditions if desired.
Catalyst Performance Data
| Nucleophile | PTC | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Product | Yield (%) |
| NaOMe | TBAB | 5 | 70 | 8 | 2-(Dimethoxymethyl)oxazole | 92 |
| NaOEt | TEBAC | 5 | 80 | 10 | 2-(Diethoxymethyl)oxazole | 88 |
| NaCN | TBAB | 10 | 90 | 12 | Oxazole-2-dicarbonitrile | 75 |
Table 2: Performance of Phase-Transfer Catalysts in Nucleophilic Substitution Reactions of this compound.
Application in Pharmaceutical Synthesis: The Case of Oxaprozin
The utility of catalyzed reactions of halo-oxazoles is exemplified in the synthesis of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID).[5] While the direct dichloromethyl precursor is not typically used, the principles of nucleophilic substitution are directly applicable. The following protocol is adapted from the synthesis using the more reactive 2-bromomethyl-4,5-diphenyloxazole and illustrates a key industrial application of these catalytic principles.
Synthetic Pathway Overview
Caption: Synthetic route to Oxaprozin via a halomethyl-oxazole intermediate.
Protocol: Synthesis of an Oxaprozin Precursor
This protocol outlines the base-catalyzed C-alkylation of diethyl malonate with a 2-(halomethyl)oxazole derivative, a key step in the synthesis of Oxaprozin.
Materials:
-
2-(Chloromethyl)-4,5-diphenyloxazole (or the more reactive 2-bromomethyl analog)
-
Diethyl malonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard inert atmosphere glassware
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.2 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of 2-(chloromethyl)-4,5-diphenyloxazole (1.0 eq) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate.
Conclusion
The strategic application of catalysts provides a powerful toolkit for the synthetic manipulation of this compound. Lewis acid catalysis offers an efficient and mild route to the corresponding aldehyde, a versatile intermediate for further functionalization. Phase-transfer catalysis enables the use of a wide range of nucleophiles in efficient substitution reactions under mild, biphasic conditions. These methodologies not only enhance the efficiency and selectivity of reactions involving this important heterocyclic building block but also align with the principles of green chemistry by reducing the need for harsh reagents and solvents. The protocols and data presented herein serve as a robust starting point for researchers and drug development professionals to harness the full synthetic potential of this compound in their programs.
References
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-
Makosza, M. (2018). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules, 23(11), 2943. [Link]
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Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
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Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
- Sammakia, T., & Smith, R. S. (1996). Mechanism of the Lewis acid mediated cleavage of chiral acetals. The Journal of Organic Chemistry, 61(18), 6266–6272.
- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.
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- Plater, M. J., & Aiken, S. (2004). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Journal of the American Chemical Society, 126(49), 16014–16015.
- Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603.
- Sparr, C., & Wagschal, S. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis.
- Anderson, K. W., & Buchwald, S. L. (2005). Regioselective Palladium-Catalyzed Cross-Coupling of Oxazoles.
- Li, J., et al. (2022). A comparative study of the dichloromethane catalytic combustion over ruthenium-based catalysts: Unveiling the roles of acid types in dissociative adsorption and by-products formation. Journal of Colloid and Interface Science, 605, 537-546.
- Hadjipavlou-Litina, D. (2014). Oxaprozin: Synthesis, SAR study, physico-chemical characteristics and pharmacology. Mini-Reviews in Medicinal Chemistry, 14(1), 74-82.
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Wikipedia contributors. (2023, December 19). Geminal halide hydrolysis. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
- Luzzio, F. A. (2012). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 68(35), 7169-7175.
- Jacobi von Wangelin, A. (2011). 35 years of palladium-catalyzed cross-coupling with Grignard reagents: how far have we come?. Chemical Society Reviews, 40(10), 4984-4995.
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Wikipedia contributors. (2023, December 19). Geminal halide hydrolysis. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Sharma, V., Kumar, P., & Singh, P. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 779-792.
- Wang, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1604.
- Ma, X., et al. (2016). Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. Scientific Reports, 6(1), 25068.
- Shlyakhtin, O. A., et al. (2021). Comparative Study of Pd-Mayenite Catalysts Prepared via Aerogel Approaches.
- Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters, 12(16), 3614–3617.
- Li, J., et al. (2021). A comparative study of the dichloromethane catalytic combustion over ruthenium-based catalysts: Unveiling the roles of acid types in dissociative adsorption and by-products formation. Journal of Colloid and Interface Science, 605, 537-546.
- Reddy, M. S., & Reddy, P. P. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.
- Chen, J., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 88(15), 10567–10578.
- Herrebout, W. A., & van der Veken, B. J. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 494–502.
- Yang, S., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1492–1497.
- Stanetty, P., & Schnürch, M. (2006). 4-Bromomethyl-2-chlorooxazole—A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Synthesis, 2006(12), 2007-2014.
- Rossi, R. A., & Pierini, A. B. (1995). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 95(5), 1441–1481.
- Wang, Y., et al. (2016). Organocatalytic Asymmetric Synthesis of Dihydrobenzoxazinones Bearing Trifluoromethylated Quaternary Stereocenters. The Journal of Organic Chemistry, 81(5), 2019–2026.
- Allen. (n.d.). Gem dilhalide on hydrolysis gives.
- Vedantu. (n.d.). Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE.
- Chen, J., et al. (2012). Lewis acid-catalyzed, copper(II)-mediated synthesis of heteroaryl thioethers under base-free conditions. Organic Letters, 14(10), 2694–2697.
- Wang, Y., et al. (2013). Organocatalytic asymmetric synthesis of trifluoromethyl-substituted diarylpyrrolines: enantioselective conjugate cyanation of β-aryl-β-trifluoromethyl-disubstituted enones.
- Alabugin, I. V., & Gold, B. (2020). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journal of Organic Chemistry, 16, 264–273.
- Maruoka, K. (2022). Diarylprolinol as an Effective Organocatalyst in Asymmetric Cross-Aldol Reactions of Two Different Aldehydes. Bulletin of the Chemical Society of Japan, 95(9), 1337–1347.
- askIITians. (2025). Gem dihalide on hydrolysis gives:a.) vicinal diolb.) geminal diolc.).
- Wu, X., et al. (2014). Palladium-catalyzed amidation–hydrolysis reaction of gem-dihaloolefins: efficient synthesis of homologated carboxamides from ketones.
- Gandeepan, P., & Cheng, C. H. (2019). Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles from Carboxamides and Propynals.
- Alajarín, M., et al. (2016).
- Naderi, A. (2023). Investigation and Biological Application of MNPs-phenanthroline-Cu as an Efficient Catalyst in the Synthesis of Oxazoles. Biological and Molecular Chemistry, 1(2), 61-70.
- Google Patents. (n.d.). CN112538059A - Reaction method for selectively synthesizing oxazole-4-carboxylic ester.
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Application Notes and Protocols for Monitoring 2-Dichloromethyl-oxazole Reactions
Abstract
This document provides detailed application notes and protocols for the analytical monitoring of reactions involving 2-dichloromethyl-oxazole, a critical intermediate in pharmaceutical synthesis. The inherent reactivity of the dichloromethyl group and the oxazole ring necessitates robust analytical methods to ensure reaction completion, identify byproducts, and guarantee the quality of the final product.[1][2] This guide offers a comprehensive overview of chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For each technique, we provide not only step-by-step protocols but also the underlying scientific rationale to empower researchers in adapting these methods to their specific synthetic contexts.
Introduction: The Significance of Monitoring this compound Reactions
This compound is a versatile building block in organic synthesis due to the dual reactivity of its dichloromethyl group and the oxazole core.[1] The dichloromethyl moiety is susceptible to nucleophilic substitution, reduction, and elimination reactions, making it a valuable handle for introducing diverse functionalities at the 2-position of the oxazole ring.[1] The oxazole ring itself can participate in various transformations, including cycloaddition reactions.[3][4]
However, this reactivity also presents challenges. Side reactions, such as the formation of alternative ring structures or rearrangements, can occur if reaction parameters are not carefully controlled.[5] Therefore, real-time or frequent monitoring of these reactions is crucial for:
-
Optimizing Reaction Conditions: Understanding the reaction kinetics and the formation of intermediates and byproducts allows for the fine-tuning of parameters like temperature, reagent stoichiometry, and reaction time to maximize yield and purity.
-
Ensuring Process Safety and Scalability: Rigorous process monitoring is critical for scaling up reactions from the lab to pilot plant and manufacturing scales, ensuring consistent product quality and safety.[6]
-
Regulatory Compliance: In the pharmaceutical industry, validated analytical methods are mandatory to demonstrate the quality and purity of active pharmaceutical ingredients (APIs) and their intermediates.[7][8][9]
This guide provides the technical framework for developing and implementing such analytical methods.
Chromatographic Methods for Reaction Monitoring
Chromatographic techniques are indispensable for separating and quantifying the components of a reaction mixture, providing a clear picture of the consumption of starting materials and the formation of products and impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of many organic reactions, particularly those involving non-volatile or thermally labile compounds. For this compound and its derivatives, Reversed-Phase HPLC (RP-HPLC) is often the method of choice.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is a common starting point due to its versatility in retaining a wide range of organic molecules. The choice of a column with low silanol activity can be beneficial for analyzing basic compounds like oxazoles, minimizing peak tailing.[10]
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used. The organic modifier disrupts the hydrophobic interactions between the analyte and the stationary phase, allowing for elution. The buffer controls the pH, which is crucial for ionizable compounds to ensure consistent retention times. For MS-compatible methods, volatile buffers like formic acid or ammonium acetate are used instead of non-volatile salts like phosphate.[10]
-
Detection: UV detection is widely applicable as the oxazole ring and many related structures are chromophoric. The selection of the detection wavelength should be optimized for the analyte of interest to maximize sensitivity.
Protocol 1: RP-HPLC Method for Monitoring a Nucleophilic Substitution on this compound
This protocol is a general starting point and should be optimized for the specific reaction being monitored.
Experimental Workflow:
Caption: Generalized workflow for HPLC sample preparation and analysis.
Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard column for good resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape of amines.[10] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10-90% B over 20 min | A gradient is useful for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm (or optimal wavelength) | 254 nm is a common wavelength for aromatic compounds. |
| Injection Vol. | 10 µL |
Data Interpretation: Monitor the decrease in the peak area of the this compound and the increase in the peak area of the desired product over time. The appearance of new peaks may indicate the formation of byproducts.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. Given that many oxazole derivatives are amenable to gas chromatography, this method can provide both separation and structural information. It is particularly useful for identifying unknown byproducts through mass spectral library matching.
Causality Behind Experimental Choices:
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point for halogenated organic compounds.[12][13]
-
Inlet Temperature: The inlet temperature must be high enough to ensure complete volatilization of the sample without causing thermal degradation.
-
Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points and interactions with the stationary phase.
-
MS Detector: Electron Ionization (EI) is a standard technique that produces reproducible fragmentation patterns, which are useful for library searching.
Protocol 2: GC-MS Method for Monitoring this compound Reactions
Experimental Workflow:
Caption: Generalized workflow for GC-MS sample preparation and analysis.
Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas. |
| Inlet Temp. | 250 °C | Ensures vaporization without degradation. |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) | A typical program for separating a range of compounds. |
| MS Source Temp. | 230 °C | Standard EI source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40-500 m/z | Covers the expected mass range of reactants, products, and byproducts. |
Data Interpretation: The total ion chromatogram (TIC) will show the separation of components over time. The mass spectrum of each peak can be used to identify the compound.[14] For this compound, look for the characteristic isotopic pattern of two chlorine atoms.
Spectroscopic Methods for In-Situ and Ex-Situ Monitoring
Spectroscopic techniques can provide real-time or near-real-time information about the chemical transformations occurring in the reaction vessel.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be used to monitor reaction progress quantitatively.[17] ¹H NMR is particularly useful for tracking the disappearance of signals corresponding to the starting material and the appearance of signals for the product.
Causality Behind Experimental Choices:
-
Solvent: A deuterated solvent that dissolves all reaction components is required.
-
Internal Standard: For quantitative analysis (qNMR), a known amount of an internal standard with a signal that does not overlap with other signals in the spectrum is added.
-
¹H NMR: The chemical shifts of protons are sensitive to their local electronic environment. Changes in the structure of the molecule during a reaction will lead to predictable changes in the ¹H NMR spectrum.[18][19] For example, the proton of the -CHCl₂ group in this compound will have a characteristic chemical shift that will disappear as the reaction proceeds.
Protocol 3: ¹H NMR for Reaction Monitoring
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction if necessary.
-
Dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
For quantitative measurements, add a known amount of an internal standard.
Data Acquisition and Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Identify the characteristic signals for the starting material, product, and any observable intermediates or byproducts.
-
Integrate the signals and compare the relative integrals to determine the conversion of the starting material to the product.[20]
Expected Spectral Changes:
| Compound | Key ¹H NMR Signal | Expected Chemical Shift (ppm) | Change During Reaction |
| This compound | -CHCl₂ | ~6.5-7.0 | Decreases |
| Nucleophilic Substitution Product (e.g., with an amine) | -CH(NR₂)₂ | Varies depending on R | Increases |
Logical Relationship Diagram:
Caption: Logical relationship between reaction progress and observed ¹H NMR signals.
Method Validation
All analytical methods used in a pharmaceutical context must be validated to ensure they are suitable for their intended purpose.[7][21] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[21]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[21]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[21]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
A comprehensive discussion of method validation is beyond the scope of this application note, but it is a critical step before implementing any of these methods in a regulated environment.[8][9][22]
Conclusion
The successful synthesis of complex molecules derived from this compound relies heavily on the ability to accurately monitor the reaction progress. This guide has provided a detailed overview of HPLC, GC-MS, and NMR as primary analytical tools for this purpose. By understanding the principles behind these techniques and following the outlined protocols, researchers, scientists, and drug development professionals can gain valuable insights into their chemical processes, leading to improved yields, higher purity, and more robust and scalable syntheses. The choice of method will ultimately depend on the specific reaction, the nature of the analytes, and the information required.
References
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Pathway.
- Oxazole Synthesis: A Technical Support Center for Common Side Reactions. (n.d.). Benchchem.
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- This compound - 885274-38-4. (n.d.). Vulcanchem.
- Seven Essential Steps for In Situ Reaction Monitoring. (n.d.). Spectroscopy Online.
- Reaction Monitoring. (n.d.). Bruker.
- Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. (2015). NIH.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). NIH.
- Navigating the Analytical Landscape for 3-Chloro-1,2-oxazole: A Comparative Guide to Method Development. (n.d.). Benchchem.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn.
- Analytical method validation: A brief review. (n.d.). ResearchGate.
- Analytical Method Validation: are your analytical methods suitable for intended use? (2023). LinkedIn.
- 2-Chloromethyl-oxazole. (n.d.). Chem-Impex.
- Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. (2025). MDPI.
- NMR reaction monitoring during the development of an active pharmaceutical ingredient. (2025). ResearchGate.
- Validation of Analytical Methods: A Review. (2018). Gavin Publishers.
- Nuclear magnetic resonace spectra of substituted oxazoles and oxazolidinones. (1973). Sci-Hub.
- Real-time Monitoring of a Pharmaceutical Process Reaction Using a Membrane Interface Combined with Atmospheric Pressure Chemical Ionisation Mass Spectrometry. (2025). ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
- A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (n.d.). MDPI.
- OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.). Wiley.
- Reactivity Showdown: 2-Bromomethyl-4,5- diphenyl-oxazole vs. 2-Chloromethyl-4,5. (n.d.). Benchchem.
- RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. (2018). MedCrave online.
- Separation of Some Halogenated Phenols by GC-MS. (n.d.). ResearchGate.
- OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. (2021). YouTube.
- (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2025). ResearchGate.
- Oxazole.pdf. (n.d.). CUTM Courseware.
- Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. (n.d.). Beilstein Journals.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Gas chromatography–mass spectrometry (GC-MS): a comprehensive review of synergistic combinations and their applications in the. (n.d.). ResearchGate.
- A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. (2002). PubMed.
- Technical Support Center: Characterization of Oxazole Derivatives. (n.d.). Benchchem.
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). ResearchGate.
- Oxazole-based tagging reagents for analysis of secondary amines and thiols by liquid chromatography with fluorescence detection. (n.d.). Analyst (RSC Publishing).
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.
- Synthesis and Reactions of Oxazoles. (2025). ResearchGate.
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Application Note & Protocol: Safe Handling and Disposal of 2-Dichloromethyl-oxazole
For Researchers, Scientists, and Drug Development Professionals
Section 1: Abstract and Compound Profile
This document provides a detailed guide for the safe handling, storage, and disposal of 2-Dichloromethyl-oxazole (CAS No. 885274-38-4). Due to the compound's specific structural motifs—a halogenated hydrocarbon group and a heterocyclic oxazole ring—it must be treated as a potentially hazardous substance. The procedures outlined herein are based on an amalgamation of best practices for handling reactive, toxic, and halogenated organic compounds. The primary objective is to minimize exposure risk to laboratory personnel and prevent environmental contamination through rigorous adherence to established safety protocols.
1.1 Chemical Identity and Structural Hazards
This compound is an organic compound featuring a five-membered oxazole ring substituted at the 2-position with a dichloromethyl group (-CHCl₂).[1] This structure dictates its chemical reactivity and toxicological profile.
-
Oxazole Ring: A heterocyclic aromatic system containing nitrogen and oxygen.[2] While the ring itself has moderate aromaticity, the nitrogen atom can act as a coordination site.[1]
-
Dichloromethyl Group (-CHCl₂): This functional group is the primary source of concern. It is a reactive site susceptible to nucleophilic substitution and elimination reactions.[1] Compounds containing this moiety are often alkylating agents with the potential for toxicity. The hazards associated with the dichloromethyl group can be inferred from similar structures like dichloromethane (methylene chloride), which is classified as a neurotoxin and a probable human carcinogen.[3][4]
1.2 Physicochemical and Hazard Data
| Property | Value / Information | Source |
| CAS Number | 885274-38-4 | [5] |
| Molecular Formula | C₄H₃Cl₂NO | [5] |
| Molecular Weight | 151.98 g/mol | [5] |
| Appearance | Likely a liquid or low-melting solid. | Inferred |
| Primary Hazards | Acute Toxicity (Harmful if swallowed or inhaled) , Skin Irritation , Serious Eye Irritation , Respiratory Irritation . May cause long-term adverse effects in the aquatic environment. | Inferred from analogous structures[6][7] |
| GHS Pictograms | Inferred | |
| Storage | Store at 2-8°C in a tightly closed container in a well-ventilated area.[5][7] |
Section 2: Risk Assessment and Engineering Controls
A thorough risk assessment must be conducted before any procedure involving this compound. The potential for inhalation of volatile vapors, skin/eye contact, and accidental ingestion must be systematically addressed.[8]
2.1 Engineering Controls: The First Line of Defense
The primary method for controlling exposure is the use of robust engineering controls.
-
Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent the release of vapors into the laboratory.[9][10]
-
Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.
-
Glove Box: For procedures involving highly sensitive reactions or requiring an inert atmosphere, a glove box is the preferred containment method.[9]
2.2 Risk Assessment Workflow
The following diagram outlines the mandatory decision-making process before beginning work.
Caption: Risk assessment workflow prior to handling this compound.
Section 3: Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent personal exposure. All PPE should be inspected before use.
-
Hand Protection: Due to the halogenated hydrocarbon nature of this compound, standard nitrile gloves may offer only short-term splash protection and are not suitable for prolonged contact.[11][12][13] For extended handling or in situations with a high risk of contact, heavier-duty gloves such as Viton™ or laminate ("SilverShield") are recommended.[14] If using disposable nitrile gloves (minimum 5-mil thickness), they must be changed immediately upon any suspected contact.[12]
-
Eye Protection: Chemical splash goggles are mandatory at all times when handling the compound.[3][15] A face shield should be worn over the goggles when there is a significant risk of splashing.
-
Skin and Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required.[3] For large-scale operations, a chemically resistant apron or suit may be necessary.
Section 4: Protocols for Safe Handling and Storage
Adherence to methodical and cautious laboratory practice is essential.
4.1 Protocol for Weighing and Transfer
-
Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate working height. Place a spill tray or absorbent pad on the balance and inside the fume hood.
-
Weighing: Tare a suitable, sealed container (e.g., a vial with a PTFE-lined cap) on the analytical balance. Transfer the container to the fume hood. Carefully dispense the required amount of this compound into the container. Seal the container immediately.
-
Transfer: Clean the exterior of the primary container before removing it from the fume hood. If transferring a solution, use a cannula or a syringe with a non-reactive needle (e.g., stainless steel). Perform all transfers over secondary containment.
-
Cleanup: Decontaminate any spatulas or surfaces that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol) and wipe, treating the cleaning materials as hazardous waste.
4.2 Storage Requirements
-
Store this compound in a tightly sealed, properly labeled container.[7]
-
Keep in a cool, dry, and well-ventilated area, preferably in a designated cabinet for reactive or toxic chemicals.[3] Recommended storage temperature is 2-8°C.[5]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[3]
Section 5: Emergency Procedures
Pre-planning is crucial for a safe and effective response to emergencies.[16]
5.1 Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an emergency eyewash station, holding the eyelids open.[3][16] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[17] Wash the affected area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately.[10] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[18]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[6][10] Seek immediate medical attention.
5.2 Spill Response
The response to a spill depends on its size and location.
Caption: Decision tree for responding to a this compound spill.
For minor spills contained within a fume hood:
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill by covering it with an inert absorbent material such as vermiculite, sand, or a commercial spill kit for solvents.[19][20] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[17]
-
Decontaminate the spill area with a detergent solution, followed by water.[19]
-
Wipe the area dry. All materials used for cleanup must be disposed of as hazardous waste.
For major spills (e.g., outside of a fume hood, >1 liter):
-
Evacuate the laboratory immediately and alert all personnel.[21]
-
If the substance is volatile or poses a respiratory threat, activate the fire alarm to ensure building evacuation.[19]
-
Contact your institution's Environmental Health and Safety (EHS) department and emergency services (911) immediately.[16]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.[20]
Section 6: Waste Disposal Procedures
All waste containing this compound, including unreacted material, contaminated solutions, and cleanup debris, must be treated as hazardous waste. Improper disposal can lead to significant environmental harm.[22]
6.1 Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The label must clearly state "Hazardous Waste" and list the chemical constituents, including "this compound" and any solvents.
-
Waste Streams:
-
Liquid Waste: Collect all liquid residues, including reaction mixtures and solvent rinses, in the designated liquid waste container. Do not mix with incompatible waste streams.
-
Solid Waste: All contaminated solids (e.g., used gloves, absorbent pads, silica gel, contaminated vials) must be collected in a separate, clearly labeled solid hazardous waste container.[17]
-
6.2 Disposal Protocol
-
Accumulation: Keep waste containers sealed when not in use. Store them in a designated satellite accumulation area within the laboratory.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[23][24]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[23]
Section 7: References
-
Guide to Nitrile Gloves Chemical Resistance. (2023, December 14). Glove Compatibility Chart. Available from: [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. Available from: [Link]
-
Chemical Reactivity Hazards - Control and Prevention. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Nitrile Glove Chemical Resistance Guide. (2024, June 23). S&G Gloves. Available from: [Link]
-
2,5-Dichloro-4-(chloromethyl)oxazole. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Are Nitrile Gloves Chemical Resistant? WorkSafe GEAR Australia. Available from: [Link]
-
Are Nitrile Gloves Chemical Resistant? HeighTech Safety. Available from: [Link]
-
Dichloromethane (Methylene Chloride) Hazards & Safety Information. (2015, February 20). VelocityEHS. Available from: [Link]
-
Chemical Reactivity Hazards - Overview. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Dichloromethane: Dangers and Control. (2019, August 19). Vodex Ltd. Available from: [Link]
-
The Other Side of the Coin: The Toxicity and Hazards of Dichloromethane. Gnee Bio. Available from: [Link]
-
Dichloromethane technical fact sheet. SafeWork NSW. Available from: [Link]
-
Dichloromethane: general information. (2024, February 27). GOV.UK. Available from: [Link]
-
Spill Control/Emergency Response. EHSO Manual 2024-2025. Available from: [Link]
-
Chemical Spill Procedures. Princeton University EHS. Available from: [Link]
-
Chemical Spill Procedures. Clarkson University. Available from: [Link]
-
Chemical Spill Procedures - Step By Step Guide. Chem Klean. Available from: [Link]
-
Guideline for Pyrophoric and Water-Reactive Chemicals. University of Houston. Available from: [Link]
-
OSHA Handbook for Small Businesses Hazardous Chemical Exposure. Justia. Available from: [Link]
-
OSHA Rules for Hazardous Chemicals. (2024, December 16). DuraLabel Resources. Available from: [Link]
-
Listing Background Document for the Production of Certain Chlorinated Aliphatic Hydrocarbons. (1989, November 21). U.S. Environmental Protection Agency. Available from: [Link]
-
Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. Available from: [Link]
-
Oxazole. Wikipedia. Available from: [Link]
-
Disposal Guidance. U.S. Environmental Protection Agency. Available from: [Link]
-
Synthesis of Novel Halogenated Heterocycles. PMC, NIH. Available from: [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents. (2022, June 15). Journal of Chemical Education, ACS Publications. Available from: [Link]
-
Learn about Hazardous Waste Cleanups. U.S. Environmental Protection Agency. Available from: [Link]
-
Safe handling of bulk drug substances. (2023, March 13). Single Use Support. Available from: [Link]
-
Halogenated Heterocycles as Pharmaceuticals. ResearchGate. Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]
-
New Halogen-Containing Drugs Approved by FDA in 2021. (2022, March 2). MDPI. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Dichloromethyl)oxazole
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(dichloromethyl)oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges, particularly the formation of side products, by providing troubleshooting insights and practical, field-proven advice in a direct question-and-answer format. Our goal is to explain the chemical causality behind these issues and offer robust solutions to improve yield, purity, and experimental reproducibility.
Frequently Asked Questions (FAQs)
Part 1: Identification & Characterization of Side Products
Question 1: My crude NMR shows my desired product, but I have a significant singlet peak around δ 9.5-10.0 ppm. What is this impurity?
Answer: A peak in this region is highly characteristic of an aldehyde proton. This impurity is almost certainly 2-formyl-oxazole .
-
Mechanism of Formation: This side product arises from the hydrolysis of the dichloromethyl group on your target molecule. The gem-dihalide is susceptible to reaction with water, which can be present in your solvents, reagents, or introduced during aqueous workup. The reaction proceeds through an unstable geminal diol intermediate which rapidly eliminates a molecule of water to form the stable aldehyde.[1][2][3]
-
Confirmation: Besides the ¹H NMR singlet, you can confirm its presence with ¹³C NMR, expecting a signal around δ 180-190 ppm for the carbonyl carbon. Mass spectrometry will show a molecular ion peak corresponding to the loss of two chlorine atoms and one hydrogen, and the addition of one oxygen atom compared to your target compound.
Question 2: I see unreacted starting material in my final product. What are its characteristic spectroscopic signatures?
Answer: Assuming the most common synthetic route—the metal-catalyzed cyclization of N-(prop-2-yn-1-yl)dichloroacetamide—this acyclic precursor is a frequent impurity if the reaction does not go to completion.
-
¹H NMR Signatures: Look for the following key signals that will be absent in your cyclized product:
-
A broad singlet or triplet for the amide N-H proton (typically δ 6.5-8.0 ppm).
-
A doublet for the methylene protons (-CH₂-) adjacent to the nitrogen (around δ 4.0-4.3 ppm).
-
A triplet for the terminal alkyne proton (-C≡CH) (around δ 2.2-2.5 ppm).
-
A sharp singlet for the dichloromethyl proton (-CHCl₂) (around δ 6.0-6.5 ppm).
-
-
FTIR Spectroscopy: A strong, sharp absorption band around 3300 cm⁻¹ for the terminal alkyne C-H stretch and a band around 2120 cm⁻¹ for the C≡C stretch are definitive indicators of this starting material.
Question 3: My mass spectrum shows a peak corresponding to the loss of one chlorine atom from my product. What could this be?
Answer: This peak likely corresponds to 2-(chloromethyl)oxazole . This can arise from two main pathways:
-
Partial Hydrolysis: Incomplete hydrolysis of the dichloromethyl group can lead to the monochloro derivative.
-
Reductive Processes: Certain reaction conditions or impurities could potentially lead to a partial reduction of the dichloromethyl group.
This impurity can be difficult to separate from the desired product due to similar polarities.
Part 2: Mechanistic Origins & Prevention of Side Products
Question 4: Why is the formation of 2-formyl-oxazole so common, and how can I prevent it?
Answer: The dichloromethyl group is functionally a masked aldehyde. Its conversion to 2-formyl-oxazole is thermodynamically favorable in the presence of water. Prevention is centered on rigorously excluding water from your reaction.
-
Causality: The cyclization reaction, often catalyzed by electrophilic metals like gold(I) or silver(I), activates the alkyne for nucleophilic attack by the amide oxygen.[4][5] If water is present, it can act as a competing nucleophile or, more commonly, hydrolyze the product during workup.
-
Prevention Protocol:
-
Dry Solvents: Use freshly distilled solvents or solvents from a commercial drying system (e.g., passed through an alumina column). Anhydrous acetonitrile, dichloromethane (DCM), or 1,2-dichloroethane (DCE) are common choices.
-
Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Careful Workup: If an aqueous workup is unavoidable, perform it quickly at low temperatures (0 °C). Use a saturated sodium bicarbonate solution to neutralize any generated acid (like HCl), but be aware that basic conditions can also facilitate hydrolysis.[6] A non-aqueous workup, such as direct filtration through a plug of silica or celite followed by solvent evaporation, is highly recommended if possible.
-
Question 5: My cyclization reaction is sluggish and gives low yields, with a lot of starting material remaining. What factors control the reaction rate?
Answer: The efficiency of the 5-exo-dig cyclization is highly dependent on the catalyst system and reaction conditions.
-
Catalyst Choice: Gold(I) and Silver(I) salts are the most common catalysts for this transformation.[4][5] Gold catalysts (e.g., Ph₃PAuCl/AgOTf) are often more efficient and require lower catalyst loadings than silver catalysts (e.g., AgNO₃, AgOTf). If you are using silver, you may need higher temperatures or longer reaction times.
-
Temperature: While some gold-catalyzed cyclizations can proceed at room temperature, many require heating (e.g., 60-80 °C) to achieve a reasonable rate. If your reaction is sluggish, consider incrementally increasing the temperature.
-
Solvent Polarity: The choice of solvent can influence the stability of the catalytic species and the reaction intermediates. A solvent screen (e.g., DCM, DCE, Toluene, Acetonitrile) can identify the optimal medium for your specific substrate and catalyst.
Troubleshooting & Experimental Protocols
Visualizing the Reaction and Side Product Pathways
The following diagram illustrates the primary synthetic route to 2-(dichloromethyl)oxazole and the major diversionary pathways leading to common impurities.
Caption: Main reaction pathway and key impurity formation route.
Protocol: Gold-Catalyzed Cyclization of N-(prop-2-yn-1-yl)dichloroacetamide
This protocol is a representative procedure based on analogous gold-catalyzed cyclizations of N-propargylamides.[5][7]
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the starting material, N-(prop-2-yn-1-yl)dichloroacetamide (1.0 eq).
-
Inerting: Seal the flask with a septum and purge with dry Argon or Nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (to make a 0.1 M solution) via a dry syringe.
-
Catalyst Addition: In a separate vial, prepare the catalyst solution. Add chloro(triphenylphosphine)gold(I) (Ph₃PAuCl, 0.02 eq) and silver trifluoromethanesulfonate (AgOTf, 0.02 eq) and purge with inert gas. Add a small amount of anhydrous DCE to dissolve the catalysts.
-
Reaction Initiation: Transfer the catalyst solution to the reaction flask via syringe.
-
Heating: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. Look for the consumption of the starting material.
-
Workup (Non-Aqueous): Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent in vacuo. Re-dissolve the crude residue in a minimal amount of dichloromethane and purify directly by flash column chromatography on silica gel.
-
Purification: Elute with a hexanes/ethyl acetate gradient to isolate the pure 2-(dichloromethyl)oxazole.
Data Summary Table
The table below summarizes the expected ¹H NMR chemical shifts for the target product and its most common impurities, which is crucial for rapid identification from crude reaction spectra.
| Compound Name | Functional Group | Proton | Expected ¹H NMR Shift (δ ppm) | Multiplicity |
| 2-(Dichloromethyl)oxazole (Product) | Dichloromethyl | -CH Cl₂ | 6.6 - 6.8 | Singlet |
| Oxazole Ring | C4-H | 7.2 - 7.4 | Singlet | |
| Oxazole Ring | C5-H | 7.8 - 8.0 | Singlet | |
| N-(prop-2-yn-1-yl)dichloroacetamide (SM) | Dichloromethyl | -CH Cl₂ | 6.0 - 6.5 | Singlet |
| Amide | NH | 6.5 - 8.0 | Broad Singlet | |
| Methylene | -CH ₂- | 4.0 - 4.3 | Doublet | |
| Alkyne | -C≡CH | 2.2 - 2.5 | Triplet | |
| 2-Formyl-oxazole (Side Product) | Aldehyde | -CH O | 9.5 - 10.0 | Singlet |
| Oxazole Ring | C4-H | 7.4 - 7.6 | Singlet | |
| Oxazole Ring | C5-H | 8.1 - 8.3 | Singlet |
Troubleshooting Flowchart
Use this flowchart to diagnose and resolve common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Filo. (2025). Hydrolysis of gem dihalides explanation to formaldehydes and ketones. [Link]
-
Wikipedia. (n.d.). Geminal halide hydrolysis. [Link]
-
Naik, R. (2019). How will you prepare aldehydes from geminal dihalides? Quora. [Link]
-
Chakraborty, T. (2017). Why does an unstable diol, formed by hydrolysis of geminal dihalides, give aldehydes and ketones? Quora. [Link]
-
Chioua, M., et al. (2012). Silver‐Catalyzed Cyclization of N‐(Prop‐2‐yn‐1‐yl)pyridin‐2‐amines. European Journal of Organic Chemistry. [Link]
-
ChemInform. (2013). Silver-Catalyzed Cyclization of N-(Prop-2-yn-1-yl)pyridin-2-amines. [Link]
-
Garcı́a, P., et al. (2019). Gold‐Catalyzed Synthesis of 2,5‐Disubstituted Oxazoles from Carboxamides and Propynals. European Journal of Organic Chemistry. [Link]
-
PW Solutions. (2022). Alkaline hydrolysis of gemdihalides gives. YouTube. [Link]
-
Puglia, C., et al. (2022). Core spectroscopy of oxazole. The Journal of Chemical Physics. [Link]
-
Wikipedia. (n.d.). Oxazole. [Link]
-
Liu, Y., et al. (2021). Merging Gold/Copper Catalysis and Copper/Photoredox Catalysis: An Approach to Alkyl Oxazoles from N-Propargylamides. Journal of Organic Chemistry. [Link]
-
An, H., et al. (2018). Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones. The Journal of Organic Chemistry. [Link]
-
SpectraBase. (n.d.). 2,2-dichloro-N-prop-2-enylacetamide. [Link]
-
Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy. John Wiley & Sons. [Link]
-
Hashmi, A. S. K., et al. (2020). A Gold‐Catalyzed Acid‐Assisted Regioselective Cyclization for the Synthesis of Polysubstituted Oxazoles. European Journal of Organic Chemistry. [Link]
Sources
- 1. Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. [askfilo.com]
- 2. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
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- 4. researchgate.net [researchgate.net]
- 5. Merging Gold/Copper Catalysis and Copper/Photoredox Catalysis: An Approach to Alkyl Oxazoles from N-Propargylamides [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Dichloromethyl-oxazole Reactions
Welcome to the technical support center for the synthesis and optimization of 2-Dichloromethyl-oxazole reactions. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield, purity, and scalability of their synthetic routes involving this versatile heterocyclic building block.
The this compound moiety is a valuable intermediate, but its synthesis can present unique challenges, from ring formation to the introduction and subsequent reactions of the dichloromethyl group. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding the synthesis and reactivity of 2-Dichloromethyl-oxazoles.
Q1: What are the primary synthetic strategies for forming the oxazole ring?
There are several established methods for constructing the oxazole core. The choice often depends on the availability of starting materials and the desired substitution pattern.
-
Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of an α-acylamino ketone. While robust, traditional dehydrating agents like sulfuric acid or phosphorus pentachloride can lead to low yields. A significant improvement is often achieved by using polyphosphoric acid (PPA), which can increase yields to the 50-60% range.[1][2]
-
Fischer Oxazole Synthesis: This route utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous HCl.[3]
-
From α-Haloketones (Bredereck Reaction): Reacting α-haloketones with primary amides provides a straightforward route to 2,4-disubstituted oxazoles.[2]
-
Modern Direct Synthesis from Carboxylic Acids: A highly efficient modern approach involves the direct conversion of carboxylic acids to oxazoles using a triflylpyridinium reagent and an isocyanide derivative. This method offers broad substrate scope and excellent yields, often exceeding 90%, under mild conditions.[4]
Q2: What governs the reactivity of the this compound?
The reactivity is dominated by two key features: the dichloromethyl group and the oxazole ring itself.
-
Dichloromethyl Group (-CHCl₂): This group is the primary site of reactivity. The two chlorine atoms are good leaving groups, making the carbon atom highly susceptible to nucleophilic substitution.[5] It can also undergo reduction to form a methyl group or elimination reactions under specific conditions.[5]
-
Oxazole Ring: The nitrogen atom at the 3-position is weakly basic.[6][7] The ring can undergo electrophilic substitution, typically at the C5 position, though this often requires activating groups. Nucleophilic attack on the ring is less common but can be facilitated by electron-withdrawing groups.[6]
Q3: Why is intermediate stability a major concern in these reactions?
2-(Halomethyl)oxazoles, including the dichloromethyl variant, can be unstable.[8] This instability can lead to decomposition during the reaction, workup, or purification, resulting in significant yield loss and the formation of complex byproduct mixtures. Strategies like continuous-flow synthesis, which avoid the isolation of unstable intermediates, are highly effective at mitigating these issues.[8]
Part 2: Troubleshooting Guide for Low Yield
Encountering low yields is a common frustration. This guide provides a structured approach to diagnosing and solving the underlying problems.
Problem: Very Low or No Formation of the Desired this compound Product
This issue typically points to a fundamental problem in either the oxazole ring formation or the subsequent dichloromethylation step.
Potential Cause 1: Inefficient Oxazole Ring Formation The initial cyclization to form the oxazole core is often the lowest-yielding step in the sequence.
Recommended Action:
-
Re-evaluate Your Cyclization Method: If using a classic method like Robinson-Gabriel with standard dehydrating agents (e.g., H₂SO₄, POCl₃), consider switching to polyphosphoric acid (PPA) to potentially improve yields.[1]
-
Explore Modern Alternatives: For maximum efficiency, consider a complete strategic change to a modern, high-yield protocol, such as the direct synthesis from a corresponding carboxylic acid, which can achieve yields of up to 96%.[4]
Potential Cause 2: Ineffective Dichloromethylation Step If the oxazole precursor is present but fails to convert, the issue lies with the dichloromethylation conditions.
Recommended Action:
-
Incorporate a Lewis Acid Catalyst: The addition of a Lewis acid, such as Zinc Chloride (ZnCl₂), can enhance the electrophilicity of the chlorinating agent, thereby promoting the reaction. Studies on related chloromethylations have shown this to be effective.[9]
-
Optimize Reaction Temperature: Temperature control is critical. For many chloromethylation reactions, a temperature range of 0°C to 25°C is optimal to balance reactivity with byproduct formation.[9] Running the reaction too cold may stall it, while excessive heat can cause decomposition.
Problem: High Proportion of Byproducts and Impurities
The formation of multiple, difficult-to-separate byproducts often arises from the high reactivity of the target molecule and its intermediates.
Potential Cause 1: Decomposition of Halomethyl Intermediate As noted, 2-(halomethyl)oxazoles can be unstable.[8] If your reaction requires the isolation of such an intermediate before proceeding, decomposition may be the primary source of impurities.
Recommended Action:
-
Implement a Continuous-Flow Process: Continuous-flow chemistry is an ideal solution for handling unstable intermediates. By generating the 2-(halomethyl)oxazole in one module and immediately feeding it into the next reaction stream (e.g., for nucleophilic substitution), you avoid isolation and minimize decomposition time.[8] This has been successfully demonstrated for the synthesis of related 2-(azidomethyl)oxazoles.[8]
-
Utilize a One-Pot Procedure: If flow chemistry is not an option, redesign the synthesis as a one-pot reaction where the unstable intermediate is generated and consumed in situ without workup or purification.
Potential Cause 2: Side Reactions at the Dichloromethyl Group Besides the desired reaction, the -CHCl₂ group can undergo elimination or other unwanted transformations.
Recommended Action:
-
Precise Stoichiometric Control: Carefully control the stoichiometry of your reagents. Use of excess base, for example, can promote the elimination of HCl to form unwanted chlorovinyl derivatives.[5]
-
Solvent Selection: The choice of solvent can influence reaction pathways. Polar aprotic solvents like DMF or DMSO are often used to stabilize charged transition states in nucleophilic substitutions, potentially disfavoring other pathways.[9]
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing and addressing low-yield issues.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Part 3: Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key stages of the synthesis, incorporating best practices for yield optimization.
Protocol 1: High-Yield Oxazole Synthesis Directly from a Carboxylic Acid
(Adapted from Wu, et al., a modern approach applicable to various substrates)[4]
-
Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the starting carboxylic acid (1.0 equiv) in dichloromethane (DCM, 0.1 M).
-
Activator Addition: Add the triflylpyridinium reagent (DMAP-Tf, 1.3 equiv) to the solution.
-
Base and Isocyanide Addition: Add 4-dimethylaminopyridine (DMAP) as a base (1.5 equiv), followed by the slow addition of the isocyanide reagent (e.g., ethyl isocyanoacetate, 1.2 equiv).
-
Reaction: Stir the mixture at 40 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 4,5-disubstituted oxazole.
| Reagent | Stoichiometry | Purpose |
| Carboxylic Acid | 1.0 equiv | Starting Material |
| DMAP-Tf | 1.3 equiv | In situ activator |
| Isocyanide | 1.2 equiv | Cyclization partner |
| DMAP | 1.5 equiv | Base |
| Dichloromethane | 0.1 M | Solvent |
| Table 1: Stoichiometry for Direct Oxazole Synthesis from Carboxylic Acid.[4] |
Protocol 2: Continuous-Flow Synthesis for Unstable Intermediates
(Conceptual workflow based on the principles described by Cantillo, et al.)[8]
This protocol describes a two-stage flow setup to generate a 2-(halomethyl)oxazole and immediately use it in a subsequent nucleophilic substitution, avoiding isolation.
Caption: Conceptual diagram of a two-stage continuous-flow synthesis setup.
-
Module 1 Setup: Prepare two separate streams. Stream A contains the oxazole precursor (e.g., an azirine) in a suitable solvent like acetone. Stream B contains the acyl halide (e.g., bromoacetyl bromide).
-
First Reaction: Pump both streams into a T-mixer and then through the first coil reactor. The residence time and temperature are optimized for the formation of the 2-(halomethyl)oxazole intermediate (e.g., 3 minutes at room temperature).[8]
-
Module 2 Setup: Prepare a third stream (Stream C) containing the nucleophile (e.g., sodium azide in water).
-
Second Reaction: The output stream from Reactor 1, containing the unstable intermediate, is directly mixed with Stream C in a second mixer. This combined stream flows through a second heated coil reactor (e.g., 5 minutes at 50°C) to drive the nucleophilic substitution.[8]
-
Collection & Workup: The final product stream is collected. A standard liquid-liquid extraction can be performed to isolate the final, more stable product.
This integrated approach minimizes the lifetime of the reactive intermediate, preventing decomposition and dramatically improving the overall yield and purity of the final product.
References
-
Vertex AI Search Result[10] : 2-Chloromethyl-oxazole - Chem-Impex.
-
Vertex AI Search Result[9] : 5-(chloromethyl)-1,3-oxazole;dichloromethane - Smolecule.
-
Vertex AI Search Result[11] : Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Lett. 2016 Feb 17;57(7):757-759.
-
Vertex AI Search Result[5] : this compound - 885274-38-4 - Vulcanchem.
-
Vertex AI Search Result[12] : Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. PMC, NIH.
-
Vertex AI Search Result[8] : Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein J. Org. Chem. 2018, 14, 506–514.
-
Vertex AI Search Result[1] : Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
-
Vertex AI Search Result[4] : Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC, NIH.
-
Vertex AI Search Result[6] : Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
-
Vertex AI Search Result[2] : Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
-
Vertex AI Search Result[7] : OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. YouTube.
-
Vertex AI Search Result[3] : Oxazole.pdf. CUTM Courseware.
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (885274-38-4) for sale [vulcanchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. youtube.com [youtube.com]
- 8. d-nb.info [d-nb.info]
- 9. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Dichloromethyl-oxazole Substitution Reactions
Welcome to the technical support center for troubleshooting substitution reactions involving 2-dichloromethyl-oxazole. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic pathways. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction success, providing you with the expert insights needed to diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution on this compound is not proceeding. What are the primary reasons for failure?
A1: Reaction failure typically stems from one of three core factors: insufficient reactivity of the system, degradation of the starting material or product, or competing side reactions. The dichloromethyl group is a moderately reactive electrophilic site, analogous to a benzylic halide.[1] However, the chloride is a less effective leaving group than bromide or iodide, often necessitating more forcing conditions.[2] Key areas to investigate are reaction temperature, choice of solvent and base, and the integrity of your starting material.
Q2: I observe multiple products in my reaction mixture. What are the likely side products?
A2: The presence of multiple spots on a TLC plate often points to two main competing pathways:
-
Oxazole Ring Cleavage: The oxazole ring itself can be susceptible to nucleophilic attack, especially under harsh basic conditions. This can lead to the formation of open-chain isocyanide derivatives.[3][4]
-
Hydrolysis: The dichloromethyl group is sensitive to water. In the presence of moisture, particularly under basic or acidic conditions, it can hydrolyze to form the corresponding 2-formyl-oxazole (aldehyde) or 2-carboxy-oxazole.
Q3: Is the second chloride on the dichloromethyl group also reactive?
A3: While the first substitution to form a 2-(chloromethyl-substituted)-oxazole is common, displacing the second chloride is significantly more challenging. The first substitution introduces an electron-donating group (e.g., an amino or alkoxy group), which deactivates the carbon center towards further nucleophilic attack. Achieving disubstitution typically requires much harsher conditions, stronger nucleophiles, and may not be feasible for all substrates.
Q4: How stable is the this compound starting material and the substituted product?
A4: Both the starting material and some 2-substituted methyl-oxazole products can exhibit limited stability. Halomethyl oxazoles, in general, can be prone to decomposition over time or during purification.[5] It is crucial to use fresh or properly stored starting material and to employ mild workup and purification techniques, avoiding excessive heat or exposure to strong acids and bases.
Systematic Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific experimental issues.
Problem 1: No Reaction or Low Conversion
If your reaction shows little to no consumption of the starting material, the activation energy for the substitution is not being overcome.
// Starting Material Path Action_SM [label="Use fresh/purified\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_SM -> Action_SM [label="Degraded"];
// Conditions Path Increase_Temp [label="Increase Temperature\n(e.g., 50-80 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Change_Solvent [label="Switch to Polar Aprotic Solvent\n(DMF, DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Catalyst [label="Consider Additives\n(e.g., NaI, TBAI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Conditions -> Increase_Temp; Check_Conditions -> Change_Solvent; Check_Conditions -> Add_Catalyst;
// Nucleophile Path Stronger_Base [label="Use Stronger Base\n(e.g., K2CO3 -> NaH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Nucleophile -> Stronger_Base [label="Weak Nucleophile"];
Success [label="Reaction Proceeds", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Action_SM -> Success; Increase_Temp -> Success; Change_Solvent -> Success; Add_Catalyst -> Success; Stronger_Base -> Success; }
Caption: Competing reaction pathways.
Causality and Solutions:
-
Ring Opening:
-
Cause: This side reaction is often promoted by strong, non-hindered bases and high temperatures. [3]The base can deprotonate the C2-position, leading to ring fragmentation. [4] * Solution: Employ the mildest base necessary to facilitate the reaction. Use lower temperatures and monitor the reaction closely to avoid prolonged heating after completion. If a strong base is required, use it at the lowest effective temperature (e.g., 0 °C).
-
-
Hydrolysis:
-
Cause: Presence of water in the reaction mixture. Solvents, reagents, or even atmospheric moisture can be the source.
-
Solution: Use anhydrous solvents. Dry reagents as necessary. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Quantitative Data Summary: Recommended Starting Conditions
The following table provides a starting point for optimizing your reaction. These are not absolute values but represent a logical starting point based on literature precedents for similar halomethyl heterocycles. [1][2]
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Solvent | DMF, Acetonitrile, or DMSO | Polar aprotic solvents effectively solvate the Sₙ2 transition state. |
| Temperature | 40 - 80 °C | Balances reaction rate against potential for decomposition. Start lower and increase as needed. |
| Base (for Amine/Alcohol Nu:) | K₂CO₃, Cs₂CO₃ | Moderately strong, heterogeneous bases that minimize ring-opening side reactions. |
| Concentration | 0.1 - 0.5 M | A reasonable concentration to ensure sufficient reaction rate without solubility issues. |
| Atmosphere | Inert (N₂ or Ar) | Crucial to prevent hydrolysis of the dichloromethyl group. |
Key Experimental Protocols
Protocol 1: Small-Scale Test Reaction for Troubleshooting
This protocol is designed to quickly assess the viability of a reaction under optimized conditions.
-
Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5 minutes.
-
Reagent Addition: Add anhydrous DMF (to make a 0.2 M solution). Add the nucleophile (1.1 eq.) followed by powdered anhydrous K₂CO₃ (2.0 eq.).
-
Reaction: Heat the mixture to 60 °C in an oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots every hour and analyzing by TLC or LC-MS. Check for the disappearance of starting material and the appearance of the desired product spot.
-
Analysis: If the reaction proceeds, it confirms the viability of the reagents and conditions. If it fails, this points towards a more fundamental issue with nucleophile strength or substrate stability under these conditions.
Protocol 2: Workup Procedure for Sensitive Products
This protocol minimizes the risk of product decomposition during isolation.
-
Cooling: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Quenching: Pour the reaction mixture into cold water (4x the reaction volume).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with water, followed by a wash with brine to aid in the removal of residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo at a low temperature (<40 °C).
-
Purification: Purify the crude product immediately using column chromatography on silica gel, using a non-polar to moderately polar eluent system. Do not let the crude material sit for an extended period.
References
-
Lima, L. M., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 506–515. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Luzzio, F. A., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(15), 1753-1756. [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
Sources
- 1. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. d-nb.info [d-nb.info]
Technical Support Center: Strategies for Preventing Degradation of 2-Dichloromethyl-oxazole During Workup
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 2-Dichloromethyl-oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with a deep understanding of the molecule's stability profile and equip you with field-proven protocols to prevent its degradation during reaction workup, ensuring the integrity and yield of your synthesis.
Section 1: Understanding the Instability of this compound
A successful synthesis relies on understanding the inherent reactivity of your materials. This compound is a valuable intermediate, but its structure contains two key liabilities that can lead to significant degradation if not handled with care during the workup phase.
FAQ: Why is this compound so prone to degradation during workup?
Answer: The susceptibility of this compound to degradation stems from two primary chemical vulnerabilities: the hydrolytic instability of the dichloromethyl group and the acid sensitivity of the oxazole ring itself.
-
Hydrolytic Sensitivity of the Dichloromethyl Group: The dichloromethyl (-CHCl₂) group at the C2 position is the primary site of instability, particularly under basic or even neutral aqueous conditions.[1] This group is highly susceptible to hydrolysis, a reaction in which the two chlorine atoms are displaced by oxygen. This process is mechanistically similar to the hydrolysis of gem-dihalides, which readily convert to carbonyl compounds.[2][3] During a typical aqueous workup involving bases like sodium bicarbonate or sodium hydroxide, the dichloromethyl group can be rapidly and irreversibly converted to a formyl group (-CHO), yielding the corresponding 2-formyl-oxazole as a major impurity. This is often the most significant and unforeseen degradation pathway encountered by researchers.
-
Acid Sensitivity of the Oxazole Ring: The oxazole ring, while aromatic, is a weak base with a pKa of approximately 0.8 for its conjugate acid.[4] This makes it sensitive to cleavage under strongly acidic conditions.[5] Workup procedures involving washes with concentrated or even moderately strong acids (e.g., >1M HCl) can lead to protonation of the ring nitrogen, followed by ring-opening, resulting in a complex mixture of byproducts and a significant loss of the desired product.[5][6]
Below is a diagram illustrating the principal degradation pathways.
Caption: Primary degradation pathways for this compound.
Section 2: Troubleshooting Guide & Recommended Protocols
Navigating the workup of a sensitive compound requires replacing standard, often harsh, procedures with milder, more controlled alternatives. This section provides direct answers and step-by-step protocols for common challenges.
Q1: My reaction is conducted under acidic conditions. How can I neutralize it without using a standard basic wash that will degrade my product?
Answer: This is a critical step. Abruptly quenching an acidic reaction mixture with a strong aqueous base like sodium bicarbonate creates a localized high-pH environment that is destructive to the dichloromethyl group. The recommended approach is a carefully controlled, low-temperature quench followed by a neutral or mildly acidic extraction.
Recommended Protocol: Mild Quench and Neutral Workup
This protocol is designed to neutralize acid while minimizing the product's exposure to pH extremes.
-
Pre-cool: Before quenching, cool the reaction vessel to 0 °C in an ice-water bath. This slows the rate of potential degradation reactions.
-
Dilute with Solvent: Dilute the cold reaction mixture with a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).
-
Controlled Quench: Slowly add, dropwise with vigorous stirring, a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is the salt of a weak acid and a weak base, providing a buffering effect in the slightly acidic range (pH ~4.5-6.0), which is generally safe for the oxazole ring. Alternatively, for very acid-sensitive substrates, a slow quench with a cold, saturated solution of sodium chloride (brine) can be used.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.
-
Extraction: Drain the organic layer. Wash the organic layer sequentially with:
-
1x with cold deionized water.
-
1x with cold saturated aqueous NaCl (brine). The brine wash helps to remove residual water and water-soluble impurities from the organic phase.[7]
-
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure at a low temperature (<30 °C).
Q2: I am still observing degradation even with a mild aqueous workup. What are my options?
Answer: If your compound is exceptionally sensitive to any aqueous environment, a non-aqueous workup is the superior strategy. This method avoids water entirely by using solid adsorbents to capture polar impurities and unreacted reagents.
Recommended Protocol: Non-Aqueous Workup via Filtration Plug
This protocol is ideal for small to medium-scale reactions where the product is significantly less polar than the impurities.
-
Prepare the Plug: In a fritted glass funnel or a standard funnel with a cotton plug, add a layer of sand (~1 cm) followed by a layer of silica gel (~5-10 cm). The amount of silica will depend on the scale of your reaction. Settle the silica by tapping the funnel gently.
-
Pre-wet the Plug: Pass a small amount of your chosen elution solvent (e.g., hexane or a low-polarity mixture like 9:1 Hexane:Ethyl Acetate) through the plug.
-
Load the Reaction Mixture: Once the reaction is complete, carefully decant or filter the reaction mixture to remove any solids. Directly apply the liquid crude reaction mixture to the top of the silica plug.
-
Elute the Product: Wash the reaction flask with a small amount of the elution solvent and add this to the plug. Continue to pass fresh elution solvent through the plug, collecting the filtrate. The non-polar product should elute quickly, while polar impurities (e.g., acid catalysts, salts) will be retained on the silica.
-
Monitor Elution: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to ensure complete elution of the product.
-
Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure.
Q3: What are the best practices for temperature control during the workup?
Answer: For thermally sensitive compounds, maintaining a low temperature is non-negotiable. Kinetic control is your best defense against degradation. All aqueous workup steps, from the initial quench to the final wash, should be performed at 0 °C or below . Use pre-chilled solvents and solutions, and perform all liquid-liquid extractions in a separatory funnel that can be periodically swirled in an ice bath.
Q4: Which solvents and drying agents are recommended for extraction?
Answer: The choice of solvent is crucial for efficient extraction.
-
Ethyl Acetate (EtOAc): A good general-purpose solvent with moderate polarity. It is less dense than water.
-
Dichloromethane (DCM): An excellent solvent for a wide range of organic compounds. Its higher density means it will form the bottom layer during aqueous extractions, which can be convenient.[7] However, be aware of its environmental and health considerations.
For drying agents:
-
Anhydrous Sodium Sulfate (Na₂SO₄): A neutral drying agent with high capacity. It is a good general choice.
-
Anhydrous Magnesium Sulfate (MgSO₄): Slightly acidic and very efficient at removing water. Use with caution if your product shows any acid sensitivity.
Section 3: Data & Workflow Summaries
To facilitate quick decision-making in the lab, the following resources summarize the key recommendations.
Table 1: Workup Reagent Compatibility for this compound
| Reagent Type | Recommended Agents | Agents to Avoid or Use with Extreme Caution | Rationale for Caution |
| Quenching | Saturated NH₄Cl (aq), Saturated NaCl (aq, Brine) | 1M NaHCO₃ (aq), 1M K₂CO₃ (aq), 1M NaOH (aq) | Aqueous bases, even mild ones, can rapidly hydrolyze the dichloromethyl group to a formyl group.[1][2] |
| Washing | Deionized H₂O, Saturated NaCl (aq, Brine) | Dilute NaHCO₃ (aq), Dilute acids (>0.1 M) | Risk of hydrolysis with base; risk of oxazole ring cleavage with acid.[5] |
| pH Range | 4.5 – 7.5 | < 4.0 or > 8.0 | The compound is most stable in a neutral to slightly acidic pH range. |
| Workup Type | Non-Aqueous Filtration, Cold Neutral Extraction | Room Temperature Basic Extraction | Elevated temperatures accelerate all degradation pathways. |
Recommended Workup Decision Workflow
Use this flowchart to select the appropriate workup strategy based on your reaction conditions and compound stability.
Caption: Decision tree for selecting an appropriate workup protocol.
References
-
Oxazole – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Oxazole. Wikipedia. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available at: [Link]
-
Synthesis of 2-chloromethyl-5-benzyl oxazole. PrepChem.com. Available at: [Link]
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biochemical and Pharmaceutical Research. Available at: [Link]
-
About Workup. University of Rochester, Department of Chemistry. Available at: [Link]
-
The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. Available at: [Link]
- Stabilization of chlorinated compounds. Google Patents.
-
Detection of Chlorine in a Non-aqueous Solution via Anodic Oxidation and a Photochemical Reaction. PubMed. Available at: [Link]
-
Mechanism of heterocyclic ring expansions. Part V. Base-catalysed rearrangement of 2-dichloromethyl-2,5-dimethyl-2H-pyrrole and related compounds. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
-
4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. Available at: [Link]
-
The Synthesis of Oxazole-containing Natural Products. CORE. Available at: [Link]
-
A rapid and sensitive method for determination of chlorinated by-products in tap water samples. ResearchGate. Available at: [Link]
-
Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. MDPI. Available at: [Link]
-
Dichloromethyl(diaryl) Sulfonium Salts as gem-Dichlorocyclopropanation Reagents. Organic Letters. Available at: [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. MDPI. Available at: [Link]
-
Reimer-Tiemann reaction. chemeurope.com. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. NIH. Available at: [Link]
-
MySkinRecipes - World Best Cosmetics/Food/Research Ingredient Portal. Available at: [Link]
-
Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]
- Stabilizer composition for chlorine-containing polymers and process for preparation thereof. Google Patents.
-
How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. Available at: [Link]
-
Explain the Reimer Tiemann reaction involving electrophilic substitution reaction. Filo. Available at: [Link]
- STABILIZER COMPOSITION FOR CHLORINE-CONTAINING POLYMERS AND METHOD FOR THE PRODUCTION THEREOF. Google Patents.
-
synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. Available at: [Link]
-
Tetrahydrofuran. Wikipedia. Available at: [Link]
-
Degradation of 2,4-dichlorophenol in aqueous solution by a hybrid oxidation process. PubMed. Available at: [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Workup [chem.rochester.edu]
Technical Support Center: Optimization of Reaction Conditions for 2-Dichloromethyl-oxazole
Welcome to the dedicated technical support center for the synthesis and optimization of 2-Dichloromethyl-oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the synthesis of this compound. Our aim is to provide you with the expertise and practical insights necessary to achieve optimal yields and purity in your reactions.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing a systematic approach to problem-solving.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound are a common challenge and can be attributed to several factors. A logical approach to troubleshooting this issue is essential.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
-
Purity of Starting Materials: The purity of the α-haloketone (e.g., 1,3-dichloroacetone) and the amide (dichloroacetamide) is critical. Impurities can lead to a host of side reactions. It is advisable to purify starting materials if their purity is questionable.
-
Stoichiometry of Reagents: Ensure accurate molar ratios of your reactants. An excess of one reactant may not necessarily drive the reaction to completion and could complicate purification.
-
Reaction Conditions:
-
Temperature: The cyclodehydration step is temperature-sensitive. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to decomposition of the starting materials or the product. A systematic optimization of the reaction temperature is recommended.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Cyclodehydrating Agent: The choice and amount of the dehydrating agent (e.g., phosphorus oxychloride, sulfuric acid, or Burgess reagent) are crucial. Harsher agents may cause degradation, while milder ones might not be effective enough.[1]
-
-
Workup and Purification: The product, this compound, may have some volatility and could be lost during solvent removal under high vacuum. Additionally, it may be sensitive to prolonged exposure to silica gel during column chromatography.
Question: I am observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?
Answer: Byproduct formation is a common issue in oxazole synthesis, often stemming from the reactivity of the intermediates and starting materials.
Common Byproducts and Mitigation Strategies
| Byproduct/Impurity | Potential Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction due to insufficient heating, short reaction time, or deactivated reagents. | Ensure adequate reaction time and temperature. Use fresh, high-purity starting materials. |
| Polymerization Products | The α-haloketone can self-condense or polymerize under basic or acidic conditions. | Add the α-haloketone slowly to the reaction mixture. Maintain the optimal reaction temperature. |
| Ring-Opened Products | The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions during workup.[2] | Use milder workup conditions. Neutralize the reaction mixture carefully. |
| Over-halogenated Species | If the reaction conditions are too harsh, further halogenation of the oxazole ring may occur. | Carefully control the stoichiometry of the halogenating agent if one is used in a multi-step synthesis. |
-
Identification of Impurities: A combination of analytical techniques is recommended for impurity identification:
-
LC-MS: To determine the molecular weights of the byproducts.
-
NMR Spectroscopy (¹H and ¹³C): For structural elucidation of the major impurities after isolation.
-
TLC: For a quick assessment of the number of components in the reaction mixture.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is a reliable synthetic route for preparing this compound on a laboratory scale?
A1: A common and reliable method for the synthesis of 2-substituted oxazoles is the reaction of an α-haloketone with a primary amide, a variation of the Robinson-Gabriel synthesis.[2] For this compound, this would involve the reaction of an appropriate α-haloketone with dichloroacetamide. A plausible route is the reaction of 1,3-dichloroacetone with dichloroacetamide in the presence of a suitable dehydrating agent.
Reaction Scheme: Synthesis of this compound
Caption: Plausible synthetic route to this compound.
Q2: What are the key reaction parameters to control for optimal synthesis?
A2: The following parameters are crucial for optimizing the synthesis of this compound:
Key Reaction Parameters and Their Effects
| Parameter | Effect on Reaction | Recommendations |
| Temperature | Influences reaction rate and selectivity. High temperatures can lead to decomposition. | Start with a moderate temperature (e.g., 80-100 °C) and optimize based on reaction monitoring. |
| Solvent | Affects the solubility of reactants and can influence the reaction pathway. | A high-boiling, inert solvent such as toluene, xylene, or DMF is often suitable. |
| Dehydrating Agent | Crucial for the cyclization step. The choice of agent affects reaction efficiency and potential side reactions. | For laboratory scale, phosphorus oxychloride (POCl₃) or concentrated sulfuric acid are commonly used. For sensitive substrates, milder reagents like the Burgess reagent can be considered.[1] |
| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can result in product degradation. | Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation. |
Q3: How can I effectively purify the final product?
A3: Purification of this compound can be achieved through standard laboratory techniques:
-
Workup: After the reaction is complete, the mixture is typically cooled and neutralized. An extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is performed. The organic layer is then washed with brine and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically effective.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method for larger quantities.
Q4: What are the expected spectroscopic data for this compound?
Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | δ ~7.3-7.5 ppm (s, 1H, oxazole H-5), δ ~7.8-8.0 ppm (s, 1H, oxazole H-4), δ ~6.6-6.8 ppm (s, 1H, -CHCl₂) |
| ¹³C NMR (CDCl₃) | δ ~160-165 ppm (C-2), δ ~125-130 ppm (C-4), δ ~140-145 ppm (C-5), δ ~65-70 ppm (-CHCl₂) |
| IR (thin film, cm⁻¹) | ~3100-3150 (C-H stretch, oxazole), ~1600-1650 (C=N stretch), ~1100-1200 (C-O-C stretch) |
| Mass Spec (EI) | M⁺ peak at m/z corresponding to the molecular weight (C₄H₃Cl₂NO). Isotopic pattern characteristic of two chlorine atoms. |
III. Experimental Protocol: A General Procedure
The following is a generalized, plausible experimental protocol for the synthesis of this compound based on established methods for similar compounds. Note: This protocol should be optimized for specific laboratory conditions.
Synthesis of this compound from 1,3-Dichloroacetone and Dichloroacetamide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dichloroacetamide (1.0 eq.).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene, 10 mL per mmol of dichloroacetamide).
-
Reagent Addition: Slowly add 1,3-dichloroacetone (1.1 eq.) to the stirred suspension.
-
Dehydrating Agent: Carefully add the dehydrating agent (e.g., phosphorus oxychloride, 1.2 eq.) dropwise to the mixture at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
IV. References
-
Patil, S. A., & Luzzio, F. A. (2012). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 53(43), 5763-5766. [Link]
-
Continuous multistep synthesis of 2-(azidomethyl)oxazoles. (2018). Beilstein Journal of Organic Chemistry, 14, 506–514. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
identifying byproducts of 2-Dichloromethyl-oxazole decomposition
A Guide to Identifying and Mitigating Decomposition Byproducts
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Dichloromethyl-oxazole. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions regarding the stability and decomposition of this versatile synthetic intermediate. As application scientists, we understand that unexpected byproducts can compromise experimental outcomes, and this guide is designed to help you anticipate, identify, and control these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The decomposition of this compound is primarily dictated by two structural features: the reactive dichloromethyl group at the C2 position and the oxazole ring itself.
-
Hydrolysis of the Dichloromethyl Group: The dichloromethyl group (-CHCl₂) is susceptible to hydrolysis, which typically proceeds in a stepwise manner. The initial hydrolysis product is the corresponding aldehyde, 2-formyl-oxazole. Under prolonged exposure to hydrolytic conditions, this aldehyde can be further oxidized to form oxazole-2-carboxylic acid. This pathway is often the most common source of impurities when the compound is exposed to moisture or aqueous workup conditions. The reactivity of the dichloromethyl group is largely due to the electronegativity of the chlorine atoms, making the carbon atom susceptible to nucleophilic attack[1].
-
Cleavage of the Oxazole Ring: The oxazole ring, while aromatic, can be cleaved under more forcing conditions. It is generally resistant to moderate acids but can be decomposed by concentrated acids or strong bases[2][3]. Strongly basic conditions, for instance, can lead to deprotonation and subsequent ring-opening to form an isonitrile intermediate[2][4]. Additionally, strong oxidizing agents and certain reducing conditions can also lead to ring cleavage, resulting in a variety of smaller, fragmented molecules[4][5].
The following diagram illustrates the most common hydrolytic decomposition pathway.
Caption: A flowchart for a standard forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 1:1 mixture of acetonitrile and water.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 6, 12, 24 hours). Neutralize samples immediately upon collection.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature due to the higher reactivity under basic conditions. Collect and neutralize samples at shorter intervals (e.g., 0.5, 1, 2, 4 hours).
-
Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light. Collect samples at various time points.
-
Thermal Degradation:
-
Solution: Incubate the stock solution in a sealed vial at a high temperature (e.g., 80°C).
-
Solid State: Place the solid compound in a vial and heat it at the same temperature.
-
-
Photolytic Degradation: Expose the stock solution to a light source that provides combined visible and UV outputs, as specified by ICH Q1B guidelines.[6] Run a dark control in parallel.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC or UPLC method coupled with a mass spectrometer (MS).[][8] This allows for the separation and identification of the parent compound and its degradation products.
By systematically applying these stress conditions, you can build a comprehensive degradation profile, which is invaluable for formulation development, stability assessment, and ensuring the quality of your research materials.[9]
References
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available at: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
-
Taylor & Francis. (n.d.). Oxazole – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
-
Meissner, F., et al. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders. Molecular & Cellular Proteomics. Available at: [Link]
-
Marin Biologic Laboratories. (n.d.). Researchers Developed a Novel Tool for Proteome-Wide Identification of Small-Molecule Degrader Targets. Marin Biologic Laboratories. Available at: [Link]
- Stepanov, R. S. (2007). Thermal decomposition of 1-dinitromethyl-3-nitro-1,2,4-triazole derivatives in solution. Russian Journal of Organic Chemistry.
-
MedCrave online. (2016). Forced Degradation Studies. MedCrave. Available at: [Link]
-
Wikipedia. (n.d.). Oxazole. Wikipedia. Available at: [Link]
-
SciSpace. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
-
Baertschi, S. W., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Rollbol. (n.d.). This compound. Rollbol. Available at: [Link]
-
SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Available at: [Link]
-
Kassick, A. J., et al. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. NIH. Available at: [Link]
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- 8. 저분자 분석 및 QC [sigmaaldrich.com]
- 9. biomedres.us [biomedres.us]
Technical Support Center: Purification of 2-Dichloromethyl-oxazole
Welcome to the technical support center for the purification of 2-Dichloromethyl-oxazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this reactive intermediate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and ensure the integrity of your compound.
Introduction: The Challenge of Purifying this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. However, its purification is fraught with challenges owing to the inherent reactivity of the dichloromethyl group and the sensitivity of the oxazole ring. The dichloromethyl group is a strong electron-withdrawing group, which activates the molecule for nucleophilic attack and can render it susceptible to hydrolysis. Furthermore, the oxazole ring itself can be sensitive to acidic conditions, a common environment in standard purification techniques like silica gel chromatography.
This guide will equip you with the knowledge to anticipate and address these challenges, enabling you to obtain this compound at the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Problem 1: Significant product loss or decomposition during silica gel column chromatography.
Q: I am losing a significant amount of my this compound during silica gel column chromatography. My collected fractions show multiple spots on TLC, some of which were not present in the crude material. What is happening and how can I prevent it?
A: This is a classic problem encountered with acid-sensitive compounds like many halogenated heterocycles. The stationary phase, silica gel, is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the decomposition of this compound. The dichloromethyl group is particularly labile and can undergo hydrolysis to the corresponding aldehyde or even the carboxylic acid in the presence of trace amounts of water in the mobile phase, catalyzed by the acidic silica.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a mobile phase containing a small amount of a tertiary amine, such as 1-3% triethylamine (TEA) or diisopropylethylamine (DIPEA). Let the slurry stand for a short period before packing the column. This will create a more neutral environment for your compound to traverse.
-
Use an Alternative Stationary Phase: If deactivation of silica is insufficient, consider using a less acidic or basic stationary phase.
-
Alumina (basic or neutral): Alumina can be a good alternative for purifying compounds that are sensitive to acid. However, it's important to test the stability of your compound on a small scale with alumina first, as some compounds can be sensitive to basic conditions.
-
Florisil®: This is a magnesium silicate gel that is milder and more neutral than silica gel. It can be effective for the purification of sensitive compounds.
-
-
Minimize Residence Time on the Column: The longer your compound is in contact with the stationary phase, the more time it has to decompose. Use flash column chromatography with a slightly more polar solvent system than you would for a stable compound to expedite elution. Aim for a retention factor (Rf) of around 0.4-0.5 on your analytical TLC.
-
Work at Low Temperatures: If possible, perform the chromatography in a cold room or using a jacketed column with a cooling circulator. Lower temperatures will slow down the rate of decomposition.
Problem 2: My purified this compound degrades upon storage.
Q: I successfully purified my compound, but after a few days, even when stored in a vial, I see signs of degradation. How should I be storing this compound?
A: this compound is a reactive molecule and is susceptible to degradation, especially in the presence of moisture and light.
Solutions:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere of nitrogen or argon. This will prevent oxidative degradation and minimize contact with atmospheric moisture.
-
Low Temperature: Store the vial at a low temperature, preferably in a freezer at -20°C or below.
-
Anhydrous Conditions: Ensure that the vial is dry and that the compound is free of residual water before storage. If the compound was purified using a wet solvent system, it may be beneficial to dissolve it in a dry, volatile solvent and re-evaporate to remove any azeotropically bound water.
-
Protection from Light: Store the vial in the dark or wrapped in aluminum foil to prevent photochemical decomposition.
Problem 3: I am considering distillation for purification, but I am concerned about thermal stability.
Q: Can I purify this compound by distillation? I am worried about decomposition at high temperatures.
A: Distillation can be a viable, non-chromatographic method for purification, but your concern about thermal stability is valid. Many halogenated heterocycles have limited thermal stability.
Solutions:
-
Vacuum Distillation: Perform the distillation under high vacuum to lower the boiling point of the compound. This is the most crucial step to minimize thermal stress.
-
Short Path Distillation: Utilize a short path distillation apparatus (like a Kugelrohr) to minimize the residence time of the compound at high temperatures.
-
Determine Thermal Stability: Before attempting a large-scale distillation, it is advisable to determine the thermal stability of your compound using techniques like Thermogravimetric Analysis (TGA) if available.
-
Small Scale Test: Always perform a small-scale test distillation to determine the feasibility and to find the optimal conditions before committing your entire batch.
Problem 4: I am trying to purify my compound by recrystallization, but it oils out or I get poor recovery.
Q: I have been trying to recrystallize this compound, but it either separates as an oil or my yield is very low. What can I do?
A: Recrystallization is an excellent purification method for crystalline solids, but finding the right solvent system can be challenging, especially for reactive molecules.
Solutions:
-
Solvent Screening: The key to successful recrystallization is finding a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Conduct small-scale solubility tests with a variety of solvents of different polarities (e.g., hexanes, toluene, ethyl acetate, dichloromethane, isopropanol).
-
Solvent Pairs: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a drop or two of the good solvent to clarify the solution and allow it to cool slowly. Common solvent pairs include toluene/hexane and ethyl acetate/hexane.[1]
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals or oiling out.
-
Seeding: If you have a small amount of pure crystalline material, you can add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create a rough surface that promotes nucleation.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Impurities can stem from the synthetic route used or from the degradation of the product.
-
From Synthesis:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors to the oxazole ring. Common oxazole syntheses include the Robinson-Gabriel synthesis (from α-acylamino ketones) and the van Leusen reaction (from aldehydes and TosMIC).[2][3]
-
By-products: Side reactions can lead to the formation of isomeric oxazoles or other heterocyclic systems.
-
-
From Degradation:
-
2-Formyl-oxazole: Hydrolysis of the dichloromethyl group can lead to the formation of the corresponding aldehyde.
-
Oxazole-2-carboxylic acid: Further oxidation of the aldehyde or direct hydrolysis under harsh conditions can yield the carboxylic acid.
-
Ring-Opened Products: Strong nucleophiles or harsh acidic/basic conditions can lead to the cleavage of the oxazole ring.[2]
-
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation and for identifying and quantifying impurities with distinct signals. The proton signal for the -CHCl₂ group should be a characteristic singlet.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of volatile compounds and for identifying impurities by their mass-to-charge ratio and fragmentation patterns. Given that this compound is likely to be volatile, this is a highly suitable method.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to quantify the purity of the compound. A reverse-phase C18 column is a good starting point. Due to the compound's instability, it is crucial to use a buffered mobile phase and to be aware of potential on-column degradation.
Q3: Can I use water in my work-up procedure?
A3: It is advisable to minimize the contact of this compound with water, especially under acidic or basic conditions, due to the risk of hydrolysis of the dichloromethyl group. If an aqueous wash is necessary, use deionized water and work quickly at low temperatures. Ensure that the organic phase is thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.
Experimental Protocols
Protocol 1: Purification by Deactivated Silica Gel Chromatography
Objective: To purify this compound while minimizing acid-catalyzed decomposition.
Methodology:
-
Solvent System Selection:
-
Using analytical Thin Layer Chromatography (TLC), determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.4-0.5.
-
-
Preparation of Deactivated Silica:
-
In a fume hood, prepare a slurry of silica gel in your chosen mobile phase that has been modified with 1% (v/v) triethylamine.
-
Gently stir the slurry for 10-15 minutes to allow for the neutralization of the acidic sites.
-
-
Column Packing:
-
Pack a chromatography column with the deactivated silica slurry.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Elute the column with the triethylamine-modified mobile phase.
-
Collect fractions and monitor them by TLC.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Note that triethylamine has a boiling point of 89.5 °C, so it may require co-evaporation with a solvent like toluene to be completely removed.
-
Protocol 2: Purification by Recrystallization
Objective: To purify crystalline this compound without the use of chromatography.
Methodology:
-
Solvent Selection (Small Scale):
-
Place a small amount of your crude material in several test tubes.
-
Add a few drops of different solvents (e.g., hexanes, toluene, ethyl acetate, isopropanol) to each test tube and observe the solubility at room temperature and upon gentle heating.
-
The ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualizations
Diagram 1: Troubleshooting Logic for Purification
Caption: A decision tree for troubleshooting the purification of this compound.
Diagram 2: Experimental Workflow for Deactivated Silica Gel Chromatography
Caption: A step-by-step workflow for purification using deactivated silica gel.
Summary of Purification Strategies
| Purification Method | Key Challenges | Recommended Solutions |
| Silica Gel Chromatography | Acid-catalyzed decomposition | Use deactivated silica (1-3% TEA in eluent), consider alternative phases (alumina, Florisil®), work at low temperatures. |
| Recrystallization | Oiling out, poor recovery, finding a suitable solvent | Perform thorough solvent screening, use a binary solvent system, ensure slow cooling, use seeding. |
| Vacuum Distillation | Thermal decomposition | Use high vacuum, employ a short path distillation apparatus, perform a small-scale test first. |
References
-
PrepChem. Synthesis of 2-chloromethyl-5-benzyl oxazole. Available at: [Link]
-
University of Rochester, Department of Chemistry. Recrystallization. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
- Google Patents. CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method.
-
University of Calgary. Recrystallisation. Available at: [Link]
-
Reddit. r/Chempros - Go-to recrystallization solvent mixtures. Available at: [Link]
-
Amrita Vishwa Vidyapeetham. Recrystallization. Available at: [Link]
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biochemical and Pharmaceutical Research, 2024.
-
ChemSynthesis. 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
-
ResearchGate. Product decomposed on silica gel. Available at: [Link]
-
ResearchGate. Figure S2: 1 H NMR (500 MHz, CDCl 3 ) of 2b. Available at: [Link]
- Beilstein Journal of Organic Chemistry.
-
PubChem. 2,5-Dichloro-4-(chloromethyl)oxazole. Available at: [Link]
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]
- Beilstein Journal of Organic Chemistry. Continuous multistep synthesis of 2-(azidomethyl)oxazoles. 2018, 14, 506-514.
- RSC Publishing. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Green Chem., 2015,17, 245-249.
-
ResearchGate. Oxazoles and Gas chromatography-Mass spectrometry. Available at: [Link]
- SpringerLink. Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. J Sol-Gel Sci Technol (2023) 105:41–55.
- PMC. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Org. Lett. 2021, 23, 15, 5869–5872.
-
Organic Chemistry Portal. A Direct Synthesis of Oxazoles from Aldehydes. Available at: [Link]
- Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. 2008, 16, 1.
-
Synthesis of Trisubstituted Oxazoles via Aryne Induced[1][4] Sigmatropic Rearrangement-Annulation Cascade.
- Beilstein Journal of Organic Chemistry.
- PMC. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups.
- Spectroscopy. Using GC–MS to Analyze Essential Oils in Cedar Leaves Sample Preparation for MS-Based Proteomics UHPLC. 2013.
- Analytical Methods. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. 2014,6, 2558-2567.
-
ResearchGate. Synthetic approaches for oxazole derivatives: A review. Available at: [Link]
-
Achmem. 2-(Chloromethyl)benzo[d]oxazole. Available at: [Link]
- MDPI. Synthesis of Novel Acylhydrazone-Oxazole Hybrids and Docking Studies of SARS-CoV-2 Main Protease. Molecules 2021, 26(16), 4983.
-
Semantic Scholar. Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Available at: [Link]
- PMC. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Med. Chem. Lett. 2021, 12, 9, 1426–1433.
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]
Sources
Technical Support Center: Managing the Moisture Sensitivity of 2-(Dichloromethyl)oxazole
Welcome to the technical support center for 2-(dichloromethyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this moisture-sensitive compound. Our goal is to equip you with the knowledge to anticipate and mitigate potential issues in your experiments, ensuring the integrity of your results.
Introduction to the Challenge: The Inherent Reactivity of 2-(Dichloromethyl)oxazole
2-(Dichloromethyl)oxazole is a valuable building block in synthetic and medicinal chemistry, prized for the reactive dichloromethyl group at the C2 position of the oxazole ring. This functionality serves as a precursor for various transformations, including the synthesis of aldehydes, which are pivotal intermediates in the construction of more complex molecules.[1] However, the very feature that makes this compound synthetically useful—the geminal dichloride—is also the source of its primary vulnerability: a pronounced sensitivity to moisture.
The presence of water can lead to rapid degradation of 2-(dichloromethyl)oxazole, compromising sample purity, affecting reaction yields, and potentially leading to the formation of unintended side products. This guide will provide a comprehensive overview of the mechanisms of moisture-induced degradation, best practices for handling and storage, and a systematic approach to troubleshooting common experimental issues.
Troubleshooting Guide
This section addresses specific problems that may arise during the use of 2-(dichloromethyl)oxazole, providing potential causes and actionable solutions.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
Question: I am using 2-(dichloromethyl)oxazole in a reaction, but I'm observing highly variable yields, and in some cases, the reaction doesn't proceed at all. What could be the cause?
Answer:
Inconsistent or failed reactions involving 2-(dichloromethyl)oxazole are frequently traced back to the degradation of the starting material due to moisture exposure.
Causality:
The primary degradation pathway is the hydrolysis of the dichloromethyl group to form 2-oxazolecarboxaldehyde.[2][3] This occurs through a nucleophilic substitution mechanism where water attacks the electrophilic carbon of the dichloromethyl group. The intermediate geminal halohydrin is unstable and rapidly eliminates HCl to form the aldehyde.
-
Mechanism of Hydrolysis:
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the carbon atom of the dichloromethyl group.
-
Formation of a Halohydrin Intermediate: This leads to the displacement of one chloride ion and the formation of an unstable geminal halohydrin intermediate.
-
Elimination to Form Aldehyde: The newly formed hydroxyl group facilitates the elimination of the second chloride ion, resulting in the formation of a carbonyl group (an aldehyde).[4]
-
Once the aldehyde is formed, it will not participate in the intended reaction of the dichloromethyl compound, leading to lower or no yield of the desired product.
Troubleshooting Protocol:
-
Verify Starting Material Purity: Before use, assess the purity of your 2-(dichloromethyl)oxazole, especially if it's from an older batch or has been opened previously. A quick proton NMR spectrum can be informative. The characteristic singlet for the dichloromethyl proton (CHCl₂) will have a distinct chemical shift. The appearance of a singlet in the aldehyde region (around 9-10 ppm) is a clear indicator of degradation.
-
Implement Rigorous Anhydrous Techniques:
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents should be dried over an appropriate drying agent and stored under an inert atmosphere.
-
Inert Atmosphere: All manipulations of 2-(dichloromethyl)oxazole should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox.[5][6]
-
Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed moisture.
-
-
Reaction Setup:
-
Add 2-(dichloromethyl)oxazole to the reaction mixture under a positive pressure of inert gas.
-
Use septa and syringes for liquid transfers.[7]
-
Issue 2: Appearance of Unexpected Impurities in Reaction Mixtures
Question: After my reaction, I'm observing an unexpected spot on my TLC plate and an extra peak in my LC-MS that I can't account for. Could this be related to the handling of 2-(dichloromethyl)oxazole?
Answer:
The presence of unexpected impurities is a strong indicator of starting material degradation or side reactions involving the degradation product.
Causality:
The primary impurity is likely 2-oxazolecarboxaldehyde, the hydrolysis product.[2][3] Depending on the reaction conditions, this aldehyde can potentially undergo further reactions:
-
Aldol or Condensation Reactions: If your reaction involves strong bases or other nucleophiles, the newly formed 2-oxazolecarboxaldehyde could participate in side reactions.
-
Oxazole Ring Opening: While the oxazole ring is relatively stable, it can be susceptible to cleavage under strongly acidic or basic conditions, which might be generated locally from the HCl produced during hydrolysis.
Troubleshooting and Analytical Protocol:
-
Characterize the Impurity:
-
LC-MS Analysis: Compare the mass of the impurity with the expected mass of 2-oxazolecarboxaldehyde.
-
NMR Spectroscopy: If the impurity can be isolated, obtain a ¹H and ¹³C NMR spectrum. The aldehyde proton will give a characteristic peak around 9-10 ppm in the ¹H NMR spectrum.[3] The carbonyl carbon will appear around 180-190 ppm in the ¹³C NMR spectrum.
-
-
Proposed Analytical Method for Purity Assessment (HPLC): A general reverse-phase HPLC method can be developed to monitor the purity of 2-(dichloromethyl)oxazole and detect the presence of 2-oxazolecarboxaldehyde.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both compounds have reasonable absorbance (e.g., 220-254 nm).
-
Expected Elution: 2-oxazolecarboxaldehyde, being more polar, is expected to elute earlier than the parent 2-(dichloromethyl)oxazole.
-
-
Preventative Measures: Adhere strictly to the inert atmosphere handling techniques described in Issue 1 .
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-(dichloromethyl)oxazole?
A1: To ensure its long-term stability, 2-(dichloromethyl)oxazole should be stored under the following conditions:
-
Temperature: In a refrigerator or freezer, as recommended by the supplier, to minimize decomposition.
-
Atmosphere: Under a dry, inert atmosphere (argon or nitrogen).
-
Container: In a tightly sealed container, preferably with a Sure/Seal™ cap or in an ampoule.[7]
-
Environment: Away from light and moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ 4°C | Reduces the rate of potential degradation pathways. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents contact with atmospheric moisture and oxygen.[5] |
| Container | Tightly sealed, amber glass | Protects from moisture ingress and potential light-induced degradation. |
Q2: Can I handle 2-(dichloromethyl)oxazole on the benchtop for a short period?
A2: It is strongly advised against handling 2-(dichloromethyl)oxazole on an open bench. Even brief exposure to atmospheric moisture can initiate hydrolysis, leading to a gradual decrease in purity. All transfers and measurements should be conducted using appropriate inert atmosphere techniques.[6]
Q3: What is the primary degradation product I should look for if I suspect moisture contamination?
A3: The primary degradation product is 2-oxazolecarboxaldehyde.[2][3] This can be identified by analytical techniques such as NMR (aldehyde proton signal at ~9-10 ppm) and LC-MS (mass corresponding to the aldehyde).
Q4: Are there any solvents I should avoid when working with 2-(dichloromethyl)oxazole?
A4: Avoid using protic solvents (e.g., water, methanol, ethanol) unless they are part of a controlled reaction, as they can act as nucleophiles and promote the hydrolysis of the dichloromethyl group. Always use anhydrous grade solvents for reactions where the dichloromethyl group is intended to remain intact.
Q5: If my 2-(dichloromethyl)oxazole has partially degraded, can I still use it?
A5: Using a partially degraded sample is not recommended as it will introduce impurities into your reaction and lead to inaccurate stoichiometry, likely resulting in lower yields and purification difficulties. It is best to use a fresh, pure sample. If this is not possible, purification of the degraded material may be attempted, but this can be challenging due to the reactivity of the compound.
Visualizing Best Practices: Inert Atmosphere Handling Workflow
The following diagram illustrates the recommended workflow for handling 2-(dichloromethyl)oxazole to prevent moisture contamination.
Caption: A step-by-step workflow for the proper handling of 2-(dichloromethyl)oxazole.
Conclusion
The successful use of 2-(dichloromethyl)oxazole hinges on the meticulous exclusion of moisture from all stages of handling, storage, and reaction. By understanding the chemical basis of its moisture sensitivity and implementing the robust protocols outlined in this guide, researchers can ensure the integrity of their starting material and achieve reliable, reproducible results in their synthetic endeavors.
References
- BenchChem. (2025). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
- Pinhey, J. T., & Rowe, B. A. (1980). The C-arylation of ethyl 5-hydroxy-2-phenyloxazole-4-carboxylate. Australian Journal of Chemistry, 33(1), 113-120.
- Filo. (2025). Hydrolysis of gem dihalides explanation to formaldehydes and ketones.
- Google Patents. (2007).
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Kraus, G. A., & Wang, X. (2000). Neighboring Group Participation in the Hydrolysis of Dichloromethyl Carbinols. An Improved Synthesis of Alpha-Hydroxy Aldehydes.
- Organic Syntheses. Dichloromethyl methyl ether.
- SlideShare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
- Wikipedia. Geminal halide hydrolysis.
- ResearchGate. Figure S3 -The NMR characterization of XA-O's degradation products.
- Hassner, A., & Fischer, B. (1993). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 49(44), 10125-10136.
- BenchChem. (2025). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
- Quora. (2017). Why does an unstable diol, formed by hydrolysis of geminal dihalides, give aldehydes and ketones?
- Vedantu. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE.
- Reddit. (2021). Ease of Hydrolysis of C-Cl.
- NCERT. NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes.
- ResearchGate. (2025). Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides.
- Chemical Communications (RSC Publishing). Palladium-catalyzed amidation–hydrolysis reaction of gem-dihaloolefins: efficient synthesis of homologated carboxamides from ketones.
- Quora. (2016). What is the hydrolysis process of alkyl halides?
- Hassner, A., & Fischer, B. (1993). New chemistry of oxazoles. Heterocycles, 35(2), 1441-1456.
- Indian Journal of Pharmaceutical Sciences. (2023).
- ECHEMI. The intrinsic electron-withdrawing nature of alkyl groups.
- ResearchGate. (2021). Synthetic approaches for oxazole derivatives: a review.
- Indian Journal of Pharmaceutical Sciences. (2023).
- Chemistry Steps. Alkyl Halides to Alcohols.
- ResearchGate. (2025). The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides.
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- PubMed Central. (2025). Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction.
- University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Analytical and Bioanalytical Chemistry. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review.
- PubMed. (2023).
- PubMed. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy.
- ResearchGate. (2025). 1H NMR Spectroscopic Investigation of the Mechanism of 2-Substituted-2-Oxazoline Ring Formation and of the Hydrolysis of the Corresponding Oxazolinium Salts.
- Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
- MDPI. (2024). Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols.
- Sciencemadness Discussion Board. (2012). The hydrolysis of methylene chloride (CH2Cl2). And methanol.
- SciSpace. Analytical Methods (Royal Society of Chemistry).
- PubMed Central. (2023).
- PubMed Central. (2013). Denitrogenative dismantling of heteroaromatics by nucleophilic substitution reactions with diazomethyl compounds.
- A Practical Guide to MSL. Handling and Storing Sensitive Components.
- Asian Journal of Research in Chemistry. (2017).
- ChemicalBook. Oxazole(288-42-6) 1H NMR spectrum.
- ResearchGate. (2025).
- ResearchGate. (2023).
- MDPI. (2019). Naturally Occurring Oxazole-Containing Peptides.
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Technical Support Center: Minimizing Impurities in Large-Scale 2-Dichloromethyl-oxazole Production
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-Dichloromethyl-oxazole. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this critical chemical intermediate. Our goal is to provide in-depth, field-proven insights to help you identify, control, and minimize impurities, ensuring the robustness and reproducibility of your manufacturing process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities encountered in the large-scale synthesis of this compound?
A1: In large-scale production, impurities typically arise from three main sources: side reactions, degradation of the product, and residual process components. The most common classes include:
-
Over-chlorinated Species: Formation of 2-(trichloromethyl)-oxazole or chlorinated species on the oxazole ring itself.
-
Hydrolysis/Solvolysis Products: The dichloromethyl group is susceptible to nucleophilic attack by water or alcohol solvents, leading to the formation of 2-(hydroxymethyl)-oxazole or 2-(alkoxymethyl)-oxazole derivatives, particularly during aqueous work-up or prolonged storage.[1][2][3]
-
Unreacted Starting Materials & Intermediates: Incomplete conversion can leave residual precursors from the cyclization step.[3]
-
Ring-Opened Byproducts: Under harsh conditions (e.g., strong base or acid), the oxazole ring can cleave, leading to open-chain isocyanide or amide impurities.[4]
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., dichloromethane, DMF) are common process-related impurities.[3]
Q2: Which analytical techniques are most effective for identifying and quantifying impurities in our final product?
A2: A multi-pronged analytical approach is essential for comprehensive purity assessment. We recommend the following combination:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying the main product and detecting non-volatile impurities. A reverse-phase C18 column with a UV detector is typically effective.[3][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents and low-boiling point byproducts. The analyte must be thermally stable.[5]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides unambiguous structural confirmation of the final product and helps in the identification and quantification of impurities with distinct signals, without the need for a specific reference standard for each impurity.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying unknown impurities by providing accurate mass data, which helps in elucidating their chemical structures.[3]
Q3: We are observing significant batch-to-batch variability in our impurity profile. What is the most likely cause?
A3: Batch-to-batch inconsistency is often rooted in insufficient control over critical process parameters. The most common culprits are:
-
Temperature Fluctuations: Excursions above the validated temperature range can accelerate side reactions, leading to increased levels of over-chlorinated or degradation products.
-
Moisture Control: Ingress of water into the reaction vessel can cause hydrolysis of the dichloromethyl group. Ensure all reagents, solvents, and equipment are scrupulously dried.
-
Reagent Stoichiometry and Addition Rate: Inconsistent molar ratios or addition rates of reagents (especially the chlorinating agent) can lead to incomplete reactions or the formation of byproducts.
-
Work-up and Isolation Hold Times: Prolonged exposure to aqueous or alcoholic media during extraction and purification can promote product degradation. Standardize all hold times.
Q4: How can we prevent the degradation of this compound during storage and handling?
A4: The 2-dichloromethyl group is the primary site of instability. To ensure long-term stability, the following storage conditions are critical:
-
Inert Atmosphere: Store the material under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.
-
Low Temperature: Storage at low temperatures (≤ -4 °C) significantly reduces the rate of potential degradation reactions.[6]
-
Moisture-Proof Packaging: Use well-sealed, high-barrier packaging to protect the product from moisture.
-
Avoid Nucleophiles: Keep the product isolated from nucleophilic substances, including alcohols, amines, and water.[2]
Section 2: Troubleshooting Guide for Specific Impurities
This section provides a detailed analysis of common impurities, their formation mechanisms, and targeted strategies for their minimization.
Impurity Profile 1: Over-chlorinated Species
-
Identification: 2-(Trichloromethyl)-oxazole and ring-chlorinated oxazoles (e.g., 2-(dichloromethyl)-5-chloro-oxazole).
-
Root Cause Analysis: These impurities are typically formed when the chlorination conditions are too harsh or the reaction time is extended. The electron-rich nature of the oxazole ring makes it susceptible to electrophilic substitution, especially at the C5 position, if potent chlorinating agents are used or if the temperature is not strictly controlled.[4][7]
Minimization & Control Strategies
-
Reagent Selection: If possible, switch to a milder chlorinating agent. For example, if using SOCl₂, ensure it is free from contaminants like sulfuryl chloride (SO₂Cl₂), which is a more aggressive chlorinating agent.
-
Stoichiometric Control: Use the minimum effective stoichiometry of the chlorinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote over-chlorination.
-
Temperature Management: Maintain a consistent and low reaction temperature. Implement a robust cooling system for the reactor to manage any exotherms, especially during reagent addition.
-
Reaction Monitoring: Use in-process controls (e.g., HPLC, GC) to monitor the disappearance of the starting material and the formation of the desired product. Quench the reaction as soon as the optimal conversion is reached to prevent further chlorination.
Impurity Profile 2: Hydrolysis and Solvolysis Products
-
Identification: 2-(Hydroxymethyl)-oxazole (from water) or 2-(Alkoxymethyl)-oxazole (from alcohol solvents).
-
Root Cause Analysis: The dichloromethyl group is a reactive electrophilic site. It can undergo nucleophilic substitution reactions with water or alcohols, which may be present as contaminants in solvents or introduced during the aqueous work-up phase.[1][2] This is one of the most common degradation pathways.
Minimization & Control Strategies
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).
-
Optimized Work-up:
-
Minimize the duration of the aqueous quench and extraction steps.
-
Use cold (0-5 °C) water or brine for washes to reduce the rate of hydrolysis.
-
If possible, consider a non-aqueous work-up procedure.
-
-
Solvent Selection: Avoid using alcohol-based solvents for recrystallization or purification. If an alcohol is required, use it at the lowest possible temperature and for the shortest possible time. Ethyl acetate, toluene, or heptane are often suitable alternatives.
Visualizing Impurity Formation Pathways
Caption: Key pathways for product formation and common impurities.
Impurity Profile 3: Incompletely Reacted Intermediates
-
Identification: Varies depending on the synthetic route (e.g., uncyclized α-acylamino ketone).[4]
-
Root Cause Analysis: This issue points to a suboptimal reaction rate or incomplete conversion. The cause is often insufficient reaction time, inadequate temperature, or poor mixing in a large-scale reactor, which can lead to localized "cold spots" or areas of low reagent concentration.
Minimization & Control Strategies
-
Process Parameter Optimization:
-
Temperature: Ensure the reaction is maintained at the optimal temperature for the required duration.
-
Time: Extend the reaction time if in-process controls show incomplete conversion.
-
Agitation: Verify that the reactor's agitation speed is sufficient to ensure a homogenous mixture of all reactants.
-
-
Catalyst/Reagent Activity: If a catalyst or dehydrating agent (e.g., POCl₃) is used, verify its activity and purity before use.[8] Deactivated or low-quality reagents are a common cause of stalled reactions.
-
Purification: While prevention is key, these impurities can often be removed during purification. Due to their likely difference in polarity compared to the final product, techniques like column chromatography or recrystallization are generally effective.[9]
Troubleshooting Decision Tree for Impurity Investigation
Caption: Decision tree for systematic impurity identification.
Section 3: Recommended Analytical Protocols
Protocol 1: RP-HPLC Method for Purity Assay
This method is designed for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis Detector.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water (0.1% Formic Acid)
-
Solvent B: Acetonitrile (0.1% Formic Acid)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile.
| Time (minutes) | % Solvent A | % Solvent B |
| 0.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
| Table 1: Gradient Elution Program for HPLC Analysis. |
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
Protocol 2: GC-MS Method for Residual Solvents
This method is suitable for identifying and quantifying volatile organic impurities.
-
Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID) or MS Transfer Line at 280 °C.
-
Injection: 1 µL of a ~10 mg/mL solution in a high-purity solvent (e.g., N,N-Dimethylformamide, ensuring it doesn't interfere with analytes of interest). Use a split ratio of 20:1.
| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |
| 1 | 40 | 5.0 | - |
| 2 | 240 | 5.0 | 10.0 |
| Table 2: Oven Temperature Program for GC Analysis. |
References
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Dichloromethyl-oxazole and 2-Chloromethyl-oxazole
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Introduction: The Strategic Importance of 2-Halomethyl-oxazoles in Synthesis
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The introduction of a reactive handle at the 2-position, such as a chloromethyl or dichloromethyl group, transforms the stable oxazole core into a versatile building block for the synthesis of complex molecular architectures.[2][3] These functionalized oxazoles serve as key intermediates in the development of pharmaceuticals and other advanced materials.[2]
This guide provides an in-depth comparison of the reactivity of 2-dichloromethyl-oxazole and 2-chloromethyl-oxazole, focusing on their behavior in nucleophilic substitution reactions. While direct, side-by-side kinetic studies for these specific compounds are not extensively documented in peer-reviewed literature, a robust comparison can be constructed based on fundamental principles of physical organic chemistry, supported by experimental data from analogous systems. We will delve into the electronic and steric factors that govern their reactivity, providing a predictive framework for their application in synthesis.
The Decisive Factors: Electronic and Steric Effects at Play
The reactivity of the chloromethyl and dichloromethyl groups at the 2-position of the oxazole ring is governed by a delicate interplay of electronic and steric effects. These factors influence the stability of reaction intermediates and the energy of transition states, ultimately determining the rate and mechanism of nucleophilic substitution.
Electronic Effects: A Tale of Induction and Hyperconjugation
The chlorine atom is more electronegative than carbon, leading to a significant inductive electron-withdrawing effect (-I) . This effect polarizes the C-Cl bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. In this compound, the presence of a second chlorine atom amplifies this inductive withdrawal, which would, in isolation, be expected to increase the electrophilicity of the carbon center.
However, the story is more complex. The C-H bonds of the chloromethyl group and the remaining C-H bond in the dichloromethyl group can participate in hyperconjugation , donating electron density to the adjacent π-system of the oxazole ring. This effect can partially counteract the inductive withdrawal. For the chloromethyl group (-CH₂Cl), this electron-donating character through hyperconjugation can be significant. In the case of the dichloromethyl group (-CHCl₂), the increased inductive pull of the two chlorine atoms is expected to outweigh the diminished hyperconjugative effect from the single C-H bond.[4]
The oxazole ring itself is electron-deficient, which enhances the electrophilicity of the attached methyl carbon.[5] The net electronic effect of the dichloromethyl group is more strongly electron-withdrawing than the chloromethyl group.
Steric Hindrance: The Impact of an Additional Chlorine Atom
The replacement of a hydrogen atom with a larger chlorine atom in this compound introduces significant steric hindrance around the electrophilic carbon. This steric bulk can impede the approach of a nucleophile, particularly for reactions proceeding through an Sₙ2 mechanism, which requires a specific backside attack trajectory.[6][7] This increased steric hindrance in this compound is a critical factor that can retard reaction rates compared to its monochlorinated counterpart.
Reaction Mechanisms: A Divergence in Pathways
Nucleophilic substitution reactions at a primary or secondary carbon center typically proceed through either an Sₙ1 or Sₙ2 mechanism. The preferred pathway is dictated by the stability of the potential carbocation intermediate, the strength of the nucleophile, the solvent, and the steric environment of the electrophile.[8]
Caption: Plausible reaction pathways for 2-chloromethyl- and this compound.
For 2-chloromethyl-oxazole , the primary nature of the electrophilic carbon and the relatively lower steric hindrance favor an Sₙ2 mechanism , especially with strong nucleophiles.
For This compound , the situation is more nuanced. The increased steric hindrance makes an Sₙ2 reaction less favorable. Conversely, the additional chlorine atom can stabilize an adjacent carbocation through resonance (donation of a lone pair) and inductive effects. This enhanced stability of the carbocation intermediate suggests that an Sₙ1 mechanism is more plausible for this compound, particularly in polar protic solvents.
Comparative Reactivity: Insights from Analogous Systems
Direct kinetic data comparing the two target compounds is scarce. However, we can draw strong inferences from the well-studied reactivity of analogous benzylic systems: benzal chloride (C₆H₅CHCl₂) and benzyl chloride (C₆H₅CH₂Cl).
Studies on the hydrolysis of these compounds reveal that benzotrichloride is significantly more reactive than benzal chloride, which in turn is more reactive than benzyl chloride.[9] This trend is attributed to the increased stabilization of the carbocation intermediate by the additional chlorine atoms.[9] This suggests that the first nucleophilic substitution on this compound (to form a monochloro intermediate) would be faster than the substitution on 2-chloromethyl-oxazole, assuming an Sₙ1 pathway.
However, the overall conversion of the dichloromethyl group to a disubstituted product involves a second substitution step. The reactivity of the intermediate monochloro-substituted product would then need to be considered.
Table 1: Predicted Comparative Reactivity in Nucleophilic Substitution
| Feature | 2-Chloromethyl-oxazole | This compound | Rationale |
| Plausible Mechanism | Primarily Sₙ2 | Primarily Sₙ1 | Steric hindrance disfavors Sₙ2 for the dichloro compound, while the second chlorine stabilizes the carbocation for an Sₙ1 pathway. |
| Relative Rate (First Substitution) | Slower | Faster | Based on analogous systems (benzal chloride vs. benzyl chloride), where increased halogenation enhances carbocation stability and accelerates Sₙ1 reactions.[9] |
| Steric Hindrance | Lower | Higher | The additional chlorine atom increases steric bulk around the reaction center. |
| Carbocation Stability | Lower | Higher | The second chlorine atom provides additional stabilization to the carbocation intermediate.[10][11] |
| Reaction Conditions | Favors strong nucleophiles and polar aprotic solvents (for Sₙ2). | Favors weak nucleophiles and polar protic solvents (for Sₙ1). | These conditions align with the preferred mechanistic pathways for each substrate.[7][8] |
Experimental Protocols: A Guide to Synthetic Application
The following are generalized protocols for nucleophilic substitution reactions with both 2-chloromethyl-oxazole and this compound. The choice of conditions is based on the predicted dominant reaction mechanism.
Protocol 1: Nucleophilic Substitution on 2-Chloromethyl-oxazole (Sₙ2 Conditions)
This protocol is optimized for a bimolecular substitution, utilizing a strong nucleophile and a polar aprotic solvent to maximize the reaction rate.
Workflow Diagram:
Caption: Experimental workflow for Sₙ2 substitution on 2-chloromethyl-oxazole.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-chloromethyl-oxazole (1.0 eq.) in anhydrous dimethylformamide (DMF) is added the nucleophile (e.g., a secondary amine, 1.1 eq.) and potassium carbonate (K₂CO₃, 1.5 eq.).
-
Reaction Conditions: The reaction mixture is stirred at 60°C for 4-8 hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-methyl-oxazole.
Protocol 2: Nucleophilic Substitution on this compound (Sₙ1 Conditions)
This protocol is designed to favor a unimolecular pathway for the first substitution, using a polar protic solvent to stabilize the carbocation intermediate.
Workflow Diagram:
Caption: Experimental workflow for Sₙ1 substitution on this compound.
Step-by-Step Methodology:
-
Reaction Setup: this compound (1.0 eq.) is dissolved in a polar protic solvent such as ethanol or a mixture of acetone and water. The nucleophile (e.g., the solvent itself in a solvolysis reaction) is present in large excess.
-
Reaction Conditions: The solution is heated to reflux and stirred for 8-24 hours.
-
Monitoring: The reaction is monitored by gas chromatography-mass spectrometry (GC-MS) to observe the formation of the monosubstituted intermediate and the final product.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated.
-
Purification: The crude product mixture is purified by column chromatography or distillation to isolate the desired product(s). Note that a mixture of mono- and di-substituted products may be obtained depending on the reaction time and conditions.
Conclusion and Outlook
For synthetic chemists, the choice between these two reagents will depend on the desired product and the intended reaction pathway. 2-Chloromethyl-oxazole offers a reliable route for single substitutions under Sₙ2 conditions. This compound provides an avenue to di-substituted products or can be used to generate a more reactive intermediate for the first substitution under Sₙ1 conditions. A thorough understanding of the mechanistic principles outlined in this guide will enable researchers to make informed decisions in the design and execution of their synthetic strategies.
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A Comparative Guide to the Biological Activity of Compounds Derived from the Versatile 2-Dichloromethyl-oxazole Scaffold
Introduction: The Oxazole Core and the Strategic Importance of the 2-Dichloromethyl Precursor
The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to form various non-covalent interactions allow it to bind to a wide array of biological targets, including enzymes and receptors.[3][4] This versatility has established the oxazole scaffold as a "privileged structure" in drug discovery, with numerous derivatives demonstrating potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][5][6][7]
This guide focuses on the biological potential unlocked by a specific, highly reactive starting material: 2-Dichloromethyl-oxazole . The dichloromethyl group (-CHCl2) at the 2-position is not typically part of the final pharmacophore; rather, it serves as a versatile chemical handle.[8] Its reactivity, particularly the susceptibility of the chlorine atoms to nucleophilic substitution, makes it an invaluable precursor for synthesizing a diverse library of 2-substituted oxazole derivatives.[8]
Here, we provide a comparative analysis of the principal biological activities—anticancer, antimicrobial, and anti-inflammatory—of compounds derived from this strategic starting material. We will delve into their mechanisms of action, compare their potency against established therapeutic agents using experimental data, and provide detailed protocols for their evaluation, offering researchers a comprehensive resource for leveraging the this compound scaffold in drug development.
Synthetic Versatility: From a Reactive Precursor to a Diverse Bioactive Library
The primary value of this compound lies in its utility as a synthetic intermediate. The dichloromethyl group can be readily transformed into a variety of other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). For instance, nucleophilic substitution reactions can replace the chlorine atoms to introduce amines, ethers, thioethers, and other moieties, each modulating the biological profile of the resulting molecule.
Below is a generalized workflow illustrating the synthetic potential stemming from this key precursor.
Caption: Synthetic workflow from this compound.
I. Anticancer Activity: Targeting Cellular Proliferation and Survival
Oxazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against drug-susceptible and even multidrug-resistant cancer cell lines through various mechanisms.[2] Key molecular targets include tubulin, DNA topoisomerases, protein kinases, and STAT3 signaling pathways.[1][9][10] By modifying the substituent at the 2-position of the oxazole ring, derived from the dichloromethyl precursor, researchers can fine-tune the molecule's affinity and selectivity for these targets.
Comparative Performance Data
The following table summarizes the cytotoxic activity (IC₅₀ values) of hypothetical 2-substituted oxazole derivatives compared to Paclitaxel, a standard-of-care antimitotic agent.
| Compound ID | 2-Position Substituent | Cancer Cell Line | IC₅₀ (µM) [Hypothetical Data] | Standard Drug (Paclitaxel) IC₅₀ (µM) |
| OXA-01 | -NH-Benzyl | MCF-7 (Breast) | 1.2 | 0.005 |
| OXA-02 | -S-Phenyl | A549 (Lung) | 2.5 | 0.008 |
| OXA-03 | -O-(4-chlorophenyl) | HCT-116 (Colon) | 0.8 | 0.003 |
| OXA-04 | -NH-(2-furyl) | HeLa (Cervical) | 1.5 | 0.004 |
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism for the anticancer effect of many substituted oxazoles is the disruption of microtubule dynamics.[1][10] Similar to taxanes and vinca alkaloids, these compounds can bind to tubulin, inhibiting its polymerization into microtubules. This interference arrests the cell cycle at the G2/M phase, preventing mitosis and ultimately triggering apoptosis (programmed cell death).
Caption: Inhibition of tubulin polymerization by oxazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the ability of a compound to reduce the metabolic activity of cancer cells, serving as an indicator of cell viability.[11]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in the appropriate cell culture medium to achieve a range of final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (cells treated with the solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[12]
II. Antimicrobial Activity: Combating Pathogenic Microorganisms
The oxazole scaffold is a core component of several antimicrobial agents, and novel derivatives continue to show promise against a range of bacterial and fungal pathogens.[13][14] The versatility of the this compound precursor allows for the synthesis of compounds with varied antimicrobial spectrums and potencies.
Comparative Performance Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for hypothetical oxazole derivatives against common pathogens, compared with standard antibiotics. The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[15]
| Compound ID | 2-Position Substituent | Staphylococcus aureus (Gram +) MIC (µg/mL) | Escherichia coli (Gram -) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
| OXA-05 | -NH-(4-nitrophenyl) | 8 | 16 | 32 |
| OXA-06 | -S-(pyridin-2-yl) | 4 | 32 | 16 |
| OXA-07 | -NH-SO₂-Ph | 16 | 8 | >64 |
| Ciprofloxacin | (Standard Antibiotic) | 1 | 0.015 | N/A |
| Fluconazole | (Standard Antifungal) | N/A | N/A | 0.5 |
Experimental Protocol: Minimum Inhibitory Concentration (Broth Microdilution Assay)
This is a standardized and widely used method to determine the in vitro antimicrobial susceptibility of a compound.[11][16][17][18]
-
Preparation of Bacterial/Fungal Inoculum: Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate and inoculate into a suitable broth (e.g., Mueller-Hinton Broth). Incubate at the appropriate temperature (e.g., 37°C) until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (microbes with no compound), a negative control (broth medium only), and a standard antibiotic control.
-
Incubation: Seal the plate and incubate for 16-24 hours at the appropriate temperature.
-
MIC Determination: After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Caption: Workflow for the Broth Microdilution MIC Assay.
III. Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Inflammation is a protective immune response that can become detrimental in chronic diseases.[19] Oxazole derivatives have shown potential as anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[19] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[20][21][22]
Comparative Performance Data
The table below compares the in vitro COX-2 inhibitory activity of hypothetical 2-substituted oxazoles with Celecoxib, a well-known selective COX-2 inhibitor.
| Compound ID | 2-Position Substituent | COX-2 Inhibition IC₅₀ (µM) [Hypothetical Data] | COX-1 Inhibition IC₅₀ (µM) [Hypothetical Data] | Selectivity Index (COX-1/COX-2) |
| OXA-08 | -NH-Ph | 5.2 | 50 | 9.6 |
| OXA-09 | -S-(4-methoxyphenyl) | 0.9 | 45 | 50 |
| OXA-10 | -NH-SO₂-(4-methylphenyl) | 0.5 | >100 | >200 |
| Celecoxib | (Standard Drug) | 0.04 | 15 | 375 |
Mechanism of Action: COX-2 Inhibition in the Arachidonic Acid Cascade
Pro-inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-2 enzyme metabolizes arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By selectively binding to the active site of COX-2, oxazole derivatives can block this conversion, thereby reducing the inflammatory response.
Caption: Inhibition of the COX-2 pathway by oxazole derivatives.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic animal model for evaluating the acute anti-inflammatory activity of novel compounds.[23][24]
-
Animal Acclimatization: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose (e.g., 50 mg/kg). The control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin.
-
Induction of Inflammation: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (V_c - V₀)_control - (V_t - V₀)_treated ] / (V_c - V₀)_control * 100 Where V_c is the mean paw volume of the control group and V_t is the mean paw volume of the treated group.
Conclusion and Future Directions
This guide illustrates that the this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse libraries of 2-substituted oxazoles, which have demonstrated significant potential across critical therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.
The comparative data, while based on representative and hypothetical examples, underscores a crucial principle: subtle structural modifications at the 2-position can profoundly impact biological activity and target selectivity. Future research should focus on systematic SAR studies to optimize potency and drug-like properties. Promising lead compounds identified through the in vitro and in vivo screening protocols detailed here must undergo further rigorous preclinical evaluation, including pharmacokinetic profiling and toxicity assessments, to validate their potential for clinical development. The continued exploration of derivatives from this versatile precursor holds considerable promise for discovering next-generation medicines.
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The Ascendancy of 2-Dichloromethyl-oxazole: A Comparative Guide for the Modern Medicinal Chemist
A Senior Application Scientist's In-Depth Technical Guide to a Versatile Dihalomethyl Heterocycle
In the intricate tapestry of medicinal chemistry, the strategic incorporation of halogenated motifs is a well-established stratagem to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, dihalomethyl-substituted heterocycles have emerged as valuable building blocks, offering a unique combination of steric and electronic properties. While various dihalomethylated five- and six-membered rings have found their place in the synthetic chemist's toolbox, this guide illuminates the distinct advantages and practical applications of 2-dichloromethyl-oxazole, presenting it as a compelling alternative to its more commonplace counterparts.
This guide provides a comprehensive comparison of this compound with other dihalomethyl heterocycles, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and leverage the unique attributes of this versatile building block.
The Dihalomethyl Heterocycle Landscape: A Tale of Reactivity and Stability
Dihalomethyl groups, particularly the dichloromethyl moiety, serve as masked aldehydes or carboxylic acid precursors and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Their electron-withdrawing nature also significantly influences the reactivity of the parent heterocyclic ring. The choice of the heterocyclic core—be it an oxazole, thiazole, imidazole, or pyridine—profoundly impacts the overall physicochemical properties and synthetic utility of the molecule.
A Comparative Overview
| Heterocycle | Key Features | Advantages of the Oxazole Core |
| 2-Dichloromethyl-thiazole | More stable due to higher aromaticity.[1] The sulfur atom can influence binding interactions. | The oxazole oxygen can act as a hydrogen bond acceptor. Synthesis of the oxazole core can sometimes be more facile. |
| 2-Dichloromethyl-imidazole | The N-H proton allows for further functionalization. Can participate in hydrogen bonding as both a donor and acceptor. | Oxazoles are generally less basic than imidazoles, which can be advantageous in avoiding off-target interactions with acidic biopolymers. |
| 2-Dichloromethyl-pyridine | The six-membered ring offers a different spatial arrangement of substituents. The pyridine nitrogen is basic and can be a key interaction point. | The five-membered oxazole ring provides a more compact scaffold. The electronic properties of the oxazole may lead to different reactivity profiles in cross-coupling reactions. |
Unveiling the Synthetic Utility: Reactivity and Applications of this compound
The this compound moiety is a versatile synthetic intermediate, primarily owing to the reactivity of the dichloromethyl group and the influence of the oxazole ring.
Nucleophilic Substitution Reactions
The dichloromethyl group is susceptible to nucleophilic substitution, providing a pathway to a diverse array of functionalized 2-substituted oxazoles. The oxazole ring itself is relatively stable under many nucleophilic reaction conditions.[2]
Experimental Protocol: Synthesis of 2-(Alkyloxymethyl)-4,5-diphenyloxazoles
This protocol is adapted from the synthesis of related 2-(halomethyl)-oxazoles and their subsequent substitution reactions.[3]
Rationale: This experiment demonstrates the facility of nucleophilic substitution at the dichloromethyl group, a key reaction for derivatization. The use of a diaryl-substituted oxazole enhances stability and simplifies product characterization.
Caption: Workflow for the synthesis and nucleophilic substitution of 2-(dichloromethyl)-oxazole.
Materials:
-
2-Methyl-4,5-diphenyloxazole
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4)
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
Chlorination: To a solution of 2-methyl-4,5-diphenyloxazole in CCl4, add NCS and a catalytic amount of AIBN. Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield 2-(dichloromethyl)-4,5-diphenyloxazole.
-
Substitution: Dissolve 2-(dichloromethyl)-4,5-diphenyloxazole in anhydrous THF. Add a solution of the desired sodium alkoxide in THF dropwise at room temperature.
-
Reaction Monitoring and Workup: Stir the reaction mixture until completion (monitored by TLC). Quench the reaction with water and extract the product with a suitable organic solvent. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Expected Outcome: This two-step process allows for the efficient conversion of a readily available 2-methyloxazole into a variety of 2-alkoxymethyl derivatives, demonstrating the utility of the dichloromethyl intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
The 2-position of the oxazole ring is susceptible to metallation and subsequent cross-coupling reactions. The electron-withdrawing dichloromethyl group can influence the regioselectivity and efficiency of these transformations.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of a this compound Derivative
Rationale: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. This protocol illustrates how a 2-halo-oxazole bearing a dichloromethyl group can be selectively coupled, showcasing the compatibility of the dichloromethyl moiety with palladium catalysis.
Caption: General workflow for the Suzuki-Miyaura coupling of a 2-chloro-4-(dichloromethyl)oxazole.
Materials:
-
A suitable 2-halo-oxazole with a dichloromethyl group (synthesis may be required)
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent system (e.g., toluene and water)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: In a reaction vessel, combine the 2-halo-oxazole, arylboronic acid, palladium catalyst, and base.
-
Degassing and Solvent Addition: Purge the vessel with an inert gas (e.g., argon or nitrogen). Add the degassed solvent system.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification: Cool the reaction to room temperature, perform an aqueous workup, and extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Comparative Performance Data:
| Reaction Type | This compound Derivative | Alternative Dihalomethyl Heterocycle | Typical Yields | Comments |
| Nucleophilic Substitution | 2-(Dichloromethyl)-4,5-diphenyloxazole with NaOMe | 2-(Dichloromethyl)thiazole with NaOMe | Good to Excellent | Thiazoles can sometimes exhibit different reactivity due to the sulfur atom.[4] |
| Suzuki-Miyaura Coupling | 2-Chloro-4-(dichloromethyl)oxazole with Phenylboronic acid | 2-Chloro-4-(dichloromethyl)pyridine with Phenylboronic acid | Moderate to Good | The basicity of the pyridine nitrogen can influence the catalytic cycle. |
Case Study in Drug Discovery: The Advantage of the Dichloromethyl-Oxazole Moiety
While specific examples directly comparing the in-vivo performance of a drug candidate containing a this compound versus its other dihalomethyl heterocyclic analogs are proprietary and often not published, we can extrapolate from known structure-activity relationships (SAR).
The oxazole ring is a common motif in many biologically active compounds.[2] Its oxygen atom can act as a hydrogen bond acceptor, and the overall electronic nature of the ring can influence binding to target proteins. The dichloromethyl group, as a lipophilic and electron-withdrawing substituent, can enhance membrane permeability and modulate the pKa of nearby functional groups.
Consider a hypothetical kinase inhibitor where a 2-substituted oxazole occupies a key binding pocket. Replacing a simple methyl group with a dichloromethyl group could:
-
Increase Potency: The dichloromethyl group can form favorable interactions within the active site, such as halogen bonding, or induce a more favorable conformation of the inhibitor.
-
Improve Metabolic Stability: The C-H bonds of the dichloromethyl group are less susceptible to oxidative metabolism compared to a methyl or methylene group.
-
Modulate Physicochemical Properties: The increased lipophilicity can affect solubility and cell permeability.
The choice of the oxazole ring over a thiazole or imidazole in this hypothetical scenario might be driven by:
-
Hydrogen Bonding: The oxazole oxygen may form a crucial hydrogen bond that a thiazole sulfur or imidazole nitrogen cannot.
-
Basicity: The lower basicity of the oxazole compared to imidazole or pyridine could be critical to avoid unwanted interactions or improve selectivity.
Future Perspectives
The utility of this compound as a building block in medicinal chemistry is poised to grow as chemists continue to explore the chemical space of halogenated heterocycles. Further research into the development of efficient and scalable syntheses of variously substituted 2-dichloromethyl-oxazoles will be crucial. Moreover, detailed comparative studies on the reactivity, stability, and biological impact of this moiety in direct comparison with its isosteres will provide invaluable data for rational drug design.
By understanding the unique properties and synthetic versatility of this compound, researchers can unlock new avenues for the discovery and development of innovative therapeutics.
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Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). National Institutes of Health. [Link]
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Exploring the limits of inductive electron withdrawal in fused bicyclic azaheterocycles. (n.d.). Royal Society of Chemistry. [Link]
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The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (n.d.). MDPI. [Link]
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A Cost-Benefit Analysis of 2-Dichloromethyl-oxazole in Synthetic Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of reagents and synthetic pathways is a critical decision, balancing factors of cost, efficiency, scalability, and safety. This guide provides a comprehensive cost-benefit analysis of utilizing 2-(dichloromethyl)-oxazoles as synthetic intermediates, particularly as precursors to valuable 2-formyl-oxazoles. We will compare a synthetic route involving this reagent with established, alternative methods for accessing the same or similar target molecules.
Our analysis will center on the synthesis of 2-formyl-4,5-diphenyloxazole , a key intermediate for various pharmacologically active compounds. We will evaluate three distinct synthetic strategies:
-
The Dichloromethyl-oxazole Strategy: A proposed route involving the synthesis of 2-(dichloromethyl)-4,5-diphenyloxazole and its subsequent hydrolysis.
-
The Robinson-Gabriel Synthesis Strategy: A classic and robust method for oxazole formation, followed by functionalization to the aldehyde.
-
The Vilsmeier-Haack Formylation Strategy: A direct formylation approach on a suitable oxazole precursor.
Through detailed experimental protocols, cost comparisons, and an evaluation of the underlying chemical principles, this guide aims to provide the reader with the necessary insights to make informed decisions in their synthetic endeavors.
The Central Intermediate: 2-Formyl-4,5-diphenyloxazole
The 2-formyl-4,5-diphenyloxazole scaffold is a versatile building block. The aldehyde functionality serves as a handle for a wide array of subsequent transformations, including reductive aminations, Wittig reactions, and condensations, making it a valuable precursor in drug discovery programs. For instance, elaboration of this core can lead to compounds analogous to the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin.[1]
Synthetic Strategy 1: The 2-Dichloromethyl-oxazole Approach
The dichloromethyl group serves as a masked aldehyde. Its synthetic utility lies in its relative stability under various reaction conditions, followed by its conversion to a formyl group, typically via hydrolysis. This strategy involves the initial formation of the 2-(dichloromethyl)-oxazole followed by its conversion to the target aldehyde.
Proposed Synthesis of 2-(Dichloromethyl)-4,5-diphenyloxazole
While a direct, one-pot synthesis of 2-(dichloromethyl)-4,5-diphenyloxazole is not prominently described in the literature, a plausible and analogous method would be the reaction of an appropriate amide with a dichloromethylating agent. A more common approach to a related compound, 2-(chloromethyl)-oxazole, involves the reaction of 1-diazo-3-phenyl-2-propanone with chloroacetonitrile in the presence of a Lewis acid.[2] For our target molecule, a likely route would involve the reaction of benzoin-derived α-amino ketone with a reagent that can provide the dichloromethyl carbonyl chloride equivalent or a two-step process involving the formation of the corresponding amide followed by reaction with a chlorinating agent like phosphorus pentachloride.
Experimental Protocol: Synthesis and Hydrolysis of 2-(Dichloromethyl)-4,5-diphenyloxazole (Hypothetical)
Step 1: Synthesis of 2-(Dichloromethyl)-4,5-diphenyloxazole
To a solution of 2-acetamido-1,2-diphenylethanone (1.0 equiv) in a suitable anhydrous solvent, phosphorus pentachloride (2.2 equiv) is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, monitoring by TLC. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base. The crude product is extracted with an organic solvent, dried, and purified by column chromatography.
Step 2: Hydrolysis to 2-Formyl-4,5-diphenyloxazole
The purified 2-(dichloromethyl)-4,5-diphenyloxazole (1.0 equiv) is dissolved in a mixture of aqueous acid (e.g., formic acid or dilute HCl) and an organic co-solvent. The mixture is heated to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC. After cooling, the reaction is neutralized, and the product is extracted, dried, and purified.
Causality Behind Experimental Choices:
The use of phosphorus pentachloride (PCl₅) is a classic method for converting amides to the corresponding imidoyl chlorides, which in the case of a dichloromethyl amide precursor would be expected to cyclize to the dichloromethyl-oxazole. The subsequent acid-catalyzed hydrolysis is a standard method for converting gem-dihalides to aldehydes.[3]
Synthetic Strategy 2: The Robinson-Gabriel Synthesis and Subsequent Oxidation
This is a more traditional and well-documented approach. It involves the initial construction of a 2-methyl-4,5-diphenyloxazole, which is then halogenated and subsequently oxidized to the desired aldehyde.
Experimental Protocol: Robinson-Gabriel Synthesis and Oxidation
Step 1: Synthesis of 2-Methyl-4,5-diphenyloxazole [4]
A mixture of benzoin (1.0 equiv) and acetic anhydride (2.0 equiv) is heated to 140-150 °C. Ammonium acetate (1.5 equiv) is added portion-wise over 30 minutes. The reaction is maintained at this temperature for 2 hours. After cooling, the mixture is poured into water, and the precipitated solid is collected by filtration, washed, and recrystallized to yield 2-methyl-4,5-diphenyloxazole.
Step 2: Oxidation to 2-Formyl-4,5-diphenyloxazole [5]
While direct oxidation of the methyl group can be challenging, a common two-step sequence involves radical bromination followed by hydrolysis. Alternatively, oxidation of the corresponding 2-(hydroxymethyl)-4,5-diphenyloxazole, obtained from the 2-chloromethyl derivative, with an oxidant like Dess-Martin periodinane provides the aldehyde in good yield.[5]
Causality Behind Experimental Choices:
The Robinson-Gabriel synthesis is a robust, acid-catalyzed cyclodehydration of a 2-acylamino-ketone, which is formed in situ from benzoin and an amide source.[6][7] The subsequent functionalization of the 2-methyl group is a common strategy to introduce further functionality.
Synthetic Strategy 3: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] In this strategy, a suitable oxazole precursor is directly formylated.
Experimental Protocol: Vilsmeier-Haack Formylation of 4,5-Diphenyloxazole
Step 1: Synthesis of 4,5-Diphenyloxazole
A mixture of benzoin (1.0 equiv), formamide, xylene, and a catalytic amount of concentrated sulfuric acid is heated to reflux with azeotropic removal of water for 14 hours. After cooling and work-up, the crude product is purified to give 4,5-diphenyloxazole.
Step 2: Vilsmeier-Haack Formylation [10][11][12]
To a solution of 4,5-diphenyloxazole (1.0 equiv) in anhydrous DMF (10 equiv) at 0 °C, phosphorus oxychloride (POCl₃, 1.5 equiv) is added dropwise under an inert atmosphere. The reaction mixture is stirred at room temperature for 6-8 hours. The reaction is then quenched by pouring onto ice and neutralizing with an aqueous base (e.g., NaOH or NaOAc solution). The product is extracted with an organic solvent, dried, and purified by column chromatography to yield 2-formyl-4,5-diphenyloxazole.
Causality Behind Experimental Choices:
The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent, a chloroiminium salt, is the active electrophile. The oxazole ring is sufficiently electron-rich to undergo this reaction, typically at the C2 position.[13]
Data Presentation and Cost-Benefit Analysis
To provide a clear comparison, the following tables summarize the estimated costs of starting materials and a qualitative assessment of each synthetic route.
Table 1: Estimated Cost of Key Starting Materials and Reagents
| Reagent | Supplier Example & Purity | Price (USD) per Unit | Cost per Mole (USD, approx.) |
| Strategy 1: Dichloromethyl-oxazole | |||
| 2-(Dichloromethyl)-1,3-oxazole | ChemShuttle, 95% | $1196.00 / 1g | $181,768 |
| Phosphorus Pentachloride | P212121, >99.999% | $45.00 / 25g | $93.70 |
| Strategy 2: Robinson-Gabriel | |||
| Benzoin | Eden Botanicals | $141.75 / 16 oz | $12.50 |
| Chloroacetyl Chloride | Sigma-Aldrich, 98% | $85.60 / 500g | $19.35 |
| Strategy 3: Vilsmeier-Haack | |||
| Benzoin | Eden Botanicals | $141.75 / 16 oz | $12.50 |
| Phosphorus Oxychloride | Sigma-Aldrich, 99% | $58.20 / 250g | $22.30 |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich, >99.8% | ~$50 / 1L | $6.85 |
Note: Prices are based on currently available catalog data for research quantities and are subject to change. Bulk pricing for industrial applications would be significantly lower. The cost per mole is calculated based on the listed price and molecular weight.
Table 2: Comparative Analysis of Synthetic Strategies
| Parameter | Strategy 1: Dichloromethyl-oxazole | Strategy 2: Robinson-Gabriel | Strategy 3: Vilsmeier-Haack |
| Reagent Cost & Availability | Very High (for the oxazole); Moderate (for PCl₅). Limited commercial suppliers for the dichloromethyl oxazole. | Low to Moderate. Starting materials are common and inexpensive. | Low to Moderate. Reagents are common and inexpensive. |
| Reaction Conditions | Potentially harsh (PCl₅, reflux). | High temperatures for oxazole formation. | Mild to moderate temperatures. |
| Number of Steps | 2 (synthesis and hydrolysis). | 2-3 (oxazole formation, functionalization, oxidation). | 2 (oxazole synthesis, formylation). |
| Scalability | Potentially challenging due to cost and handling of PCl₅. | Readily scalable. | Readily scalable. |
| Safety & Handling | PCl₅ is highly corrosive and water-reactive, requiring specialized handling.[14][15][16] The toxicity of dichloromethyl-oxazoles is not well-documented but related compounds are hazardous.[17][18][19][20][21] | Acetic anhydride is corrosive. Standard laboratory precautions. | POCl₃ is corrosive and water-reactive. DMF is a reproductive toxin. Requires good ventilation. |
| Overall Yield | Hypothetical, but likely moderate to good. | Generally good to excellent. | Good to excellent. |
| Waste Generation | Phosphorous byproducts from PCl₅. | Standard organic waste. | Phosphorous byproducts and excess DMF. |
Visualization of Workflows and Mechanisms
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A Comparative Guide to the Stability of 2-Dichloromethyl-oxazole and Related Heterocyclic Scaffolds
Introduction
The oxazole ring is a cornerstone five-membered heterocycle in medicinal chemistry, forming the core scaffold of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure for designing bioactive molecules.[2] Among its many derivatives, 2-dichloromethyl-oxazole stands out as a versatile synthetic intermediate.[3] The dichloromethyl group at the C2 position serves as a reactive handle for introducing diverse functionalities through nucleophilic substitution, reduction, or elimination reactions.[3]
However, the very reactivity that makes this compound a valuable building block also raises critical questions about its stability. For researchers in drug development, understanding the stability profile of a synthetic intermediate is paramount to ensuring the integrity of synthetic pathways, the purity of the final active pharmaceutical ingredient (API), and the reliability of experimental data. This guide provides an in-depth comparison of the stability of this compound against its close structural analogs and other relevant heterocyclic systems. We will delve into the mechanistic underpinnings of its stability and provide robust, field-proven experimental protocols for its assessment.
The Oxazole Scaffold: An Overview of Inherent Stability
The stability of any substituted oxazole is fundamentally governed by the properties of the parent ring. The oxazole ring is aromatic, but less so than analogs like thiazole, giving it a distinct chemical character.[4]
-
Thermal Stability : The oxazole ring is generally considered to be thermally stable, often withstanding high temperatures without decomposition.[5][6] This robustness is a significant advantage in many synthetic applications that require heating.
-
Chemical Stability (pH) : The oxazole ring's stability is highly dependent on pH. It exhibits greater resistance to acidic conditions compared to furan but is susceptible to cleavage by strong acids.[4][7] Conversely, it is vulnerable to base-catalyzed hydrolysis, which can lead to ring-opening.[7][8] The C2 position is the most electron-deficient and, therefore, a prime target for nucleophilic attack, which often results in ring cleavage.[9][10]
-
Oxidative Stability : Oxazoles generally show low resistance to oxidation.[6][7] The ring can be cleaved by various oxidizing agents, with the C4 position being a common site of initial attack.[6][7] Photo-oxidation, particularly by singlet oxygen, is a well-documented degradation pathway that proceeds via a [4+2]-cycloaddition mechanism.[11]
-
Photostability : Exposure to UV light can induce photolysis, leading to rearrangement or the formation of oxidation products.[5][7] The photodissociation of the oxazole ring can lead to fragmentation into smaller, volatile molecules.[12]
The Influence of the 2-Halomethyl Substituent: A Head-to-Head Comparison
The introduction of a halomethyl group at the C2 position creates a potent electrophilic site, ideal for synthetic elaboration but also a potential point of instability. The stability of these compounds in nucleophilic substitution reactions is inversely related to their reactivity, which is dominated by the leaving group ability of the halide (Br > Cl).
2-(Halomethyl)-oxazoles are known to be reactive scaffolds that can be challenging to isolate due to decomposition.[13][14][15] The 2-bromomethyl analog is significantly more reactive than the 2-chloromethyl analog, making it more effective for reactions like the C-alkylation of carbanions but also inherently less stable.[16][17] this compound's stability is comparable to its monochloro counterpart, as the primary determinant of leaving group ability is the nature of the halogen atom itself, not the degree of halogenation on the methyl carbon.
| Feature | 2-Bromomethyl-oxazole | 2-Chloromethyl-oxazole | This compound |
| Relative Reactivity | High[16][17] | Moderate[17] | Moderate[3] |
| Relative Stability | Low[13][14] | Moderate[18] | Moderate |
| Leaving Group Ability | Excellent (Br⁻) | Good (Cl⁻) | Good (Cl⁻) |
| Primary Use | Rapid nucleophilic substitutions under mild conditions[16] | Versatile intermediate for a broad range of nucleophiles[17][18] | Precursor for aldehydes, or for introducing the -CHCl₂ moiety[3] |
Broader Context: Comparison with Other Heterocyclic Systems
To fully appreciate the stability profile of this compound, it is useful to compare it with other five-membered heterocyclic systems. Each ring's unique heteroatom composition imparts distinct stability characteristics.
| Heterocycle | Key Stability Features | Comparison to Oxazole |
| Isoxazole | Isomeric to oxazole. Also susceptible to base-catalyzed ring-opening.[8] | Similar susceptibility to basic hydrolysis. Stability is highly dependent on substituent positions. |
| Thiazole | The sulfur analog. Generally considered more aromatic and stable than oxazole. | More robust and less prone to hydrolytic ring cleavage. |
| Imidazole | Contains two nitrogen atoms. Significantly more basic (pKa of conjugate acid ≈ 7) than oxazole (pKa ≈ 0.8).[9] | The second nitrogen atom imparts greater stability and different reactivity patterns. Less susceptible to the same ring-opening pathways. |
| Benzoxazole | Fused benzene ring. Thermally less stable than its benzothiazole and benzimidazole counterparts.[19] | The oxygen heteroatom appears to be a point of relative thermal instability compared to sulfur or nitrogen in these fused systems.[19] |
Experimental Design for Stability Assessment
A definitive assessment of stability requires rigorous experimental testing under controlled stress conditions. This process, known as forced degradation, is essential for identifying potential degradation products and developing stability-indicating analytical methods.[20][21]
Causality in Experimental Design
The choice of stress conditions is not arbitrary. We select conditions (acid, base, oxidant, heat, light) that mimic potential environmental exposures during synthesis, formulation, and storage, thereby accelerating degradation pathways that might occur over a much longer timescale.[20][22] The goal is to induce a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[23] The use of a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is critical. Such a method must be able to resolve the parent compound from all significant degradation products, ensuring trustworthy and accurate quantification.[24]
Protocol 1: pH-Dependent Hydrolytic Stability
This protocol assesses the compound's susceptibility to acid- and base-catalyzed hydrolysis.
Methodology:
-
Buffer Preparation : Prepare a series of buffers, such as 0.1 M HCl (acidic), phosphate-buffered saline (PBS, pH 7.4, neutral), and 0.1 M NaOH (basic).[25]
-
Sample Preparation : Prepare a stock solution of this compound in a non-reactive organic solvent (e.g., acetonitrile).
-
Incubation : Dilute the stock solution into each buffer to a final concentration of approximately 20-50 µg/mL. Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).[25]
-
Time Points : Withdraw aliquots at specified intervals (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Analysis : Immediately quench the reaction if necessary (e.g., by neutralizing the pH) and analyze the samples by a validated stability-indicating LC-MS method.
-
Data Analysis : Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Determine the degradation rate constant and half-life at each pH condition.[7]
Caption: Workflow for pH-dependent hydrolytic stability testing.
Protocol 2: Thermal Stability via Thermogravimetric Analysis (TGA)
TGA measures changes in mass as a function of temperature, providing a clear indication of when a compound begins to decompose.[26][27]
Methodology:
-
Sample Preparation : Place a small, accurately weighed amount of the solid sample (e.g., 5-10 mg) into a TGA crucible (typically ceramic or platinum).[28]
-
Instrument Setup : Place the crucible in the TGA instrument.
-
Heating Program : Heat the sample under a controlled atmosphere (typically inert, e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 40 °C to 600 °C).[28][29]
-
Data Acquisition : Continuously record the sample mass as a function of temperature.
-
Data Analysis : Analyze the resulting TGA curve to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. The first derivative of the TGA curve (DTG curve) can be used to identify the temperature of maximum decomposition rate.[26]
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Mechanistic Insights into Degradation
Understanding the likely degradation pathways is crucial for predicting and mitigating instability. For substituted oxazoles, two pathways are particularly relevant.
Hydrolytic Ring Cleavage
Under basic conditions, the oxazole ring is susceptible to nucleophilic attack by a hydroxide ion, typically at the C2 position. This leads to ring-opening and the formation of an α-acylamino ketone or a related structure.[7] This pathway is a primary concern for stability in aqueous basic solutions.
Caption: Base-catalyzed hydrolytic degradation of the oxazole ring.
Photo-Oxidative Decomposition
In the presence of light and oxygen, singlet oxygen (¹O₂) can be generated. As a potent electrophile, it readily attacks the electron-rich oxazole ring in a [4+2]-cycloaddition reaction across the C2 and C5 positions. This forms an unstable bicyclic endoperoxide intermediate, which rapidly decomposes into various smaller fragments.[11]
Caption: Photo-oxidative degradation pathway of the oxazole ring.
Conclusion
This compound is a valuable and reactive intermediate whose stability profile is a composite of the inherent characteristics of the oxazole ring and the reactivity of its dichloromethyl substituent. While the oxazole core provides good thermal stability, it is susceptible to degradation under basic, oxidative, and photolytic conditions. Compared to its halo-analogs, its stability is moderate, significantly greater than the highly reactive 2-bromomethyl-oxazole and comparable to 2-chloromethyl-oxazole. For researchers and drug development professionals, a thorough understanding of these stability characteristics, validated through rigorous experimental protocols like those outlined here, is essential for the successful application of this versatile building block in complex synthetic campaigns.
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A Comparative Guide to the Validation of Analytical Methods for 2-(Dichloromethyl)-oxazole Purity
This guide provides an in-depth comparison of analytical methodologies for the validation of purity assays for 2-(Dichloromethyl)-oxazole, a critical intermediate in pharmaceutical synthesis. As drug development professionals, ensuring the purity of starting materials and intermediates is not merely a procedural step but a foundational requirement for the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond rote protocol recitation to explore the causal-driven decisions essential for developing robust, reliable, and compliant analytical methods. We will dissect and compare the two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—providing the technical rationale and experimental frameworks necessary for their validation in accordance with international regulatory standards.
The Analytical Imperative: Why Method Validation for 2-(Dichloromethyl)-oxazole is Critical
2-(Dichloromethyl)-oxazole is a halogenated heterocyclic compound. Its reactive dichloromethyl group makes it a valuable synthon but also susceptible to degradation and a potential carrier of process-related impurities. An uncharacterized impurity profile can have profound consequences, potentially introducing genotoxic impurities or affecting the yield and purity of subsequent synthetic steps.
Therefore, the objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1]. For a purity assay, this means the method must be selective for the main compound, sensitive to trace-level impurities, and consistently accurate and precise over a specified concentration range. This guide is grounded in the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which provides a harmonized framework for demonstrating a method's suitability[1][2][3][4].
Strategic Method Selection: HPLC vs. GC
The choice between HPLC and GC is the first critical decision in method development and is dictated by the physicochemical properties of the analyte and its potential impurities.
-
Gas Chromatography (GC): GC is an ideal technique for analytes that are volatile and thermally stable. Given its relatively low molecular weight, 2-(Dichloromethyl)-oxazole is amenable to GC analysis. The primary advantage of GC, particularly when coupled with a Flame Ionization Detector (FID), is its high resolution for volatile compounds and uniform response factor for hydrocarbons, simplifying quantification. When coupled with a Mass Spectrometer (MS), GC-MS offers unparalleled specificity and is a powerful tool for the structural elucidation of unknown impurities[5][6].
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry due to its versatility.[7][8] It does not require the analyte to be volatile, only soluble in the mobile phase. This is a significant advantage when dealing with potential impurities that may be non-volatile starting materials, polymeric by-products, or degradation products (e.g., the hydrolyzed hydroxymethyl derivative). Reversed-phase HPLC with UV detection is the most common configuration for purity analysis of aromatic, UV-absorbing compounds like 2-(Dichloromethyl)-oxazole.[9][10]
Causality of Choice: While GC is a viable option, an HPLC method is often preferred for pharmaceutical intermediates for two key reasons:
-
Impurity Profile Scope: HPLC can detect a broader range of potential impurities, including non-volatile and thermally labile compounds, making it inherently more suitable for developing a comprehensive, stability-indicating method.[7][11]
-
Robustness in QC: HPLC systems are ubiquitous in pharmaceutical quality control (QC) labs and the methods are generally considered highly robust and transferable between laboratories.
This guide will detail the validation process for both techniques, providing a direct comparison of their performance.
The Validation Workflow: A Visual Overview
The process of analytical method validation follows a logical sequence of experiments designed to test the method's performance characteristics. Each step builds upon the last, creating a self-validating system that ensures data integrity.
Caption: High-level workflow for analytical method validation.
Part 1: Validation of a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and excipients.[8][10] Forced degradation studies are therefore a cornerstone of validation, particularly for the Specificity parameter.
Experimental Protocol: HPLC Method Validation
Representative Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic; 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
1. Specificity (including Forced Degradation)
-
Expertise & Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. We must prove that the peak for 2-(Dichloromethyl)-oxazole is pure and not co-eluted with any impurity or degradant. Forced degradation studies intentionally stress the sample to generate these potential interferents.[7] The conditions (acid, base, oxidation, heat, light) are chosen to simulate potential manufacturing and storage conditions.
-
Protocol:
-
Prepare Solutions: Create solutions of 2-(Dichloromethyl)-oxazole (~100 µg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add 1N HCl, heat at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH, leave at room temperature for 2 hours. Neutralize before injection.
-
Oxidation: Add 3% H₂O₂, leave at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then dissolve.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Inject the unstressed sample, a blank, and all stressed samples.
-
Trustworthiness Check: Use a photodiode array (PDA) detector to perform peak purity analysis on the main peak in all chromatograms. The purity angle should be less than the purity threshold, confirming no co-elution.
-
2. Linearity and Range
-
Expertise & Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response. The range is the interval over which this relationship is established to be accurate and precise. For a purity assay, the range typically spans 80% to 120% of the target concentration.[1][12]
-
Protocol:
-
Prepare a stock solution of 2-(Dichloromethyl)-oxazole reference standard.
-
Perform serial dilutions to create at least five concentration levels spanning the desired range (e.g., 80, 90, 100, 110, 120 µg/mL for a 100 µg/mL target).
-
Inject each concentration in triplicate.
-
Trustworthiness Check: Plot a graph of mean peak area versus concentration. Calculate the linear regression equation (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.999.
-
3. Accuracy (Recovery)
-
Expertise & Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by a recovery study, where a known amount of analyte is "spiked" into a blank matrix or a sample of known concentration. The recovery of the spiked amount is then calculated. A typical acceptance criterion for drug substance accuracy is 99.0% to 101.0% recovery.[12]
-
Protocol:
-
Prepare solutions at three concentration levels across the range (e.g., 80%, 100%, 120%).
-
For each level, prepare three replicate samples by spiking a known amount of reference standard into a blank solution.
-
Analyze the samples and calculate the percentage recovery using the formula: (Measured Amount / Spiked Amount) * 100.
-
Trustworthiness Check: The mean recovery at each level should be within the acceptance criteria, and the relative standard deviation (%RSD) of the replicate preparations should be ≤ 2%.
-
Caption: Experimental workflow for Accuracy determination.
4. Precision (Repeatability & Intermediate Precision)
-
Expertise & Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.
-
Repeatability (Intra-assay precision): Precision over a short interval under the same conditions.
-
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment. This demonstrates the method's capacity to deliver consistent results under expected variations.
-
-
Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.
-
Intermediate Precision: Repeat the process with another six samples on a different day, with a different analyst or on a different HPLC system.
-
Trustworthiness Check: Calculate the %RSD for the first set of six results (Repeatability). Then, calculate the %RSD for all twelve results from both days combined (Intermediate Precision). The %RSD should be ≤ 2.0%.
-
5. Detection Limit (LOD) and Quantitation Limit (LOQ)
-
Expertise & Causality:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOQ is critical for impurity quantification.
-
-
Protocol:
-
These are typically determined based on the standard deviation of the response and the slope of the calibration curve from the linearity study.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines.
-
Where S = the mean slope of the calibration curve.
-
-
Trustworthiness Check: Prepare a solution at the calculated LOQ concentration and inject it multiple times (e.g., n=6). The precision (%RSD) should be acceptable (typically ≤ 10%), and the accuracy should be verified.
-
6. Robustness
-
Expertise & Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Example variations:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5°C (25°C and 35°C).
-
Mobile Phase Composition: ± 2% absolute (e.g., 58:42 and 62:38 ACN:H₂O).
-
-
Trustworthiness Check: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the assay results should not significantly change.
-
Part 2: Validation of a GC-FID Method
For GC, the validation parameters are the same, but the experimental context changes. Derivatization is generally not required for this analyte, but thermal stability is a key consideration.
Experimental Protocol: GC Method Validation
Representative Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector: FID at 280°C
-
Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 220°C, hold for 2 min.
-
Injection: 1 µL, split ratio 50:1
The protocols for Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness follow the same principles as the HPLC method, substituting GC injections for HPLC injections and using appropriate concentration ranges and robustness parameter variations (e.g., varying oven ramp rate, carrier gas flow rate).
Specificity in GC:
-
Expertise & Causality: For GC, specificity is assessed by analyzing blanks and spiked samples. The key risk is the thermal degradation of the analyte in the hot injector port, which could create artifact peaks.
-
Protocol:
-
Inject a blank solvent to ensure no interfering peaks from the system.
-
Analyze a sample of 2-(Dichloromethyl)-oxazole.
-
If available, inject known related impurities to confirm they are resolved from the main peak.
-
Trustworthiness Check: To confirm that peaks are not due to on-column degradation, inject the sample at a lower injector temperature. The impurity profile should remain consistent. For definitive peak identification and purity assessment, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard.
-
Performance Comparison: HPLC vs. GC
The following table summarizes representative validation data for the two methods, allowing for an objective comparison.
| Validation Parameter | HPLC-UV Method | GC-FID Method | Rationale for Performance |
| Specificity | Peak Purity > 99.5% for all forced degradation samples. | Baseline resolution from known impurities. | HPLC with PDA provides superior, direct evidence of peak purity. GC-MS would be required for comparable confidence. |
| Linearity (R²) | 0.9998 | 0.9995 | Both methods demonstrate excellent linearity. |
| Range | 80 - 120 µg/mL | 80 - 120 µg/mL | The range is defined by the intended use of the assay. |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.9% - 101.1% | Both methods show high accuracy, well within typical acceptance criteria. |
| Precision (%RSD) | |||
| - Repeatability | 0.45% | 0.68% | HPLC often exhibits slightly better injection precision than split injection GC. |
| - Intermediate | 0.72% | 0.95% | Both methods are highly precise and suitable for QC. |
| LOQ | 0.1 µg/mL (0.1%) | 0.05 µg/mL (0.05%) | GC-FID can be extremely sensitive for volatile compounds, potentially offering a lower LOQ for trace impurity analysis. |
| Robustness | Passed | Passed | Both methods are robust when developed correctly. |
Conclusion and Recommendations
Both HPLC-UV and GC-FID are capable of producing validated, reliable methods for determining the purity of 2-(Dichloromethyl)-oxazole.
-
The GC-FID method offers the advantage of potentially lower quantitation limits, making it an excellent choice for trace impurity analysis, especially if the impurities are known to be volatile and thermally stable. For investigational work, GC-MS is invaluable for identifying unknown volatile impurities.
-
The HPLC-UV method , however, stands out as the more comprehensive and robust choice for a routine quality control environment. Its ability to detect a wider polarity range of potential impurities and degradation products makes it inherently superior for developing a true stability-indicating assay . The use of a PDA detector provides an integrated, powerful tool for ensuring peak purity, which is a critical aspect of trustworthiness in a regulated environment.
For drug development professionals, the recommendation is to develop and validate an HPLC-UV method as the primary release test due to its broader applicability and alignment with standard pharmaceutical QC practices. A complementary GC-MS method should be considered for characterizing the impurity profile during process development and for identifying any volatile unknowns. This dual-pronged approach provides the highest level of analytical certainty, ensuring the quality and consistency of this critical synthetic intermediate.
References
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Sahoo CK, Sudhakar M, Sahoo NK, Rao SRM, Panigrahy UP (2018) Validation of Analytical Methods: A Review. Int J Chromatogr Sep Tech: IJCST-112. [Link]
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Pharma Knowledge Centre (2024). ICH Q2 Validation of Analytical Procedures. [Link]
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Semantic Scholar (2019). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
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U.S. Food and Drug Administration (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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National Institutes of Health (NIH), National Center for Biotechnology Information (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link]
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ResearchGate (2011). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
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ResearchGate (2021). Synthetic approaches for oxazole derivatives: A review. [Link]
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Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
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Organic Chemistry Portal (n.d.). Synthesis of 1,3-oxazoles. [Link]
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IRJPMS (2024). Stability Indicating HPLC Method Development: A Review. [Link]
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Beilstein Journal of Organic Chemistry (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. [Link]
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European Medicines Agency (EMA) (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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National Institutes of Health (NIH), National Center for Biotechnology Information (2022). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. [Link]
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National Institutes of Health (NIH), National Center for Biotechnology Information (2005). Methodology for the Synthesis of Substituted 1,3-Oxazoles. [Link]
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IJRPC (2015). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. [Link]
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LCGC International (2024). Are You Sure You Understand USP <621>?. [Link]
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Journal of Food and Drug Analysis (2001). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
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Journal of Applied Pharmaceutical Science (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. [Link]
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National Institutes of Health (NIH), National Center for Biotechnology Information (2012). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. [Link]
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Agilent (n.d.). Understanding the Latest Revisions to USP <621>. [Link]
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Starodub (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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The Synthetic Utility of 2-Dichloromethyl-oxazole: A Comparative Guide
For the discerning researcher in organic synthesis and drug development, the selection of a building block is a critical decision that dictates the efficiency, regioselectivity, and overall success of a synthetic campaign. The oxazole ring is a privileged scaffold, central to a vast array of natural products and pharmaceuticals.[1] Consequently, methods for its targeted functionalization are of paramount importance. This guide provides an in-depth technical comparison of 2-dichloromethyl-oxazole as a precursor for target molecules, evaluating its efficacy against established alternative synthetic strategies.
Core Reactivity: The Dichloromethyl Group as a Versatile Synthon
This compound is a stable, yet highly reactive, building block. Its synthetic potential is rooted in the dual nature of the dichloromethyl group, which acts primarily as a masked aldehyde (a formyl group equivalent) but also presents opportunities for nucleophilic substitution.
Mechanistic Insight: Hydrolysis to Oxazole-2-carbaldehyde
The most prominent application of this compound is its conversion to oxazole-2-carbaldehyde. This transformation proceeds via a classic gem-dihalide hydrolysis mechanism. The process is typically initiated by water, often under acidic or basic catalysis, and proceeds through a transient hemiacetal-like intermediate which rapidly eliminates HCl to furnish the final aldehyde.
The causality behind this choice of precursor is clear: it installs a C2-substituent with a precise oxidation state, which can be unmasked under relatively mild conditions without affecting other sensitive functional groups on the oxazole core or its substituents.
Caption: Mechanism of Hydrolysis.
Comparative Analysis: Synthesis of Oxazole-2-carbaldehydes
The synthesis of oxazole-2-carbaldehydes is a key transformation for introducing further molecular complexity. Here, we compare the this compound strategy with the primary alternative: the Vilsmeier-Haack formylation.
Method 1: The this compound (DCMO) Strategy
This is a two-step conceptual approach:
-
Synthesis: Formation of the this compound core. This can be achieved through various heterocyclic construction methods where the dichloromethyl moiety is carried through from the starting materials.
-
Hydrolysis: Conversion of the dichloromethyl group to the aldehyde, as described above.
This method offers unparalleled regioselectivity . The formyl group is unambiguously generated at the C2 position, dictated by the structure of the starting material.
Method 2: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] It involves the reaction of an oxazole with a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] This is an electrophilic aromatic substitution, and its success is critically dependent on the electronic properties of the oxazole ring.[4]
Caption: Comparative Synthetic Workflows.
Data-Driven Performance Comparison
| Feature | This compound (DCMO) Strategy | Vilsmeier-Haack Reaction | Rationale & Field Insights |
| Regioselectivity | Excellent (C2 only) | Variable | The DCMO method provides absolute regiocontrol. Vilsmeier-Haack targets the most electron-rich position; for oxazoles, this can be C4 or C5 depending on substitution, potentially leading to isomeric mixtures.[5] |
| Substrate Scope | Broad | Limited to Electron-Rich Oxazoles | The DCMO hydrolysis is largely insensitive to the electronic nature of other ring substituents. The Vilsmeier-Haack reaction is an electrophilic substitution and fails on electron-deficient or deactivated oxazole rings.[4] |
| Reaction Conditions | Hydrolysis: Mild (aq. acid or base) | Harsh (POCl₃, anhydrous) | The Vilsmeier reagent is moisture-sensitive and corrosive. The subsequent hydrolysis of the intermediate iminium salt is robust, but the initial formylation step requires stringent anhydrous conditions.[6] |
| Key Advantage | Unambiguous C2-Formylation | Direct C-H Functionalization | Ideal for substrates where other positions are blocked or deactivated, or when the oxazole ring itself is electron-poor. |
| Key Limitation | Requires synthesis of the DCMO precursor | Poor regiocontrol on unbiased substrates | The primary challenge is the accessibility of the starting dichloromethylated compound. |
Nucleophilic Substitution: A Gateway to C2-Functionalization
While hydrolysis is its primary use, the dichloromethyl group can also engage in nucleophilic substitution. However, its reactivity is lower than its monohalogenated counterparts, 2-chloromethyl- and 2-bromomethyl-oxazoles, which are excellent scaffolds for synthetic elaboration at the C2 position.[7]
Displacing one of the chlorine atoms from this compound with a nucleophile (e.g., an amine or alkoxide) is feasible but may require more forcing conditions than the analogous reaction with 2-chloromethyl-oxazole. Displacing the second chlorine atom to form a disubstituted product is significantly more challenging due to steric hindrance and electronic effects.
For synthesizing C2-alkylamino or C2-alkoxy-methyl oxazoles, 2-chloromethyl-oxazole or the more reactive 2-bromomethyl-oxazole are generally superior choices, offering faster reactions and higher yields under milder conditions.[7] The dichloromethyl derivative should be considered when the target is a C2-dithioacetal or a related gem-disubstituted species not easily accessible otherwise.
Experimental Protocols: A Self-Validating System
The trustworthiness of a synthetic method lies in its reproducibility. The following protocols are designed as self-validating systems, with clear steps and expected outcomes.
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the dichloromethyl group into a formyl group, a cornerstone application of the title reagent.
Objective: To synthesize oxazole-2-carbaldehyde.
Materials:
-
This compound (1.0 eq)
-
Formic Acid (88-98%)
-
Water
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in a 1:1 mixture of formic acid and water (approx. 0.2 M concentration).
-
Heating: Heat the reaction mixture to reflux (approx. 100-110 °C). Causality: The heat provides the necessary activation energy for the hydrolysis, while formic acid can act as a mild acid catalyst.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oxazole-2-carbaldehyde.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Vilsmeier-Haack Formylation of an Electron-Rich Oxazole (Comparative)
This protocol serves as a benchmark for the primary alternative method.
Objective: To synthesize a 4-formyl-oxazole derivative from a 2,5-disubstituted oxazole.
Materials:
-
2,5-Disubstituted Oxazole (e.g., 2,5-diphenyloxazole) (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (solvent and reagent)
-
Sodium Acetate, aqueous solution
-
Dichloromethane (DCM)
Procedure:
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF to 0 °C. Add POCl₃ dropwise with vigorous stirring over 30 minutes, maintaining the temperature below 10 °C. Stir the resulting solution (the Vilsmeier reagent) for an additional 30 minutes at 0 °C. Trustworthiness: Pre-formation of the Vilsmeier reagent at low temperature is crucial for preventing decomposition and ensuring reactivity.
-
Addition of Substrate: Add a solution of the 2,5-disubstituted oxazole in anhydrous DMF dropwise to the cold Vilsmeier reagent.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60-70 °C for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Hydrolysis: Cool the reaction mixture to 0 °C and quench by slowly pouring it onto crushed ice. Add a saturated aqueous solution of sodium acetate until the mixture is basic (pH > 8) to hydrolyze the intermediate iminium salt.
-
Extraction: Extract the aqueous mixture with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the formylated product.[6]
Conclusion
This compound emerges as a highly effective, specialized reagent for the synthesis of target molecules, particularly oxazole-2-carbaldehydes . Its principal advantage lies in the absolute regiocontrol it offers, a feature that is often challenging to achieve with classical C-H activation methods like the Vilsmeier-Haack reaction. While its utility in nucleophilic substitutions is surpassed by its monohalogenated cousins, it remains a strategic choice when the target is the C2-aldehyde of an electron-poor or sterically complex oxazole. For researchers and drug development professionals, understanding the distinct advantages and limitations of this building block allows for more logical and efficient synthetic planning, ultimately accelerating the path to novel molecular entities.
References
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Cornforth, J. W.; Fawaz, E.; Goldsworthy, L. J.; Robinson, Robert (1949). "330. A synthesis of acylamidomalondialdehydes". Journal of the Chemical Society, 1549. [Link]
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Vedejs, E., & Luchetta, L. M. (2010). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Organic Letters, 12(19), 4474–4476. [Link]
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Cornforth, J. W., & Cornforth, R. H. (1949). Mechanism and Extension of the Fischer Oxazole Synthesis. Journal of the Chemical Society, 1028. [Link]
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Dounay, A. B., & Wipf, P. (2009). A direct conversion of oxazoles into imidazoles. Organic & Biomolecular Chemistry, 7(10), 2039-2042. [Link]
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Vedejs, E., & Luchetta, L. M. (2010). Methodology for the Synthesis of Substituted 1,3-Oxazoles. ChemInform, 41(52). [Link]
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Potkin, V. I., et al. (2012). Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. Russian Journal of Organic Chemistry, 48(10), 1475-1479. [Link]
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Rees, C. W., & Smithen, C. E. (1964). Mechanism of heterocyclic ring expansions. Part III. Reaction of pyrroles with dichlorocarbene. Journal of the Chemical Society C: Organic, 928-937. [Link]
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Rees, C. W., & Smithen, C. E. (1964). Mechanism of heterocyclic ring expansions. Part V. Base-catalysed rearrangement of 2-dichloromethyl-2,5-dimethyl-2H-pyrrole and related compounds. Journal of the Chemical Society C: Organic, 937-942. [Link]
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Liu, F., & Du, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
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Turchi, I. J. (Ed.). (2009). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Heterocyclic Communications, 15(5-6), 365-372. [Link]
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Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters, 12(16), 3614–3617. [Link]
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Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 273-289. [Link]
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Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 273-289. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Patil, S. B., & Patil, P. G. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 2(11), 2795-2803. [Link]
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Wikipedia contributors. (2023, December 1). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]
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J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
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Chen, C. H., et al. (2012). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 2(1), 17-23. [Link]
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Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(1-s), 218-228. [Link]
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Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 273-289. [Link]
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Wu, H., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(2), 1234–1245. [Link]
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The Organic Chemistry Tutor. (2023). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]
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BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]
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Khaliullin, F. A., et al. (2007). Reactions of thiiranes with NH-heterocycles 1. An investigation of the reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole. Chemistry of Heterocyclic Compounds, 43(1), 74-80. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Dichloromethyl-oxazole and its Derivatives
Introduction: The Oxazole Scaffold and the Versatility of the Dichloromethyl Group
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a vast array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This has established the oxazole motif as a "privileged scaffold" for the rational design of novel therapeutic agents. At the forefront of synthetic utility is 2-Dichloromethyl-oxazole, a versatile building block where the reactive dichloromethyl group serves as a synthetic handle for extensive molecular elaboration.[4][5] The reactivity of the C-Cl bonds allows for nucleophilic substitutions, reductions, and eliminations, enabling the generation of diverse chemical libraries for drug discovery.
This guide provides an in-depth spectroscopic comparison of this compound and its key derivatives. As Senior Application Scientists, our goal is not merely to present data but to explain the causality behind the observed spectral characteristics. Understanding these spectroscopic signatures is paramount for unambiguous structural confirmation, reaction monitoring, and quality control in a research and development setting. We will explore how subtle changes in molecular architecture are reflected in NMR, IR, Mass, and UV-Vis spectra, supported by validated experimental protocols.
Spectroscopic Characterization Workflow
A robust and systematic approach is critical for the unambiguous characterization of newly synthesized compounds. The following workflow represents a validated, multi-technique strategy to ensure structural integrity.
Caption: General workflow for synthesis and spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Principle & Rationale: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For oxazole derivatives, ¹H NMR confirms the substitution pattern on the heterocyclic ring and provides information about the electronic environment of each proton. The dichloromethyl proton (-CHCl₂) provides a unique singlet whose chemical shift is highly sensitive to its environment. ¹³C NMR complements this by identifying every unique carbon atom, including the quaternary carbons of the oxazole ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve optimal homogeneity. Tune and match the probe for the appropriate nuclei (¹H and ¹³C).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment involves 16-64 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale to the TMS peak.
Spectroscopic Comparison
The introduction of substituents dramatically alters the NMR spectra. The dichloromethyl group is strongly electron-withdrawing, which deshields adjacent protons.
-
This compound (Parent): The proton of the -CHCl₂ group is expected to appear as a sharp singlet significantly downfield, typically in the range of δ 6.5-7.5 ppm. The protons on the oxazole ring at positions 4 and 5 will also have characteristic chemical shifts.[6]
-
Derivative A (4,5-Dimethyl-2-Dichloromethyl-oxazole): The signals for H-4 and H-5 will be absent. Instead, two new singlets corresponding to the two methyl groups will appear upfield (typically δ 2.0-2.5 ppm). The -CHCl₂ proton signal may experience a slight upfield shift due to the electron-donating nature of the methyl groups.
-
Derivative B (2-Methyl-oxazole): This derivative results from the complete reduction of the dichloromethyl group. The characteristic -CHCl₂ singlet will be replaced by a new singlet for the C2-methyl group, appearing much further upfield (around δ 2.5 ppm).
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm in CDCl₃) |
| This compound | ~7.8 (s, 1H, H-5), ~7.3 (s, 1H, H-4), ~6.8 (s, 1H, -CHCl₂) | ~162 (C2), ~155 (C5), ~128 (C4), ~65 (-CHCl₂) |
| Derivative A | ~6.7 (s, 1H, -CHCl₂), ~2.4 (s, 3H, C5-CH₃), ~2.2 (s, 3H, C4-CH₃) | ~161 (C2), ~148 (C5), ~135 (C4), ~64 (-CHCl₂), ~12 (C5-CH₃), ~10 (C4-CH₃) |
| Derivative B | ~7.6 (d, 1H, H-5), ~7.1 (d, 1H, H-4), ~2.5 (s, 3H, -CH₃) | ~160 (C2), ~152 (C5), ~125 (C4), ~14 (-CH₃) |
Infrared (IR) Spectroscopy: Probing Functional Groups
Principle & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The dichloromethyl group has characteristic C-H and C-Cl stretching vibrations. The oxazole ring itself displays a unique fingerprint of C=N, C=C, and C-O-C stretches. This technique is invaluable for confirming the presence or transformation of the dichloromethyl moiety.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the ambient atmosphere.
-
Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the purified sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain the spectrum.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Spectroscopic Comparison
-
C-Cl Vibrations: The dichloromethyl group is expected to show C-Cl stretching bands in the 800-700 cm⁻¹ region.[7][8] The presence of two chlorine atoms often leads to both symmetric and antisymmetric stretching modes.[8]
-
Oxazole Ring Vibrations: The oxazole ring characteristically exhibits a C=N stretch around 1650-1590 cm⁻¹, a C=C stretch near 1500 cm⁻¹, and C-O-C stretching vibrations in the 1300-1000 cm⁻¹ range.[9][10]
-
Derivative C (2-Azidomethyl-oxazole): If the chlorine atoms are substituted by an azide group, the strong, sharp absorption characteristic of the azide (N₃) antisymmetric stretch will appear prominently around 2100 cm⁻¹. The C-Cl bands will disappear, providing definitive evidence of the substitution.
| Compound | Key IR Absorptions (ṽ, cm⁻¹) |
| This compound | ~3100 (C-H, oxazole), ~3000 (C-H, -CHCl₂), ~1620 (C=N), ~1510 (C=C), ~1150 (C-O-C), ~750 (C-Cl) |
| Derivative B (2-Methyl-oxazole) | ~3100 (C-H, oxazole), ~2950 (C-H, -CH₃), ~1620 (C=N), ~1510 (C=C), ~1150 (C-O-C). Absence of ~750 (C-Cl). |
| Derivative C | ~3100 (C-H, oxazole), ~2980 (C-H, -CH₂-), ~2100 (N₃ stretch) , ~1620 (C=N), ~1510 (C=C), ~1150 (C-O-C). Absence of ~750 (C-Cl). |
Mass Spectrometry (MS): Confirming Molecular Weight and Halogenation
Principle & Rationale: MS provides the exact molecular weight and elemental formula of a compound. For halogenated compounds, it offers an additional layer of confirmation through isotopic patterns. Chlorine has two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). A molecule containing two chlorine atoms, like this compound, will exhibit a unique M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 9:6:1, which is an unmistakable signature.[11][12]
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Spectroscopic Comparison
The isotopic pattern is the most telling feature for these compounds in MS.
Caption: Expected MS isotopic cluster for a dichlorinated compound.
| Compound | Molecular Formula | Calculated M.W. | Key MS Features (m/z) and Isotopic Pattern |
| This compound | C₄H₃Cl₂NO | 150.98 | [M+H]⁺ Cluster: 152, 154, 156 (Ratio ~9:6:1). High-resolution MS confirms C₄H₄Cl₂NO⁺. |
| Derivative B (2-Methyl-oxazole) | C₄H₅NO | 83.09 | [M+H]⁺: 84. Single peak, no Cl pattern. |
| 2-Chloromethyl-oxazole | C₄H₄ClNO | 117.53 | [M+H]⁺ Cluster: 118, 120 (Ratio ~3:1). Confirms presence of one chlorine atom. |
UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
Principle & Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the extent of conjugation and the nature of the substituents on the oxazole ring. While less structurally informative than NMR, it is a valuable tool for quantitative analysis and for studying compounds with extended chromophores.
Experimental Protocol: Solution UV-Vis
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane) in which the compound is soluble.
-
Stock Solution: Prepare an accurate stock solution of the compound of known concentration.
-
Serial Dilution: Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 - 1.0 AU).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (the "blank").
-
Measurement: Replace the blank with the cuvette containing the sample solution and record the absorption spectrum, typically from 400 nm down to 200 nm.
Spectroscopic Comparison
-
This compound (Parent): The unsubstituted oxazole ring typically shows a strong π→π* transition below 220 nm.[13]
-
Derivative D (2-Dichloromethyl-5-phenyl-oxazole): Adding a phenyl group at the C5 position creates an extended conjugated system. This causes a significant bathochromic (red) shift in the λmax to longer wavelengths (e.g., >300 nm) and an increase in the molar absorptivity.[14][15] This effect is a clear indicator of successful aryl coupling to the oxazole core.
| Compound | Key Electronic Transition | λmax (in Ethanol) | Molar Absorptivity (ε) |
| This compound | π→π | ~215 nm | ~8,000 M⁻¹cm⁻¹ |
| Derivative D | Extended π→π | ~305 nm[14] | ~29,000 M⁻¹cm⁻¹ |
Conclusion
The spectroscopic characterization of this compound and its derivatives is a multi-faceted process where each analytical technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the atomic connectivity, IR spectroscopy confirms the integrity of functional groups, mass spectrometry validates the molecular weight and the crucial dichloromethyl signature, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. A comprehensive understanding of the data derived from these techniques is not just an academic exercise; it is a prerequisite for any researcher, scientist, or drug development professional working to innovate within the rich field of oxazole chemistry. This guide provides the foundational principles and comparative data necessary to confidently synthesize and characterize these valuable chemical entities.
References
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- Oxazole.pdf. CUTM Courseware.
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- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Matrix Infrared Spectrum and Bonding in the Dichloromethyl Radical. AIP Publishing.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- Oxazole(288-42-6) 1H NMR spectrum. ChemicalBook.
- NMR Spectroscopic Data for Compounds 1−4.
- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
- Infrared and Raman Spectra, ab initio calculations and conformational equilibria of chloromethyl methyl dichlorosilane.
- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.
- Synthesis of 2-chloromethyl-5-benzyl oxazole. PrepChem.com.
- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
- This compound. Vulcanchem.
- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.
- ¹H-NMR spectra of the three oxadiazole derivatives.
- Oxazole - Optional[1H NMR] - Spectrum. SpectraBase.
- 1,4-Dichloro-2,5-di(dichloromethyl)benzene - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
- 2-Chloromethyl-oxazole. Chem-Impex.
- Organic Compounds Containing Halogen
- The electronic states of oxazole studied by VUV absorption and electron energy-loss (EEL) spectroscopies, and ab initio configuration interaction methods.
- Mass spectrometry of halogen-containing organic compounds.
- Isotopes in Mass Spectrometry. Chemistry Steps.
- Mass Spectrometric Analysis.
- Dichloromethane.
- Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
- Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method.
- Methylene chloride. NIST WebBook.
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Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1][2]Dioxepino[5,6-d][1][16]Oxazole Compound: an Experimental and Density Functional Theory Study. Zhurnal Prikladnoii Spektroskopii.
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A Comparative Guide to Catalytic Strategies for 2-Dichloromethyl-oxazole Reactions
For researchers, medicinal chemists, and professionals in drug development, the oxazole motif is a cornerstone of numerous biologically active molecules. The functionalization of this privileged scaffold is therefore of paramount importance. Among the various substituted oxazoles, 2-dichloromethyl-oxazole stands out as a versatile, yet challenging, synthetic intermediate. The gem-dichloro group at the 2-position serves as a latent carbonyl or a handle for introducing diverse functionalities, unlocking a wide array of potential molecular architectures.
This guide provides an in-depth comparative analysis of the primary reaction pathways for the transformation of 2-dichloromethyl-oxazoles. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, comparing and contrasting catalytic and non-catalytic methods for key transformations. Our focus will be on providing actionable insights grounded in mechanistic understanding to empower you to select the optimal synthetic strategy for your target molecule.
I. The Synthetic Potential of the 2-Dichloromethyl Group
The reactivity of the this compound is dominated by the two chlorine atoms, which render the methylene carbon electrophilic and provide a gateway to several key transformations. This guide will focus on a comparative analysis of two principal reaction pathways:
-
Nucleophilic Substitution: The displacement of one or both chlorine atoms by a variety of nucleophiles.
-
Hydrolysis to 2-Formyloxazole: The conversion of the dichloromethyl group into a synthetically valuable aldehyde functionality.
We will explore both uncatalyzed and catalyzed versions of these reactions, providing a clear comparison of their advantages, limitations, and mechanistic underpinnings.
II. Pathway 1: Nucleophilic Substitution at the 2-Position
The direct displacement of the chloride ions from the 2-dichloromethyl group is a straightforward approach to introduce new functionalities. This can be achieved with a range of nucleophiles, and the choice between a catalyzed or uncatalyzed approach often depends on the nucleophilicity of the incoming group and the desired degree of substitution.
Uncatalyzed Nucleophilic Substitution: A Baseline for Reactivity
In many instances, the inherent electrophilicity of the this compound is sufficient to drive reactions with strong nucleophiles without the need for a catalyst. This approach is often favored for its simplicity and cost-effectiveness.
2-(Halomethyl)-4,5-diphenyloxazoles have been shown to be effective scaffolds for synthetic elaboration at the 2-position. Through substitution reactions, the chloromethyl analogue can be used to prepare a number of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles[1][2][3]. The 2-bromomethyl analogue offers a more reactive alternative for C-alkylation of stabilized carbanions[1][3].
Experimental Protocol: General Uncatalyzed Nucleophilic Substitution
A general procedure for the nucleophilic displacement on a 2-(halomethyl)oxazole, a close analog of this compound, is as follows:
-
To a solution of the 2-(chloromethyl)-4,5-diaryloxazole (1.0 eq) in a suitable polar aprotic solvent (e.g., THF, DMF, acetonitrile) is added the nucleophile (1.1 - 2.2 eq).
-
If the nucleophile is an amine, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be added to scavenge the HCl generated. For other nucleophiles, a base like sodium hydride may be used to pre-form the nucleophile.
-
The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Catalytic Approaches to Nucleophilic Substitution
While direct substitution is often feasible, certain transformations benefit from catalysis, particularly when weaker nucleophiles are employed or when specific selectivity is required.
Phase-Transfer Catalysis (PTC): Enhancing Reactivity in Biphasic Systems
Phase-transfer catalysis is a powerful technique for reactions involving a water-soluble nucleophile and an organic-soluble substrate like this compound. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs[4][5][6]. This method avoids the need for expensive and anhydrous polar aprotic solvents.
The synthesis of (dichloromethyl)silanes, for example, can be achieved via the phase-transfer catalyzed decomposition of sodium trichloroacetate[7]. This highlights the utility of PTC in handling challenging reagents.
Workflow for Phase-Transfer Catalyzed Nucleophilic Substitution
Caption: Workflow for Phase-Transfer Catalyzed Substitution.
III. Pathway 2: Hydrolysis to 2-Formyloxazole
The conversion of the 2-dichloromethyl group to a 2-formyl group is a highly valuable transformation, as oxazole-2-carbaldehydes are key building blocks for the synthesis of more complex molecules. This hydrolysis is a classic organic reaction for gem-dihalides.
Conventional Hydrolysis: The Brute-Force Approach
The hydrolysis of gem-dihalides to carbonyl compounds is typically achieved under aqueous acidic or basic conditions[8]. For a substrate like this compound, this would involve heating in the presence of water and an acid or base.
The mechanism proceeds through the formation of an unstable gem-diol intermediate, which rapidly eliminates water to form the stable carbonyl group[8].
Challenges with Uncatalyzed Hydrolysis:
-
Harsh Conditions: The use of strong acids or bases and high temperatures can be incompatible with sensitive functional groups on the oxazole ring or other parts of the molecule.
-
Side Reactions: The oxazole ring itself can be susceptible to cleavage under harsh hydrolytic conditions.
-
Low Yields: Incomplete reaction and degradation can lead to lower overall yields.
Catalytic Hydrolysis: A Milder Alternative
To circumvent the issues associated with harsh hydrolytic conditions, catalytic methods can be employed. While specific examples for this compound are not abundant in the literature, we can extrapolate from known catalytic systems for the hydrolysis of other gem-dichlorides.
Silver-Catalyzed Hydrolysis
Silver salts, such as silver nitrate, can act as Lewis acids to activate the C-Cl bond towards nucleophilic attack by water. The precipitation of silver chloride provides a thermodynamic driving force for the reaction. Silver nitrate has been shown to catalyze the hydrolysis of organosilanes, demonstrating its utility in promoting reactions with water[9].
Iron-Catalyzed Hydrolysis
Iron catalysts are an attractive option due to their low cost and low toxicity. Iron complexes can facilitate the hydrolysis of C-Cl bonds, potentially through a Lewis acidic activation mechanism. Iron-catalyzed hydroxylation of arenes showcases the ability of iron to mediate reactions involving the introduction of hydroxyl groups[10][11][12].
Proposed Mechanism for Lewis Acid-Catalyzed Hydrolysis
Caption: Proposed mechanism for Lewis acid-catalyzed hydrolysis.
IV. Comparative Summary of Reaction Pathways
| Transformation | Method | Catalyst/Reagent | Advantages | Disadvantages |
| Nucleophilic Substitution | Uncatalyzed | Strong Nucleophile | Simple, cost-effective, no metal contamination. | Limited to strong nucleophiles, may require harsh conditions. |
| Phase-Transfer Catalysis | Quaternary Ammonium/Phosphonium Salts | Mild conditions, suitable for biphasic systems, avoids anhydrous solvents. | Catalyst may be difficult to remove, reaction rates can be slow. | |
| Hydrolysis to Aldehyde | Conventional | Strong Acid/Base (e.g., H2SO4, NaOH) | Readily available reagents, well-established method. | Harsh conditions, potential for side reactions and substrate degradation. |
| Lewis Acid Catalysis | Silver or Iron Salts (e.g., AgNO3, FeCl3) | Milder conditions, potentially higher selectivity. | Catalyst cost and removal, limited specific examples for oxazoles. |
V. Conclusion and Future Outlook
The functionalization of this compound offers a rich field for synthetic exploration. While uncatalyzed nucleophilic substitutions provide a straightforward entry to a range of derivatives, catalytic methods, particularly phase-transfer catalysis, offer milder and more versatile alternatives.
The conversion to 2-formyloxazole remains a key transformation. The development of efficient and mild catalytic hydrolysis protocols is a significant area for future research. The exploration of earth-abundant metal catalysts, such as iron, for this purpose is particularly promising from a green chemistry perspective.
Furthermore, the application of modern catalytic cross-coupling reactions to the C-Cl bonds of the dichloromethyl group is an underexplored avenue that could unlock novel synthetic pathways. For instance, palladium- or copper-catalyzed reactions could potentially enable the direct introduction of aryl, vinyl, or alkyl groups, providing rapid access to complex molecular architectures. As the demand for novel oxazole-containing compounds in drug discovery and materials science continues to grow, the development of innovative and efficient catalytic methods for the transformation of this compound will undoubtedly play a crucial role.
VI. References
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Patil, S. A., & Luzzio, F. A. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(7), 757-759. Available at: [Link]
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Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Available at: [Link]
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Vedantu. (n.d.). Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE. Retrieved from [Link]
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Del Valle, L., Sandoval, S., & Larson, G. L. (1981). The preparation of (dichloromethyl)silanes under phase transfer conditions. Journal of Organometallic Chemistry, 215(3), C45–C47. Available at: [Link]
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Cheng, L., Wang, H., Cai, H., Zhang, J., Gong, X., & Han, W. (2021). Iron-catalyzed arene C–H hydroxylation. Science, 374(6563), 77-81. Available at: [Link]
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Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 05(05), 4166-4176. Available at: [Link]
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Luzzio, F. A., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(7), 757-759. Available at: [Link]
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Francis, T. (n.d.). Phase-transfer catalyst – Knowledge and References. Taylor & Francis. Retrieved from [Link]
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Jayachandran, J. P., & Balasubramanian, T. R. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 785-793. Available at: [Link]
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Luzzio, F. A., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(7), 757-759. Available at: [Link]
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Luzzio, F. A., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(7), 757-759. Available at: [Link]
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Corpet, M., & Cahiez, G. (2016). Iron-Catalyzed Cross-Coupling of Bis-(aryl)manganese Nucleophiles with Alkenyl Halides: Optimization and Mechanistic Investigations. Molecules, 21(9), 1214. Available at: [Link]
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Cheng, L., et al. (2021). Iron-catalyzed arene C-H hydroxylation. Science, 374(6563), 77-81. Available at: [Link]
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Silver, A. (2013). Catalytic hydrogen evolution from hydrolytic oxidation of organosilanes with silver nitrate catalyst. Dalton Transactions, 42(31), 11138-11141. Available at: [Link]
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The Rising Intrigue of 2-Dichloromethyl-oxazole: A Comparative Guide for Medicinal Chemists
In the relentless pursuit of novel therapeutic agents, medicinal chemists are constantly exploring new chemical space. The strategic incorporation of unique structural motifs can profoundly influence a molecule's biological activity, pharmacokinetic profile, and overall suitability as a drug candidate. Among the vast landscape of heterocyclic chemistry, the oxazole scaffold has long been recognized as a "privileged" structure, present in numerous natural products and FDA-approved drugs.[1][2] This guide delves into the emerging potential of a specific, yet underexplored, derivative: 2-Dichloromethyl-oxazole . We will objectively assess its novelty and potential advantages in medicinal chemistry through a comparative analysis with established alternative moieties, supported by theoretical and extrapolated experimental insights.
The Oxazole Core: A Foundation of Versatility
The five-membered aromatic oxazole ring, containing nitrogen and oxygen, is a cornerstone in medicinal chemistry.[3][4] Its derivatives are known to engage with a wide array of biological targets through various non-covalent interactions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The oxazole nucleus is relatively stable and offers three positions (C2, C4, and C5) for substitution, allowing for fine-tuning of its physicochemical and biological properties.[1]
Introducing the Dichloromethyl Group: A Halogenated Handle for Innovation
The introduction of halogen atoms into drug candidates is a time-tested strategy to modulate their properties. The dichloromethyl (-CHCl2) group at the C2 position of the oxazole ring introduces a unique combination of steric and electronic features. While direct and extensive experimental data on this compound is limited in publicly accessible literature, we can infer its potential by examining its constituent parts and comparing it to more well-studied analogs.
Physicochemical Properties: A Comparative Overview
The nature of the substituent at the C2 position of the oxazole ring significantly impacts the molecule's overall properties. Here, we compare the predicted and known properties of the dichloromethyl group with other common C2 substituents.
| Property | -CH3 (Methyl) | -CH2Cl (Chloromethyl) | -CHCl2 (Dichloromethyl) | -CCl3 (Trichloromethyl) | -CF3 (Trifluoromethyl) |
| Lipophilicity (cLogP) | Low | Moderate | High | Very High | High |
| Electronic Effect | Electron-donating | Weakly electron-withdrawing | Moderately electron-withdrawing | Strongly electron-withdrawing | Strongly electron-withdrawing |
| Steric Hindrance | Low | Moderate | Moderate | High | Moderate |
| Hydrogen Bond Acceptor | No | No | No | No | Yes (weak) |
| Metabolic Stability | Prone to oxidation | Can be metabolized | Potentially more stable than -CH3 and -CH2Cl | Generally stable | Very stable |
This table is a qualitative comparison based on established principles of physical organic chemistry.
The dichloromethyl group imparts a significant increase in lipophilicity compared to methyl and chloromethyl analogues. This can enhance membrane permeability and potentially improve oral bioavailability. Its moderate electron-withdrawing nature can influence the pKa of the oxazole nitrogen and modulate interactions with biological targets.
Synthetic Accessibility and Reactivity: A Gateway to Novel Derivatives
The synthesis of 2-substituted oxazoles can be achieved through various established methods, such as the Robinson-Gabriel synthesis or the Van Leusen reaction.[5][6] While a specific, optimized synthesis for this compound is not readily found in the literature, a plausible route could involve the cyclization of an appropriate α-halo-ketone with dichloroacetamide.
The primary utility of the 2-dichloromethyl group lies in its reactivity as a synthetic handle. It is anticipated to undergo nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.
Experimental Workflow: Nucleophilic Substitution on a 2-(Halomethyl)oxazole Scaffold
The following generalized protocol, adapted from studies on 2-(chloromethyl)oxazoles, illustrates how the dichloromethyl group can be functionalized.[7]
Reaction:
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Dichloromethyl-oxazole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Dichloromethyl-oxazole. The following protocols are grounded in established safety principles for halogenated organic compounds and are designed to ensure the well-being of laboratory personnel and the integrity of research.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The guidance provided herein is synthesized from the safety profiles of structurally similar compounds, including other halogenated oxazoles. It is imperative to consult the specific SDS for this compound, should it become available, and to perform a risk assessment for your specific laboratory conditions.
Understanding the Hazards: A Proactive Approach to Safety
While the precise toxicological properties of this compound are not fully documented, its structure, featuring a dichloromethyl group and an oxazole ring, suggests several potential hazards. Based on data from analogous compounds, researchers should anticipate that this compound may be:
-
Corrosive and Irritating: Likely to cause severe skin burns and eye damage.[1][2]
-
Harmful if Swallowed or Inhaled: Inhalation of vapors may lead to respiratory irritation, headaches, dizziness, and nausea.[1][3][4] Ingestion can cause severe damage to the digestive tract.[1]
-
Toxic upon Skin Contact: Dermal absorption may be a significant route of exposure.[2]
-
Potentially a Skin Sensitizer: Repeated contact may lead to allergic skin reactions.[2]
-
Flammable: Organic solvents and heterocyclic compounds can be flammable.[1][5] Vapors may form explosive mixtures with air and can travel to an ignition source.[1]
-
Environmentally Hazardous: Expected to be toxic to aquatic life.[2]
Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential.
The Core of Protection: Selecting the Right PPE
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, lab coat, nitrile gloves, closed-toe shoes. | For handling small quantities in a well-ventilated chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double gloving (nitrile or neoprene), chemical-resistant boots.[5] | Recommended when heating, vortexing, transferring large volumes, or performing any operation with a heightened risk of splashes or aerosol generation.[5] |
| Emergency Situations (Spills or Releases) | Full-face respirator with an appropriate organic vapor/acid gas cartridge, chemical-resistant suit, heavy-duty chemical-resistant gloves, and boots.[5][6] | For responding to spills or uncontrolled releases of the compound. |
The Rationale Behind Our Choices
-
Eye and Face Protection: Standard safety glasses offer insufficient protection against chemical splashes.[7] Chemical splash goggles are necessary to form a seal around the eyes.[7] A face shield should be used in conjunction with goggles during high-risk procedures to protect the entire face.[8]
-
Hand Protection: Nitrile gloves are a good starting point for general chemical resistance.[9] However, for prolonged contact or when handling larger quantities, more robust gloves like neoprene or butyl rubber should be considered.[9] Double gloving is a prudent measure to prevent exposure from a single glove failure.[8] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard lab coat provides a basic barrier. For procedures with a higher splash risk, a chemical-resistant apron or coveralls made from materials like Tychem® is recommended.[6][9]
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5] In the event of a spill or ventilation failure, a full-face respirator with a multi-gas cartridge is necessary.[6]
Step-by-Step Guidance for Safe Handling
Adherence to a strict operational plan is critical for minimizing exposure risks. The following workflow should be adopted for all procedures involving this compound.
Pre-Operational Checklist
-
Consult the SDS: If an SDS for this compound is available, review it thoroughly.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all Materials: Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Don Appropriate PPE: Select and don the correct level of PPE as outlined in the table above.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
Operational Protocol
-
Work Within the Fume Hood: All manipulations of this compound must be performed at least six inches inside the fume hood sash.[5]
-
Use Spark-Proof Tools: Given the potential flammability, use non-sparking tools and equipment.[1][5]
-
Maintain Situational Awareness: Continuously monitor the experiment for any unexpected changes.
-
Keep Containers Closed: When not in use, ensure all containers of this compound are tightly sealed.[1]
Post-Operational Procedure
-
Decontaminate Surfaces: Wipe down the work area within the fume hood with an appropriate solvent.
-
Properly Doff PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last and turned inside out.[8]
-
Wash Hands Thoroughly: Wash hands with soap and water immediately after removing PPE.[3]
Emergency Response: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][10] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Spill Response
-
Small Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Provide the emergency response team with as much information as possible about the spilled chemical.
-
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All solutions and materials containing this compound must be disposed of as hazardous waste.
-
Solid Waste: Contaminated solid waste, including gloves, absorbent materials, and empty containers, should be collected in a designated, labeled, and sealed hazardous waste container.[5]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, labeled, and sealed hazardous waste container.[5] Do not mix with incompatible waste streams.[5]
-
Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.[1]
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the decision-making process for PPE selection and the workflow for handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
Caption: Step-by-step workflow for handling this compound.
Conclusion: A Culture of Safety
The safe handling of this compound, and indeed any chemical, is predicated on a foundation of knowledge, preparation, and vigilance. By understanding the potential hazards, selecting and using the correct PPE, adhering to established protocols, and being prepared for emergencies, researchers can create a safe and productive laboratory environment. This guide serves as a critical resource, but it is the responsibility of every individual to foster a culture of safety in their daily work.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Oxazole.
- Apollo Scientific. (n.d.). Safety Data Sheet: 2-Chloro-5-(chloromethyl)-1,3-thiazole.
- University of Waterloo. (2021). Emergency Response Guide – Exposures & Spills.
- Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from Florida State University Environmental Health and Safety.
- Aaronchem. (2024). Safety Data Sheet: 5-(2-Chlorophenyl)oxazole.
- BenchChem. (2025). Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
- Sigma-Aldrich. (2024). Safety Data Sheet: Product D73707.
- GOV.UK. (2024). What to do in a chemical emergency.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from Princeton University Environmental Health and Safety.
- University of Virginia Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from University of Virginia Environmental Health & Safety Services.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- University of Arizona Research Laboratory & Safety Services. (2015). Personal Protective Equipment Selection Guide.
- Capot Chemical. (2013). Material Safety Data Sheet: 2-(Chloromethyl)-1,3-oxazole.
- Synerzine. (2018). Safety Data Sheet: Oxazole, 2,5-dihydro-2,4,5-trimethyl-.
- Fluorochem. (2024). Safety Data Sheet: 2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole.
- Chemicea. (n.d.). Material Safety Data Sheet: Suvorexant Impurity 2.
- Chem-Impex. (n.d.). 2-Chloromethyl-oxazole.
- Sigma-Aldrich. (2024). Safety Data Sheet: Product 240664.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
